molecular formula C6H5FIN B124746 2-Fluoro-4-iodo-5-methylpyridine CAS No. 153034-94-7

2-Fluoro-4-iodo-5-methylpyridine

Cat. No.: B124746
CAS No.: 153034-94-7
M. Wt: 237.01 g/mol
InChI Key: BVKQLNXPPQEELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodo-5-methylpyridine is a useful research compound. Its molecular formula is C6H5FIN and its molecular weight is 237.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKQLNXPPQEELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434951
Record name 2-Fluoro-4-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-94-7
Record name 2-Fluoro-4-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-iodo-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 153034-94-7

This technical guide provides a comprehensive overview of 2-Fluoro-4-iodo-5-methylpyridine, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted kinase inhibitors.

Core Compound Data

This compound is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis. The strategic placement of fluoro, iodo, and methyl groups on the pyridine ring imparts specific reactivity, making it a valuable precursor for complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.

PropertyValueReference
CAS Number 153034-94-7[1]
Molecular Formula C₆H₅FIN[1]
Molecular Weight 237.01 g/mol
Appearance White to light yellow powder or crystal
Purity Typically >98%[1]
Synonyms 6-Fluoro-4-iodo-3-picoline

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

This proposed synthesis starts from 2-fluoro-5-methylpyridine and proceeds through nitration, reduction, diazotization, and iodination.

Step 1: Nitration of 2-Fluoro-5-methylpyridine

  • Reaction: 2-Fluoro-5-methylpyridine is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position, yielding 2-fluoro-5-methyl-4-nitropyridine.

  • Procedure: To a cooled solution of 2-fluoro-5-methylpyridine in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction is stirred for several hours and then carefully quenched by pouring onto ice. The product is isolated by extraction and purified.

Step 2: Reduction of the Nitro Group

  • Reaction: The nitro group of 2-fluoro-5-methyl-4-nitropyridine is reduced to an amino group to form 4-amino-2-fluoro-5-methylpyridine.

  • Procedure: The nitro compound is dissolved in a suitable solvent like ethanol or acetic acid, and a reducing agent such as iron powder or tin(II) chloride is added. The mixture is heated and stirred until the reduction is complete. The product is then isolated after neutralization and extraction.

Step 3: Diazotization of the Amino Group

  • Reaction: The amino group of 4-amino-2-fluoro-5-methylpyridine is converted to a diazonium salt.

  • Procedure: The amino-pyridine is dissolved in an acidic solution (e.g., aqueous sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

Step 4: Iodination

  • Reaction: The diazonium salt is reacted with an iodide source, such as potassium iodide, to yield the final product, this compound.

  • Procedure: A solution of potassium iodide in water is added to the cold diazonium salt solution. The reaction mixture is stirred and allowed to warm to room temperature. The desired iodo-compound precipitates and can be collected by filtration, followed by purification.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound Start 2-Fluoro-5-methylpyridine Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate1 2-Fluoro-5-methyl-4-nitropyridine Nitration->Intermediate1 Reduction Reduction (Fe, Acetic Acid) Intermediate1->Reduction Intermediate2 4-Amino-2-fluoro-5-methylpyridine Reduction->Intermediate2 Diazotization Diazotization (NaNO2, H2SO4) Intermediate2->Diazotization Intermediate3 Diazonium Salt Diazotization->Intermediate3 Iodination Iodination (KI) Intermediate3->Iodination End This compound Iodination->End

Caption: A plausible synthetic workflow for this compound.

Applications in Drug Discovery: A Precursor for Kinase Inhibitors

Halogenated pyridines are pivotal intermediates in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The iodo-substituent on this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of various aryl and heteroaryl groups. This versatility makes it a valuable starting material for creating libraries of potential kinase inhibitors.

Role in the Synthesis of a p38 MAPK Inhibitor (Hypothetical Example)

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and inflammation.[2][3][4][5] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making p38 MAPK a significant therapeutic target. Many p38 MAPK inhibitors feature a pyridine core that interacts with the hinge region of the kinase's ATP-binding pocket.

The following section outlines a hypothetical experimental protocol for the synthesis of a p38 MAPK inhibitor using this compound as a key starting material.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Objective: To couple this compound with a boronic acid to form a key biaryl intermediate for a p38 MAPK inhibitor.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the base.

    • The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.

    • The degassed solvent and the palladium catalyst are added.

    • The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours, with the progress monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Experimental Workflow for Inhibitor Synthesis

G cluster_synthesis Synthesis of a p38 MAPK Inhibitor Start This compound Coupling Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst) Start->Coupling Intermediate Biaryl Pyridine Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., amination, etc.) Intermediate->Modification End Final p38 MAPK Inhibitor Modification->End

Caption: General workflow for synthesizing a p38 MAPK inhibitor.

Role in Signaling Pathways

As a precursor to kinase inhibitors, this compound plays an indirect but crucial role in modulating cellular signaling pathways. The final inhibitor molecule, synthesized from this intermediate, is designed to bind to the ATP pocket of a target kinase, thereby blocking its activity and disrupting the downstream signaling cascade.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (e.g., MKK3, MKK6), and a p38 MAPK.[4] This pathway is activated by various extracellular stimuli, including stress and inflammatory cytokines. Once activated, p38 MAPK phosphorylates downstream substrates, including other kinases and transcription factors, leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation.[2][5]

Inhibition of the p38 MAPK Pathway

A competitive inhibitor synthesized from this compound would occupy the ATP-binding site of p38 MAPK. This prevents the phosphorylation of p38's downstream targets, thus inhibiting the signaling cascade.

G cluster_pathway p38 MAPK Signaling Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Downstream Downstream Targets (Kinases, Transcription Factors) p38->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Inhibitor p38 Inhibitor (Derived from This compound) Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway.

A similar role as a precursor can be found in the synthesis of inhibitors for other kinase pathways, such as the Aurora kinase and PI3K/mTOR pathways, which are also critical in cancer cell proliferation and survival.[6][7][8][9][10] The versatility of this compound in cross-coupling reactions makes it a valuable asset in the development of a wide range of targeted therapies.

References

An In-Depth Technical Guide to 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Fluoro-4-iodo-5-methylpyridine is a key heterocyclic building block. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a pyridine ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. This guide provides a comprehensive overview of its core properties, potential synthetic routes, and analytical characterization methods.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for reaction planning, purification, and analytical method development.

PropertyValue
Molecular Formula C₆H₅FIN
Molecular Weight 237.01 g/mol [1][2]
Monoisotopic Mass 236.94507 Da[2]
CAS Number 153034-94-7
Appearance White to light yellow powder/crystal
Purity Typically >98%[1]

Synthetic Protocols

The synthesis of this compound is not widely detailed in publicly available literature. However, a plausible synthetic pathway can be inferred from the established synthesis of the analogous compound, 2-chloro-4-iodo-5-methylpyridine. This multi-step process involves the initial nitration of a substituted pyridine, followed by reduction, diazotization, and finally, iodination.

A Proposed Synthetic Pathway:

A likely precursor for this synthesis is 2-Fluoro-5-methylpyridine. The general steps would be:

  • Nitration: The starting material, 2-Fluoro-5-methylpyridine, would undergo nitration at the 4-position to yield 2-Fluoro-4-nitro-5-methylpyridine.

  • Reduction: The nitro group is then reduced to an amine, forming 4-Amino-2-fluoro-5-methylpyridine.

  • Diazotization: The resulting amino group is converted into a diazonium salt under cold conditions using a nitrite source and a strong acid.

  • Iodination: The diazonium salt is subsequently displaced by an iodide, typically from a source like potassium iodide, to yield the final product, this compound.

Synthetic Pathway for this compound 2-Fluoro-5-methylpyridine 2-Fluoro-5-methylpyridine Nitration Nitration 2-Fluoro-5-methylpyridine->Nitration Intermediate_1 2-Fluoro-4-nitro-5-methylpyridine Nitration->Intermediate_1 Reduction Reduction Intermediate_1->Reduction Intermediate_2 4-Amino-2-fluoro-5-methylpyridine Reduction->Intermediate_2 Diazotization Diazotization Intermediate_2->Diazotization Intermediate_3 Diazonium Salt Diazotization->Intermediate_3 Iodination Iodination Intermediate_3->Iodination Final_Product This compound Iodination->Final_Product

Caption: Proposed multi-step synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is employed. The following are generalized experimental protocols for these methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, coupling constants, and integration of the protons.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

    • Further 2D NMR experiments, such as COSY and HSQC, can be performed to confirm structural assignments.

  • Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: A background spectrum is recorded, followed by the spectrum of the sample. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Sample Introduction: The sample is introduced into the ion source. For a solid sample, a direct insertion probe may be used.

  • Ionization: Electron ionization (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam to induce ionization and fragmentation.

  • Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the compound, as well as fragment ions that can help to confirm the structure.

Analytical_Workflow cluster_analysis Structural Analysis Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Purity_Check Purity > 98%? Purification Purification (e.g., Recrystallization, Chromatography) Purity_Check->Purification No Final_Product Final Product Purity_Check->Final_Product Yes Structure_Confirmed Structure & Identity Confirmed NMR->Structure_Confirmed FTIR->Structure_Confirmed MS->Structure_Confirmed Structure_Confirmed->Purity_Check Purification->Start

Caption: A typical analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a feasible synthetic protocol for 2-Fluoro-4-iodo-5-methylpyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and drug development professionals. Due to its specific substitution pattern, this compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines a multi-step synthesis, including detailed experimental procedures, and presents relevant data in a structured format.

Synthetic Strategy

The synthesis of this compound can be strategically approached in two key stages. The first stage involves the preparation of the crucial intermediate, 2-amino-4-iodo-5-methylpyridine. The second stage is the conversion of this intermediate to the final product via a diazotization-fluorination reaction, a process akin to the Balz-Schiemann reaction.[1][2] This route is advantageous as it allows for the regioselective introduction of the iodine and fluorine substituents.

Synthetic Pathway 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 2-Amino-4-iodo-5-methylpyridine 2-Amino-4-iodo-5-methylpyridine 2-Amino-5-methylpyridine->2-Amino-4-iodo-5-methylpyridine Iodination This compound This compound 2-Amino-4-iodo-5-methylpyridine->this compound Diazotization- Fluorination

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-4-iodo-5-methylpyridine

This procedure is adapted from established methods for the iodination of aminopyridines.[3]

Reaction Scheme:

Stage 1 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 2-Amino-4-iodo-5-methylpyridine 2-Amino-4-iodo-5-methylpyridine 2-Amino-5-methylpyridine->2-Amino-4-iodo-5-methylpyridine I2, KI, H2O

Caption: Iodination of 2-Amino-5-methylpyridine.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
2-Amino-5-methylpyridineC₆H₈N₂108.1410.8 g0.1
Iodine (I₂)I₂253.8125.4 g0.1
Potassium Iodide (KI)KI166.0050.0 g0.3
Deionized WaterH₂O18.02200 mL-
30% Sodium Hydroxide SolutionNaOH40.00As needed-
DichloromethaneCH₂Cl₂84.93300 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 50.0 g of potassium iodide in 100 mL of deionized water.

  • To this solution, add 25.4 g of iodine. Stir the mixture until all the iodine has dissolved, forming a dark brown solution of potassium triiodide (I₃⁻).

  • In a separate beaker, dissolve 10.8 g of 2-amino-5-methylpyridine in 100 mL of deionized water.

  • Slowly add the 2-amino-5-methylpyridine solution to the iodine solution with continuous stirring at room temperature.

  • Stir the reaction mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a precipitate will have formed. Cool the mixture in an ice bath for 30 minutes.

  • Carefully add 30% sodium hydroxide solution dropwise to the stirred mixture to neutralize the solution and precipitate the product. The endpoint is reached when the solution becomes basic (pH > 8).

  • Filter the resulting precipitate and wash it with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Dry the purified product under vacuum to yield 2-amino-4-iodo-5-methylpyridine as a solid.

Stage 2: Synthesis of this compound

This protocol is based on the Balz-Schiemann reaction, a well-established method for the conversion of aromatic amines to aryl fluorides.[1][2][4]

Reaction Scheme:

Stage 2 2-Amino-4-iodo-5-methylpyridine 2-Amino-4-iodo-5-methylpyridine [Diazonium Intermediate] [Diazonium Intermediate] 2-Amino-4-iodo-5-methylpyridine->[Diazonium Intermediate] 1. HBF4, NaNO2, 0-5°C This compound This compound [Diazonium Intermediate]->this compound 2. Heat

Caption: Diazotization-fluorination of 2-Amino-4-iodo-5-methylpyridine.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
2-Amino-4-iodo-5-methylpyridineC₆H₇IN₂234.0423.4 g0.1
Tetrafluoroboric Acid (48% in H₂O)HBF₄87.8140 mL~0.22
Sodium Nitrite (NaNO₂)NaNO₂69.007.6 g0.11
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
DichloromethaneCH₂Cl₂84.93200 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add 23.4 g of 2-amino-4-iodo-5-methylpyridine.

  • Cool the flask in an ice-salt bath to 0°C and slowly add 40 mL of 48% tetrafluoroboric acid with stirring.

  • Maintain the temperature between 0 and 5°C and add a solution of 7.6 g of sodium nitrite in 15 mL of water dropwise from the dropping funnel. The rate of addition should be controlled to keep the temperature below 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. A precipitate of the diazonium tetrafluoroborate salt should form.

  • Collect the diazonium salt by filtration and wash it with cold diethyl ether. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Gently dry the diazonium salt under a stream of nitrogen.

  • In a flask equipped with a condenser, gently heat the dried diazonium salt. The decomposition will be indicated by the evolution of nitrogen gas. The heating should be gradual to control the rate of decomposition.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • The crude product is then extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₅FIN
Molecular Weight 237.01 g/mol
Appearance Expected to be a solid or liquid
Boiling Point Not readily available; requires experimental determination
Melting Point Not readily available; requires experimental determination
Solubility Expected to be soluble in common organic solvents

Table 2: Expected Yields and Purity

StepProductTheoretical Yield (g)Typical Yield Range (%)Typical Purity (%)
1. Iodination 2-Amino-4-iodo-5-methylpyridine23.460-80>95 (after purification)
2. Diazotization-Fluorination This compound23.740-60>97 (after purification)

Note: Yields are highly dependent on reaction conditions and purification efficiency.

Logical Workflow Diagram

The following diagram illustrates the logical workflow from starting materials to the final purified product, including the key steps of reaction, workup, and purification.

Experimental Workflow cluster_0 Stage 1: Iodination cluster_1 Stage 2: Diazotization-Fluorination Start1 2-Amino-5-methylpyridine Reaction1 Iodination with I2/KI Start1->Reaction1 Workup1 Neutralization & Filtration Reaction1->Workup1 Purification1 Recrystallization or Chromatography Workup1->Purification1 Product1 2-Amino-4-iodo-5-methylpyridine Purification1->Product1 Start2 2-Amino-4-iodo-5-methylpyridine Product1->Start2 Reaction2 Diazotization with HBF4/NaNO2 Start2->Reaction2 Isolation Isolation of Diazonium Salt Reaction2->Isolation Decomposition Thermal Decomposition Isolation->Decomposition Workup2 Extraction & Washing Decomposition->Workup2 Purification2 Chromatography or Distillation Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Detailed experimental workflow for the synthesis of this compound.

This guide provides a robust framework for the synthesis of this compound. Researchers should adhere to all standard laboratory safety procedures, particularly when handling hazardous reagents such as iodine, strong acids, and potentially explosive diazonium salts. The provided protocols may require optimization based on laboratory conditions and available equipment.

References

An In-depth Technical Guide to 2-Fluoro-4-iodo-5-methylpyridine: Core Chemical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-iodo-5-methylpyridine is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and its application in the development of therapeutic agents such as GPR119 agonists and kinase inhibitors. The strategic importance of this intermediate is highlighted through a detailed workflow illustrating its use in Suzuki coupling reactions, a cornerstone of modern pharmaceutical synthesis.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅FIN[2][3][4]
Molecular Weight 237.01 g/mol [2][3][4]
CAS Number 153034-94-7[2][3][4]
Appearance White to light yellow powder/crystal[1]
Melting Point 42.0 - 46.0 °C[1]
Boiling Point Not experimentally determined.
Purity >98.0% (GC)[1]
IUPAC Name This compound[2][3]
Synonyms 6-Fluoro-4-iodo-3-picoline, 2-fluoro-4-iodo-5-picoline[1][2][3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-5-methylpyridine. The following protocol is a representative procedure adapted from established methods for the synthesis of related fluorinated and iodinated pyridines.

Objective: To synthesize this compound via diazotization and iodination of a fluorinated precursor.

Materials:

  • 2-Amino-5-methylpyridine

  • Hydrofluoric acid (HF) or a suitable fluorinating agent (e.g., DAST)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Fluorination of 2-Amino-5-methylpyridine:

    • In a suitable reaction vessel, dissolve 2-amino-5-methylpyridine in an appropriate solvent.

    • Carefully add the fluorinating agent (e.g., dropwise addition of DAST at 0 °C or reaction with HF-pyridine).

    • Stir the reaction mixture at the appropriate temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction carefully (e.g., with a saturated NaHCO₃ solution).

    • Extract the product with an organic solvent like dichloromethane.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 2-fluoro-5-methylpyridine.

  • Diazotization and Iodination:

    • Dissolve the obtained 2-fluoro-5-methylpyridine in a mixture of a suitable acid (e.g., hydrochloric acid) and water, and cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at low temperature for approximately 30 minutes.

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the diazonium salt solution to the potassium iodide solution. Gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound using ¹H and ¹³C NMR spectroscopy.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12-15 ppm, pulse angle of 45-90°, relaxation delay of 1-5 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024-4096).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet. For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.

  • Instrument: A standard FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR).

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum.

    • The final spectrum is typically an average of 16-32 scans with a resolution of 4 cm⁻¹.

Application in Drug Discovery: A Workflow Example

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including GPR119 agonists for the treatment of diabetes and kinase inhibitors for oncology.[5] The iodine atom provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

The following diagram illustrates a generalized workflow for the utilization of this compound in a Suzuki coupling reaction to synthesize a more complex drug-like molecule.

Suzuki_Coupling_Workflow start Starting Materials intermediate 2-Fluoro-4-iodo- 5-methylpyridine start->intermediate boronic_acid Aryl/Heteroaryl Boronic Acid or Ester start->boronic_acid reaction_step Suzuki-Miyaura Cross-Coupling intermediate->reaction_step boronic_acid->reaction_step product Coupled Product (Drug Precursor) reaction_step->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_step base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction_step purification Purification (Column Chromatography) product->purification final_product Biologically Active Molecule purification->final_product

Figure 1: Generalized workflow for the synthesis of a drug precursor via Suzuki-Miyaura coupling using this compound.

This workflow demonstrates the strategic importance of this compound as a versatile building block. The iodine atom is selectively replaced by an aryl or heteroaryl group from the boronic acid, a transformation that is fundamental in building the carbon skeleton of many modern drugs. The fluorine and methyl substituents on the pyridine ring remain intact and can play crucial roles in modulating the pharmacological properties of the final molecule, such as binding affinity, selectivity, and metabolic stability.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a strategically important chemical intermediate with well-defined properties that make it highly valuable for drug discovery and development. Its versatile reactivity, particularly at the iodine position, allows for its incorporation into a wide range of complex molecules. The detailed experimental protocols and the illustrative synthetic workflow provided in this guide are intended to support researchers in leveraging the full potential of this compound in the synthesis of novel therapeutic agents. As the demand for new and effective pharmaceuticals continues to grow, the role of such versatile building blocks in accelerating the drug discovery process remains paramount.

References

Spectroscopic Profile of 2-Fluoro-4-iodo-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the pyridine derivative 2-Fluoro-4-iodo-5-methylpyridine. Due to the limited availability of publicly accessible, raw spectral data, this document outlines the available information and provides generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Compound Overview

IUPAC Name: this compound Molecular Formula: C₆H₅FIN Molecular Weight: 237.01 g/mol CAS Number: 153034-94-7

Structure:

Caption: Chemical structure of this compound.

Spectral Data

While specific, publicly available datasets for this compound are scarce, information from databases such as PubChem and SpectraBase confirms the existence of ¹³C NMR and IR spectral data.[1] The following tables provide a summary of the expected spectral characteristics based on the analysis of its chemical structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key structural information.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.0 - 8.2dH-6
~ 7.5 - 7.7sH-3
~ 2.2 - 2.4s-CH₃

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. The multiplicity of H-6 is shown as a doublet due to coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 160 - 165 (d)C-2
~ 150 - 155C-6
~ 140 - 145C-5
~ 120 - 125C-3
~ 90 - 95C-4
~ 15 - 20-CH₃

Note: Predicted chemical shifts are estimates. The carbon attached to the fluorine (C-2) is expected to show a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-F, C-I, and C-H bonds.

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2980 - 2850Medium-WeakAliphatic C-H stretch (-CH₃)
1600 - 1450Strong-MediumAromatic C=C and C=N stretching
1300 - 1200StrongC-F stretch
1200 - 1000MediumIn-plane C-H bending
900 - 675StrongOut-of-plane C-H bending
600 - 500Medium-WeakC-I stretch

Experimental Protocols

The following are generalized methodologies for acquiring NMR and IR spectra for a solid compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_0 NMR Experimental Workflow A Sample Preparation (Dissolve in CDCl₃) B Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Structural Elucidation C->D

Caption: A simplified workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the spectrum of the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the significant absorption peaks.

Information from SpectraBase indicates that an FTIR spectrum of this compound was obtained using a Bruker Tensor 27 FT-IR instrument with a melt (crystalline) technique.[1]

G cluster_1 FT-IR (KBr Pellet) Workflow E Sample Preparation (Grind with KBr and Press Pellet) F Data Acquisition (Record Background and Sample Spectra) E->F G Data Processing (Ratio to Background) F->G H Functional Group Analysis G->H

Caption: A simplified workflow for FT-IR analysis using the KBr pellet method.

Conclusion

This technical guide provides an overview of the expected NMR and IR spectral data for this compound and outlines standard protocols for their acquisition. While publicly available, detailed spectral data is limited, the information presented here, based on established spectroscopic principles, serves as a valuable starting point for researchers working with this compound. For definitive structural confirmation and analysis, it is recommended that researchers acquire their own high-resolution spectral data following the protocols described.

References

A Comprehensive Technical Guide to 2-Fluoro-4-iodo-5-methylpyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the commercial availability, physicochemical properties, synthesis, and potential applications of the heterocyclic building block, 2-Fluoro-4-iodo-5-methylpyridine. This versatile compound serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. The compound is typically offered in purities of 97% or greater.

SupplierPurityAvailable Quantities
Denisco Chemicals Pvt. Ltd.98%Bulk
Chem-Impex≥ 98% (GC)Inquire
TCI America™ (via Fisher Scientific)>98.0% (GC)Inquire
AK Scientific, Inc.Not SpecifiedInquire
Biotuva Life Sciences98%1g, 5g, 25g, 100g
Survival Technologies Ltd.Not SpecifiedInquire

Physicochemical and Spectroscopic Data

The structural and spectroscopic properties of this compound are critical for its application in synthesis and for the characterization of its derivatives.

Physicochemical Properties
PropertyValueSource
CAS Number 153034-94-7[2]
Molecular Formula C₆H₅FIN[2]
Molecular Weight 237.01 g/mol [2]
Appearance White to Light yellow powder to crystalTCI
Melting Point 42.0 to 46.0 °CTCI
InChIKey BVKQLNXPPQEELX-UHFFFAOYSA-N[2]
SMILES CC1=CN=C(C=C1I)F[2]
Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and quality control of this compound.

Note: The following are predicted chemical shifts based on the analysis of similar structures. Experimental values may vary.

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.0dH-6
~7.5sH-3
~2.3s-CH₃

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163 (d, J ≈ 240 Hz)C-2
~150C-6
~145 (d, J ≈ 15 Hz)C-4
~125C-5
~95C-3
~17-CH₃

The FTIR spectrum of this compound reveals key functional groups present in the molecule.[3]

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (methyl)
~1600StrongC=C stretching (aromatic ring)
~1470StrongC-H bending (methyl)
~1250StrongC-F stretching
~850StrongC-H out-of-plane bending

The mass spectrum of this compound would be expected to show a prominent molecular ion peak.

m/zRelative IntensityAssignment
237High[M]⁺
110Medium[M-I]⁺

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis likely involves a multi-step process starting from a readily available pyridine derivative. A potential workflow is outlined below.

G A 2-Amino-5-methylpyridine B 2-Fluoro-5-methylpyridine A->B Diazotization (HBF₄, NaNO₂) C 2-Fluoro-5-methylpyridine-N-oxide B->C Oxidation (m-CPBA) D 2-Fluoro-4-nitro-5-methylpyridine-N-oxide C->D Nitration (H₂SO₄, HNO₃) E 2-Fluoro-4-amino-5-methylpyridine D->E Reduction (e.g., Fe/AcOH) F This compound E->F Sandmeyer-type Reaction (NaNO₂, KI)

Caption: A plausible synthetic workflow for this compound.

Key Experimental Protocols (Adapted)

The following are generalized experimental protocols adapted from the synthesis of related halopyridines. These should be optimized for the specific synthesis of this compound.

  • Procedure: To a solution of 2-amino-5-methylpyridine in aqueous tetrafluoroboric acid at 0 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt is then gently warmed to effect fluorination via the Balz-Schiemann reaction.

  • Work-up: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is dried and concentrated to yield 2-fluoro-5-methylpyridine.

  • Procedure: 2-Fluoro-5-methylpyridine is dissolved in a suitable solvent such as dichloromethane, and meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at room temperature. The reaction is stirred until complete conversion is observed by TLC.

  • Work-up: The reaction mixture is washed with a basic aqueous solution to remove excess acid, dried, and concentrated to give the N-oxide.

  • Procedure: The N-oxide is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The reaction is heated to drive the nitration at the 4-position.

  • Work-up: The reaction mixture is poured onto ice and neutralized with a base. The precipitated product is filtered, washed, and dried.

  • Procedure: The nitro-pyridine N-oxide is dissolved in a mixture of acetic acid and ethanol. Iron powder is added, and the mixture is heated to reflux to reduce the nitro group to an amine.

  • Work-up: The reaction mixture is filtered to remove iron salts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with a basic solution to obtain the aminopyridine.

  • Procedure: The 4-amino-2-fluoro-5-methylpyridine is diazotized in an acidic medium with sodium nitrite at low temperature. A solution of potassium iodide is then added to the diazonium salt solution to introduce the iodo group.

  • Work-up: The reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Reactivity Profile

The reactivity of this compound is governed by the electronic properties of the pyridine ring, which is substituted with an electron-withdrawing fluorine atom and a labile iodine atom.

G A This compound B Cross-Coupling Products (e.g., Suzuki, Sonogashira) A->B Pd-catalyzed C Nucleophilic Aromatic Substitution (at C-2 or C-4) A->C With Nu⁻ D Metal-Halogen Exchange A->D With organolithium or Grignard reagents E Functionalized Pyridines B->E C->E D->E

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the fields of oncology and crop protection.[1] The fluorinated pyridine scaffold is a common motif in kinase inhibitors.

Potential Role in Kinase Inhibition

While direct evidence for the biological activity of this compound is limited in public literature, its structural motifs are present in patented kinase inhibitors. For instance, substituted fluoropyrimidines and related heterocycles have been investigated as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) and Epidermal Growth Factor Receptor (EGFR) mutants.[5][6]

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade ATP -> ADP Substrate Substrate Protein Kinase_Cascade->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Transcription Gene Transcription Phospho_Substrate->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Kinase Inhibitor (Scaffold based on This compound) Inhibitor->RTK Inhibition Inhibitor->Kinase_Cascade Inhibition Ligand Growth Factor Ligand->RTK

Caption: Generalized signaling pathway for a receptor tyrosine kinase and its inhibition.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and highly versatile building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern allows for a range of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. While its direct biological activity is not extensively documented, its structural similarity to components of known kinase inhibitors suggests its utility in the development of targeted therapeutics. This guide provides a foundational resource for researchers looking to incorporate this valuable intermediate into their synthetic and drug discovery programs.

References

reactivity of 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 2-Fluoro-4-iodo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1][2] Its unique substitution pattern, featuring two distinct halogen atoms at positions activated by the pyridine nitrogen, allows for highly selective and sequential functionalization. This dual reactivity makes it an invaluable intermediate for constructing complex molecular architectures and for the synthesis of novel drug candidates, particularly in the fields of oncology and neurological disorders.[1][2]

This technical guide provides a comprehensive overview of the core reactivity principles of this compound. It includes detailed experimental protocols for key transformations, quantitative data from representative reactions, and logical workflow diagrams to assist researchers in leveraging the synthetic potential of this compound.

Physicochemical Properties and Safety

A summary of the key properties of this compound is provided below.

PropertyValue
CAS Number 153034-94-7
Molecular Formula C₆H₅FIN
Molecular Weight 237.01 g/mol
Appearance White to off-white crystalline powder
Melting Point 38-47 °C
Purity ≥ 99% (GC)

Safety Information : GHS hazard statements indicate that this compound is harmful if swallowed (H302) and causes serious eye damage (H318). Appropriate personal protective equipment should be used during handling.

Core Reactivity Principles: A Tale of Two Halogens

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The reactivity is dictated by the position of the halogen on the electron-deficient pyridine ring.

  • C-4 Iodo Group : The carbon-iodine bond is the weakest carbon-halogen bond. This position is highly susceptible to palladium-catalyzed cross-coupling reactions , where the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the C-I bond. This site is the primary handle for forming new carbon-carbon and carbon-nitrogen bonds.

  • C-2 Fluoro Group : The fluorine atom at the C-2 position is strongly activated by the adjacent ring nitrogen, making this site highly electron-deficient. Consequently, it is primed for nucleophilic aromatic substitution (SNAr) reactions. The strong electronegativity of fluorine makes it an excellent leaving group in this context.

This predictable selectivity allows for a modular approach to synthesis, where the C-4 position can be functionalized first via cross-coupling, leaving the C-2 fluoro group available for a subsequent nucleophilic substitution.

G cluster_main Reactivity of this compound mol C4_Reaction Pd-Catalyzed Cross-Coupling mol:f2->C4_Reaction C-I Bond (Weaker, more reactive in cross-coupling) C2_Reaction Nucleophilic Aromatic Substitution (SNAr) mol:f1->C2_Reaction C-F Bond (Activated by N, ideal for SNAr)

Caption: Selective functionalization sites on this compound.

Section 1: Palladium-Catalyzed Cross-Coupling at the C-4 Position

The C-4 iodo group is the preferred site for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters.

While specific data for this compound is not widely published, the following table provides expected yields based on the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[3] These values serve as a strong baseline for what can be expected under similar conditions.

Arylboronic AcidProductExpected Yield (%)[3]
Phenylboronic acid2-Fluoro-5-methyl-4-phenylpyridine~85
4-Methylphenylboronic acid2-Fluoro-5-methyl-4-(p-tolyl)pyridine~88
4-Methoxyphenylboronic acid2-Fluoro-4-(4-methoxyphenyl)-5-methylpyridine~90
3-Chlorophenylboronic acid4-(3-Chlorophenyl)-2-fluoro-5-methylpyridine~82

This representative protocol is adapted from established procedures for halopyridines.[3]

  • Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst and Solvent Addition : Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of substrate).[3]

  • Reaction : Stir the mixture vigorously at 85-95 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-18 hours.[3]

  • Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G start 1. Reagent Setup (Halopyridine, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) start->inert add 3. Add Catalyst & Solvent (Pd(PPh₃)₄, Dioxane/H₂O) inert->add react 4. Heat & Stir (85-95 °C, 12-18h) add->react workup 5. Work-up (EtOAc, H₂O, Brine) react->workup purify 6. Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between the C-4 position and a terminal alkyne, a valuable transformation for introducing linear, sp-hybridized fragments.

The following data for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine provides a strong indication of the high yields achievable for this class of compounds under mild, room temperature conditions.[4]

Terminal AlkyneProductYield (%)[4]
1-Ethyl-4-ethynylbenzene6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile92
Phenylacetylene3-Fluoro-6-(phenylethynyl)picolinonitrile93
1-Ethynyl-4-methoxybenzene3-Fluoro-6-((4-methoxyphenyl)ethynyl)picolinonitrile85
Prop-2-yn-1-ol3-Fluoro-6-(3-hydroxyprop-1-yn-1-yl)picolinonitrile90

This protocol is based on standard procedures for iodoarenes.[5]

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).[5]

  • Solvent and Base : Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition : Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Reaction : Stir the reaction at room temperature or heat to 50-70 °C. Monitor progress by TLC or GC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.

G start 1. Reagent Setup (Iodopyridine, Pd/Cu Catalysts) solvent 2. Add Solvent & Base (THF, Et₃N) start->solvent alkyne 3. Add Alkyne solvent->alkyne react 4. Stir & Heat (RT to 70 °C) alkyne->react workup 5. Work-up (H₂O, Extraction) react->workup purify 6. Purify (Column Chromatography) workup->purify end Final Product purify->end G start 1. Reagent Setup in Vial (Iodopyridine, Amine, Pd Catalyst, Ligand, Base) solvent 2. Add Solvent (Toluene or Dioxane) start->solvent react 3. Microwave Irradiation (100-140 °C, 15-30 min) solvent->react workup 4. Work-up (Dilute & Filter) react->workup purify 5. Purify (Column Chromatography) workup->purify end Final Product purify->end G start 1. Dissolve Substrate (in DMF or DMSO) nuc 2. Add Nucleophile (& Base if needed) start->nuc react 3. Heat Mixture (80-150 °C) nuc->react workup 4. Quench & Extract (H₂O, Organic Solvent) react->workup purify 5. Purify (Chromatography) workup->purify end Final Product purify->end

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-iodo-5-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Fluoro-4-iodo-5-methylpyridine in organic solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this document provides a comprehensive framework for its determination. This includes a qualitative assessment of its expected solubility based on its molecular structure and the known properties of pyridine derivatives. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility analysis are presented to empower researchers to generate reliable data. This guide also includes a template for data presentation and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction to this compound

This compound is a halogenated and methylated derivative of pyridine. Its chemical structure, featuring a polar pyridine ring and various substituents, suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. Understanding its behavior in different organic solvents is paramount for reaction optimization, purification, formulation, and various analytical procedures.

Qualitative Solubility Assessment

In the absence of specific experimental data, a qualitative assessment of the solubility of this compound can be inferred from its structural features and the general principles of solubility, often summarized by the adage "like dissolves like."[1]

  • Polarity: The pyridine ring contains a nitrogen atom, making it a polar heterocyclic compound.[2] This inherent polarity suggests that this compound will exhibit at least some solubility in polar organic solvents. The fluorine and iodine substituents also contribute to the molecule's polarity.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which would promote solubility in protic solvents like alcohols.

  • Non-Polar Character: The methyl group and the overall carbon skeleton introduce non-polar characteristics. The large, polarizable iodine atom can also contribute to van der Waals interactions, which may enhance solubility in less polar solvents.

Based on these characteristics, it can be predicted that this compound will be soluble in a range of organic solvents, with higher solubility expected in moderately polar to polar aprotic solvents, and potentially in some polar protic solvents. Its solubility in non-polar solvents like hexanes is likely to be lower. Pyridine itself is miscible with a wide array of organic solvents, including ethanol, ether, and chloroform, which suggests that its derivatives will also exhibit broad solubility.[2][3]

Quantitative Solubility Data

SolventChemical FormulaTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
MethanolCH₃OH25Data to be determinedData to be determinedGravimetric
EthanolC₂H₅OH25Data to be determinedData to be determinedGravimetric
AcetoneC₃H₆O25Data to be determinedData to be determinedSpectroscopic
AcetonitrileC₂H₃N25Data to be determinedData to be determinedHPLC
DichloromethaneCH₂Cl₂25Data to be determinedData to be determinedGravimetric
ChloroformCHCl₃25Data to be determinedData to be determinedGravimetric
Ethyl AcetateC₄H₈O₂25Data to be determinedData to be determinedSpectroscopic
TetrahydrofuranC₄H₈O25Data to be determinedData to be determinedGravimetric
TolueneC₇H₈25Data to be determinedData to be determinedHPLC
HexaneC₆H₁₄25Data to be determinedData to to be determinedGravimetric

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. The following are detailed methodologies for both qualitative and quantitative analysis.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

  • This compound

  • A range of organic solvents (e.g., water, methanol, hexane, dichloromethane)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.[4]

  • Add 1 mL of the selected solvent to the test tube in small portions.[4]

  • After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[5]

  • Allow the mixture to stand and visually inspect for any undissolved solid.

  • Record the compound as:

    • Soluble: If the entire solid dissolves completely.

    • Partially Soluble: If a significant portion of the solid dissolves, but some remains.

    • Insoluble: If no significant amount of the solid dissolves.[5]

Quantitative Solubility Determination (Gravimetric Method)

This method determines the mass of the solute that can dissolve in a specific volume of solvent to form a saturated solution.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Sealable flasks or vials

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm pore size)

  • Pre-weighed vials

  • Analytical balance

  • Oven or rotary evaporator

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sealable flask containing a known volume of the solvent.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the mixture to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial. Ensure the filter is at the same temperature as the solution to prevent precipitation.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent completely. This can be achieved by placing the vial in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.

    • Once all the solvent has been removed, cool the vial in a desiccator to room temperature and weigh it again.

  • Calculation:

    • The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

    • Solubility is typically expressed in g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

G cluster_qualitative Qualitative Solubility Workflow start_qual Add 25 mg of Compound to Test Tube add_solvent_qual Add 1 mL of Solvent start_qual->add_solvent_qual shake_qual Vortex/Shake for 30-60 seconds add_solvent_qual->shake_qual observe_qual Visually Inspect shake_qual->observe_qual soluble Soluble observe_qual->soluble Completely Dissolved partially_soluble Partially Soluble observe_qual->partially_soluble Some Dissolved insoluble Insoluble observe_qual->insoluble Not Dissolved

Caption: Workflow for qualitative solubility determination.

G cluster_quantitative Quantitative Solubility Workflow (Gravimetric) start_quant Prepare Saturated Solution (Excess Solute in Solvent) equilibrate Equilibrate at Constant Temp (e.g., 24-48h) start_quant->equilibrate filter Filter Supernatant (Known Volume) equilibrate->filter weigh1 Weigh Pre-tared Vial with Filtered Solution filter->weigh1 evaporate Evaporate Solvent weigh1->evaporate weigh2 Cool in Desiccator and Weigh Vial with Residue evaporate->weigh2 calculate Calculate Solubility (g/100mL or mol/L) weigh2->calculate

Caption: Workflow for quantitative solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not currently widespread, this guide provides a robust framework for researchers to determine this crucial physical property. The qualitative assessment based on its chemical structure offers initial guidance, and the detailed experimental protocols for both qualitative and quantitative determination provide the necessary tools for generating reliable and reproducible data. The structured data presentation and workflow visualizations are intended to aid in the systematic investigation of this compound's solubility profile, which is essential for its effective application in research and development.

References

The Emergence of 2-Fluoro-4-iodo-5-methylpyridine: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The halogenated pyridine derivative, 2-Fluoro-4-iodo-5-methylpyridine, has steadily gained prominence within the scientific community as a critical intermediate in the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This guide provides a comprehensive overview of its discovery, history, synthesis, and its significant role in the development of novel kinase inhibitors, with a special focus on the ERK2 signaling pathway.

Discovery and Historical Context

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical context, its emergence is intrinsically linked to the broader development of halogenated pyridine scaffolds in medicinal chemistry. The strategic incorporation of fluorine and iodine atoms into the pyridine ring offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular libraries. Its documented use as an intermediate in the synthesis of protein kinase inhibitors, such as those targeting ERK2, underscores its importance in contemporary drug discovery programs.[1]

Physicochemical Properties and Specifications

This compound is a solid at room temperature and is commercially available from various suppliers. Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 153034-94-7[2]
Molecular Formula C₆H₅FIN[2]
Molecular Weight 237.01 g/mol [2]
Appearance White to light yellow powder or crystal
Purity Typically ≥98%[2]
Boiling Point Not readily available (decomposes)
Melting Point 42-46 °C

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in peer-reviewed literature, suggesting it may be more prevalent in patent literature or produced via proprietary methods. However, a plausible and commonly employed synthetic strategy for analogous compounds involves a multi-step sequence starting from a readily available precursor, 2-fluoro-5-methylpyridine. This process, adapted from methodologies for similar halogenated pyridines, is outlined below.[3]

Hypothesized Synthetic Pathway

A likely synthetic route to this compound involves the direct iodination of 2-fluoro-5-methylpyridine. A general workflow for such a transformation is presented below.

G A 2-Fluoro-5-methylpyridine B Nitration A->B HNO₃/H₂SO₄ C 2-Fluoro-5-methyl-4-nitropyridine B->C D Reduction C->D Fe/AcOH or H₂/Pd-C E 4-Amino-2-fluoro-5-methylpyridine D->E F Diazotization E->F NaNO₂/H₂SO₄ G Diazonium Salt Intermediate F->G H Iodination G->H KI I This compound H->I

Caption: Hypothesized multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothesized)

This protocol is based on the well-established synthesis of 2-chloro-4-iodo-5-methylpyridine and represents a likely method for the preparation of the fluoro-analogue.[3]

Step 1: Nitration of 2-Fluoro-5-methylpyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0°C.

  • Slowly add 2-fluoro-5-methylpyridine while maintaining the temperature below 10°C.

  • Add fuming nitric acid dropwise to the mixture.

  • The reaction mixture is then heated and stirred for several hours.

  • After completion, the reaction is quenched by pouring it onto ice, followed by neutralization with a suitable base (e.g., NaOH solution).

  • The crude 2-fluoro-5-methyl-4-nitropyridine is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified.

Step 2: Reduction of the Nitro Group

  • Dissolve 2-fluoro-5-methyl-4-nitropyridine in a suitable solvent such as acetic acid or ethanol.

  • Add a reducing agent, such as iron powder or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • The reaction is stirred at an elevated temperature until the reduction is complete (monitored by TLC).

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The resulting crude 4-amino-2-fluoro-5-methylpyridine is purified, typically by column chromatography.

Step 3: Diazotization and Iodination (Sandmeyer-type Reaction)

  • Dissolve 4-amino-2-fluoro-5-methylpyridine in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5°C.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt.

  • A solution of potassium iodide (KI) in water is then added to the reaction mixture.

  • The mixture is stirred and allowed to warm to room temperature.

  • The final product, this compound, is extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Quantitative Data (Typical)

ParameterValueNotes
Overall Yield 40-60% (estimated)Yields can vary significantly based on reaction scale and purification methods.
Purity >98% (after purification)Typically determined by GC or HPLC analysis.
Reaction Time 24-48 hours (for the entire sequence)Each step requires several hours of reaction time.

Application in Drug Discovery: Targeting the ERK2 Signaling Pathway

This compound and its derivatives are valuable intermediates in the synthesis of protein kinase inhibitors. The Extracellular signal-Regulated Kinase 2 (ERK2) is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[1] This pathway plays a crucial role in cell proliferation, differentiation, and survival.

The ERK2 Signaling Pathway

The canonical ERK2 signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular growth factors. This leads to the activation of the small GTPase Ras, which in turn activates a cascade of protein kinases: RAF, MEK1/2, and finally ERK1/2. Activated ERK1/2 can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell growth and division.

ERK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates RAF RAF Ras->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression TF->Gene Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor ERK2 Inhibitor (Derived from 2-Fluoro-4-iodo- 5-methylpyridine) Inhibitor->ERK Inhibits

Caption: The canonical ERK2 signaling pathway and the point of inhibition by ERK2 inhibitors.

Role in ERK2 Inhibitor Synthesis

The this compound scaffold provides a key starting point for the synthesis of potent and selective ERK2 inhibitors. The iodine atom at the 4-position is readily displaced or utilized in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce larger, more complex substituents that can interact with the ATP-binding pocket of the ERK2 enzyme. The fluorine atom at the 2-position and the methyl group at the 5-position can be used to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. The development of small molecule inhibitors that target ERK2 is a promising strategy for the treatment of cancers that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[4]

Conclusion

This compound has established itself as a valuable and versatile building block in the synthesis of biologically active molecules. Its utility, particularly in the development of kinase inhibitors for oncology, highlights the importance of strategically functionalized heterocyclic compounds in modern drug discovery. Further exploration of the synthetic routes to this and related compounds, as well as their application in novel therapeutic agents, will undoubtedly continue to be an active area of research for years to come.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential research applications of the versatile building block, 2-Fluoro-4-iodo-5-methylpyridine. This halogenated pyridine derivative serves as a crucial intermediate in the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemical development. Its unique substitution pattern allows for strategic incorporation into lead compounds to enhance their biological activity and pharmacokinetic properties. This guide will delve into its synthesis, key reactions, and its notable application in the development of targeted cancer therapeutics, supported by experimental data and pathway visualizations.

Core Properties and Synthesis

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 153034-94-7
Molecular Formula C₆H₅FIN
Molecular Weight 237.01 g/mol
Appearance White to off-white crystalline solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents

Key Synthetic Applications: A Gateway to Novel Therapeutics

The primary utility of this compound lies in its application as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the facile introduction of the 2-fluoro-5-methylpyridinyl moiety into a wide array of molecular scaffolds. This is particularly valuable in drug discovery for exploring structure-activity relationships (SAR) and optimizing lead compounds.

Suzuki-Miyaura Coupling

The iodine atom at the 4-position of this compound is an excellent leaving group for Suzuki-Miyaura coupling reactions. This allows for the formation of a C-C bond with a variety of boronic acids or esters, leading to the synthesis of biaryl and heteroaryl-aryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) is suspended in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

Similarly, the iodo-substituent facilitates Buchwald-Hartwig amination, enabling the formation of a C-N bond with a primary or secondary amine. This reaction is instrumental in the synthesis of N-aryl and N-heteroaryl amines, which are prevalent motifs in many biologically active molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a phosphine ligand like Xantphos (0.04 equiv.), and a base such as Cs₂CO₃ (1.5 equiv.). The vial is sealed, and a suitable anhydrous solvent (e.g., toluene or dioxane) is added. The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography to afford the desired N-substituted aminopyridine.

Case Study: Synthesis of the Menin-MLL Inhibitor VTP-50469

A significant application of this compound is demonstrated in the synthesis of the potent and selective Menin-Mixed Lineage Leukemia (MLL) interaction inhibitor, VTP-50469.[1][2] This compound has shown remarkable anti-leukemia activity in preclinical models.[1][2] The 2-fluoro-5-methylpyridinyl moiety is a key structural feature of VTP-50469, and its introduction is facilitated by the reactivity of this compound.

While the specific experimental details for the coupling of this compound in the synthesis of a VTP-50469 precursor are proprietary, the general principles of nucleophilic aromatic substitution or a palladium-catalyzed etherification reaction would be employed to connect the pyridyl core to the rest of the molecule.

Biological Activity of VTP-50469

VTP-50469 potently inhibits the interaction between Menin and MLL, a critical driver in certain types of leukemia.[1][2] This disruption leads to the downregulation of key target genes, induction of apoptosis, and cellular differentiation in MLL-rearranged leukemia cell lines.[3]

Table 2: In Vitro Activity of VTP-50469 in MLL-Rearranged Leukemia Cell Lines.[1]

Cell LineMLL FusionIC₅₀ (nM)
MOLM-13MLL-AF913
MV4;11MLL-AF417
RS4;11MLL-AF425
SEMK2MLL-AF427
NOMO-1MLL-AF930
THP-1MLL-AF937
The Menin-MLL Signaling Pathway in Leukemia

In leukemias with MLL gene rearrangements, the resulting MLL fusion protein aberrantly recruits the protein Menin. This complex then binds to the promoter regions of target genes, such as the HOX genes, leading to their overexpression and driving leukemogenesis. VTP-50469 acts by directly binding to Menin and disrupting its interaction with the MLL fusion protein, thereby inhibiting the oncogenic signaling cascade.[4][5]

Menin_MLL_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Binds DNA DNA (HOX Gene Promoter) Menin->DNA Recruits to Transcription Leukemogenic Gene Expression DNA->Transcription Activates Leukemia Leukemia Progression Transcription->Leukemia VTP50469 VTP-50469 VTP50469->Menin Inhibits Interaction

Menin-MLL Interaction Pathway and Inhibition by VTP-50469.

Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for utilizing this compound in the synthesis of a kinase inhibitor, exemplified by the development of VTP-50469, involves a multi-step process. This typically begins with a cross-coupling reaction to attach the fluorinated pyridine moiety to a core scaffold, followed by further functionalization to complete the final molecule.

Kinase_Inhibitor_Synthesis_Workflow Start This compound Coupling Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Core Core Scaffold (e.g., with boronic acid or amine) Core->Coupling Intermediate Key Intermediate (Fluoropyridinyl-core) Coupling->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Final Final Kinase Inhibitor (e.g., VTP-50469) Modification->Final Purification Purification and Characterization Final->Purification

General workflow for kinase inhibitor synthesis.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable method for introducing a fluorinated methylpyridine scaffold, a common feature in many bioactive molecules. The successful application of this intermediate in the synthesis of the potent Menin-MLL inhibitor VTP-50469 highlights its significant potential in the development of targeted therapies for cancer and other diseases. This guide serves as a foundational resource for researchers looking to leverage the synthetic versatility of this compound in their drug discovery and development programs.

References

The Strategic Utility of 2-Fluoro-4-iodo-5-methylpyridine in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-4-iodo-5-methylpyridine has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique trifunctionalized pyridine core, featuring a fluorine atom, an iodine atom, and a methyl group, offers a versatile platform for the strategic construction of complex molecular architectures. The fluorine substituent can enhance metabolic stability and modulate the electronic properties of target molecules, while the iodo group serves as a highly reactive handle for a variety of cross-coupling reactions. The methyl group provides an additional site for potential functionalization or steric control. This guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound, underscoring its significance as a strategic intermediate in the synthesis of bioactive compounds.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis. The key data for this compound are summarized below.

PropertyValue
Molecular Formula C₆H₅FIN
Molecular Weight 237.01 g/mol [1]
CAS Number 153034-94-7[1]
Appearance White to light yellow crystalline powder
Melting Point 42.0 - 46.0 °C
Boiling Point Not readily available
Purity Typically ≥98%

Safety Information: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Eye Damage, Category 1)[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications & Experimental Protocols

The reactivity of this compound is dominated by the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This regioselectivity allows for the precise introduction of diverse functionalities at the 4-position of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it enables the introduction of a wide range of aryl and heteroaryl substituents.

Experimental Protocol: Synthesis of 2-Fluoro-5-methyl-4-(4-methoxyphenyl)pyridine

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane (solvent)

    • Water (co-solvent)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Reactant 1Reactant 2Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O9012~85-95
This compoundPhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂O1008~80-90
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynylpyridines. These products are valuable intermediates for the synthesis of more complex molecules, including heterocycles and natural products.

Experimental Protocol: Synthesis of 2-Fluoro-4-(phenylethynyl)-5-methylpyridine

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N) (2.5 equiv)

    • Tetrahydrofuran (THF), anhydrous (solvent)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Stir the mixture at room temperature for 10 minutes.

    • Add phenylacetylene dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 6 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Reactant 1Reactant 2Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)THF606~80-92
This compound1-HexynePd(PPh₃)₄ (4)CuI (8)DIPEA (3.0)DMF508~75-88
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. For this compound, this reaction allows for the introduction of a wide array of primary and secondary amines at the 4-position, a key transformation in the synthesis of many biologically active molecules. A study on the closely related 2-fluoro-4-iodopyridine has shown that this coupling occurs selectively at the 4-position.

Experimental Protocol: Synthesis of N-Benzyl-2-fluoro-5-methylpyridin-4-amine

  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene, anhydrous (solvent)

  • Procedure:

    • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and a stir bar.

    • Add anhydrous toluene, followed by benzylamine.

    • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Reactant 1Reactant 2Pd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compoundBenzylaminePd₂(dba)₃ (2)XPhos (8)NaOtBu (1.4)Toluene10016~75-85
This compoundMorpholinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (2.0)Dioxane11012~70-80

Application in the Synthesis of Bioactive Molecules: p38 MAPK Inhibitors

The 2-fluoro-4-substituted-5-methylpyridine scaffold is a key pharmacophore in a number of kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. The general workflow for the synthesis of a p38 MAPK inhibitor using this compound as a starting material is depicted below.

G cluster_synthesis Synthetic Workflow cluster_pathway p38 MAPK Signaling Pathway A 2-Fluoro-4-iodo- 5-methylpyridine C Suzuki Coupling A->C B Aryl Boronic Acid B->C D 4-Aryl-2-fluoro- 5-methylpyridine C->D Pd Catalyst, Base F Buchwald-Hartwig Amination D->F E Amine Nucleophile E->F G p38 MAPK Inhibitor Core F->G Pd Catalyst, Ligand, Base inhibitor p38 MAPK Inhibitor stress Inflammatory Stimuli (e.g., Cytokines, Stress) mkk MAPKKs (MKK3/6) stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates & Activates substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates Phosphorylates response Inflammatory Response (e.g., Cytokine Production) substrates->response Mediates inhibitor->p38 Inhibits

Synthetic workflow for a p38 MAPK inhibitor and its mechanism of action.

The synthesis commences with a Suzuki-Miyaura coupling to install a substituted aryl group at the 4-position. This is followed by a Buchwald-Hartwig amination to introduce a key amine functionality, which often serves as a crucial hydrogen bond donor for interaction with the kinase hinge region. The resulting compound can then inhibit the p38 MAPK signaling pathway, which is implicated in inflammatory diseases.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient and regioselective synthesis of a wide range of functionalized pyridine derivatives. The protocols and data presented in this guide highlight its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are foundational transformations in modern drug discovery and materials science. The application of this building block in the synthesis of kinase inhibitors underscores its importance in the development of novel therapeutics. As the demand for complex and highly functionalized molecules continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly critical role in advancing chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Fluoro-4-iodo-5-methylpyridine with arylboronic acids. This reaction is a powerful tool for the synthesis of 2-fluoro-5-methyl-4-arylpyridines, which are valuable scaffolds in medicinal chemistry and materials science. The protocol is based on established methods for the Suzuki-Miyaura coupling of iodo-substituted pyridines.[1][2][3]

The carbon-iodine bond at the 4-position of the pyridine ring is significantly more reactive than carbon-fluorine or carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[2] This inherent reactivity enables the coupling to proceed under relatively mild conditions with high efficiency.

Data Presentation

The following tables summarize the key reagents and representative reaction conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The expected yields are based on analogous reactions reported in the scientific literature for similar iodopyridine substrates.[2][3]

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0Limiting reagent.
Arylboronic AcidCoupling Partner1.2 - 1.5Phenylboronic acid is a common example.
Palladium CatalystCatalyst0.03 - 0.05 (3-5 mol%)e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
BaseActivates Boronic Acid2.0 - 3.0e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃).
SolventReaction Medium-A degassed mixture of 1,4-Dioxane and Water (4:1 v/v) is common.

Table 2: Representative Reaction Conditions and Expected Outcomes

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)80-904-1285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)90-1006-1680-90
33-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF/H₂O (5:1)804-882-92
42-Thiopheneboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)856-1475-85

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.[2]

Experimental Protocols

This section outlines a detailed protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.[2]

  • Solvent Addition: Add the degassed solvent mixture of 1,4-Dioxane and water (4:1 v/v) to the reaction flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.[2]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-fluoro-5-methyl-4-phenylpyridine.[2]

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArX Ar-I (this compound) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ (Arylboronic Acid) Boronate Ar'-B(OH)₃⁻ Ar_prime_BOH2->Boronate Activation Base Base (e.g., K₂CO₃) Base->ArPdOR Base->Boronate Boronate->ArPdAr_prime

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Combine Reactants and Base inert 2. Establish Inert Atmosphere reagents->inert catalyst 3. Add Catalyst and Solvent inert->catalyst heat 4. Heat and Stir catalyst->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool and Quench monitor->cool extract 7. Extraction cool->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has found widespread application in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in numerous pharmaceutical agents. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-fluoro-4-iodo-5-methylpyridine, a versatile building block in the synthesis of novel therapeutics. The selective amination at the C-4 position is of particular interest, as the iodine atom is more reactive than the fluorine atom in palladium-catalyzed cross-coupling reactions.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-I bond with a primary or secondary amine. The reaction proceeds through a catalytic cycle that generally includes:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly influence the yield and selectivity.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions reported for the Buchwald-Hartwig amination of substituted halopyridines, which can be adapted for this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂BINAPK₂CO₃Dioxane or TolueneMicrowaveSelective amination of 2-fluoro-4-iodopyridine at the 4-position.[1]
Pd(OAc)₂dpppNaOtBuToluene80Effective for coupling with volatile amines.[2]
Pd₂(dba)₃XantphosCs₂CO₃Toluene110General conditions for amination of aminobromopyridines.[3]
Pd(OAc)₂XPhost-BuONaTolueneRT - 100Broadly applicable for mono-N-arylation.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to exclude oxygen and moisture.

  • Anhydrous solvents and reagents are essential for optimal results and reproducibility.

  • The choice of ligand is critical and should be tailored to the specific amine substrate. Bulky, electron-rich phosphine ligands are often preferred.

Protocol 1: Microwave-Assisted Amination with Aromatic Amines (Based on literature for 2-fluoro-4-iodopyridine)[1]

This protocol is suitable for the selective coupling of aromatic amines at the 4-position of the pyridine ring.

Materials:

  • This compound (1.0 equiv)

  • Aromatic amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (3.5 equiv)

  • Anhydrous dioxane or toluene

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add this compound, the aromatic amine, Pd(OAc)₂, BINAP, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (typically 15-60 minutes), with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thermal Amination with Aliphatic Amines

This protocol is adapted from general procedures for the amination of halopyridines and is suitable for a broader range of amines.

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.

  • To a separate Schlenk tube, add this compound, the aliphatic amine, and Cs₂CO₃.

  • Evacuate and backfill this tube with an inert gas.

  • Transfer the catalyst solution to the substrate-containing tube via cannula.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Buchwald_Hartwig_Amination_Workflow start Start: Inert Atmosphere Setup reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product: 4-Amino-2-fluoro-5-methylpyridine purification->product end End product->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) label_oa + Ar-I pd0->label_oa oxidative_addition Oxidative Addition Complex label_amine + R2NH oxidative_addition->label_amine amine_coordination Amine Coordination label_base - Base-H+ amine_coordination->label_base amido_complex Pd(II)-Amido Complex product Product (Ar-NRR') amido_complex->product label_re Reductive Elimination amido_complex->label_re label_oa->oxidative_addition label_amine->amine_coordination label_base->amido_complex label_re->pd0

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for palladium-catalyzed cross-coupling reactions utilizing 2-Fluoro-4-iodo-5-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective derivatization. The protocols outlined below are for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering a foundational guide for the synthesis of novel substituted pyridine derivatives.

Introduction

This compound is a key synthetic intermediate. The presence of a fluorine atom at the 2-position can enhance the metabolic stability and binding affinity of derivative compounds. The iodo group at the 4-position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methyl group at the 5-position provides steric and electronic influence on the pyridine ring. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl and vinyl-substituted pyridines.

Data Presentation: Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001692
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF1001878

Note: Yields are representative and based on reactions with structurally similar iodopyridines. Optimization may be required for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Stir the reaction mixture at the specified temperature (e.g., 90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Suzuki-Miyaura Coupling Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is particularly useful for the synthesis of arylethynylpyridines.[3]

Data Presentation: Sonogashira Coupling of this compound
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF251692
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)DIPEADMF501288
3Propargyl alcoholPd(OAc)₂ (2)PPh₃ (4), CuI (5)K₂CO₃Acetonitrile602475

Note: Yields are representative and based on reactions with structurally similar iodopyridines. Optimization may be required for this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (0.10 equiv.).

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat as specified, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-I(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR CuI CuI Alkyne_Coordination Alkyne_Coordination CuI->Alkyne_Coordination R-C≡CH, Base Cu-Acetylide Cu-Acetylide Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd Transmetalation Experimental_Workflow Start Start Reagent_Prep Prepare Reactants: This compound, Coupling Partner, Base Start->Reagent_Prep Catalyst_Prep Prepare Catalyst System: Pd Source, Ligand Start->Catalyst_Prep Reaction_Setup Combine Reactants and Catalyst under Inert Atmosphere Reagent_Prep->Reaction_Setup Catalyst_Prep->Reaction_Setup Solvent_Addition Add Degassed Solvent Reaction_Setup->Solvent_Addition Heating_Stirring Heat and Stir Reaction Mixture Solvent_Addition->Heating_Stirring Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of advanced pharmaceutical intermediates starting from 2-Fluoro-4-iodo-5-methylpyridine. This versatile building block is a key component in the development of targeted therapies, particularly kinase inhibitors. The protocols outlined below focus on three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial starting material in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique structure, featuring a fluorine atom at the 2-position and an iodine atom at the 4-position, allows for selective functionalization through various cross-coupling reactions. The iodine atom provides a reactive site for palladium-catalyzed C-C and C-N bond formation, while the fluorine atom can influence the electronic properties and metabolic stability of the final compound. This makes this compound an attractive scaffold for the synthesis of kinase inhibitors and other targeted therapeutics.

Key Applications in Drug Discovery

Intermediates derived from this compound are integral to the synthesis of several targeted cancer therapies, including Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (c-MET), and ROS1 tyrosine kinase inhibitors. One of the most notable drugs synthesized using a similar scaffold is Crizotinib, a multi-targeted kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The ability to introduce diverse functionalities at the 4-position of the pyridine ring through cross-coupling reactions is a key strategy in the development of potent and selective kinase inhibitors.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and representative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using this compound as the starting material.

Note on Data: The quantitative data presented in the following tables are based on representative yields for structurally similar compounds due to the limited availability of specific data for this compound in the public domain. These values should serve as a guideline for reaction optimization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to introduce aryl or heteroaryl moieties, a common feature in many kinase inhibitors.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O (5:1)1001680-90
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane802475-85
3-Thienylboronic acidPd₂(dba)₃ (2)XPhos (5)K₂CO₃THF/H₂O (3:1)851880-90

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Phenylboronic acid K₂CO₃ catalyst Add Catalyst: Pd(PPh₃)₄ reagents->catalyst degas Degas with Ar/N₂ catalyst->degas solvent Add Solvent: 1,4-Dioxane/H₂O degas->solvent heat Heat to 90°C Stir for 12h solvent->heat extract Dilute & Extract heat->extract purify Column Chromatography extract->purify product Final Product purify->product G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Ar-I transmetal Transmetalation Intermediate pd_complex->transmetal Cu-C≡C-R product_complex Product Complex transmetal->product_complex Reductive Elimination product_complex->pd0 - Ar-C≡C-R cu_x Cu-X cu_alkyne Cu-C≡C-R cu_alkyne->transmetal cu_alkyne->cu_x to Pd cycle alkyne H-C≡C-R alkyne->cu_alkyne Cu-X, Base base Base G start Start setup Prepare Reaction: Pd Catalyst, Ligand, Base, Reactants, Solvent start->setup reaction Heat under Inert Atmosphere setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Cool, Dilute, Filter, Extract complete->workup Yes purify Column Chromatography workup->purify product Isolated Product purify->product ALK_Signaling cluster_downstream Downstream Signaling ALK ALK Fusion Protein (e.g., EML4-ALK) PLCg PLCγ ALK->PLCg JAK_STAT JAK/STAT Pathway ALK->JAK_STAT PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK Crizotinib Crizotinib Crizotinib->ALK Inhibits Proliferation Cell Proliferation & Survival PLCg->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Kinase_Signaling cluster_pathways Common Downstream Pathways cMET c-MET PI3K_AKT PI3K/AKT/mTOR cMET->PI3K_AKT RAS_MAPK RAS/MEK/ERK cMET->RAS_MAPK STAT3 JAK/STAT3 cMET->STAT3 ROS1 ROS1 Fusion ROS1->PI3K_AKT ROS1->RAS_MAPK ROS1->STAT3 Crizotinib Crizotinib Crizotinib->cMET Inhibits Crizotinib->ROS1 Inhibits Oncogenesis Tumor Growth, Proliferation, Survival PI3K_AKT->Oncogenesis RAS_MAPK->Oncogenesis STAT3->Oncogenesis

Application Notes and Protocols for 2-Fluoro-4-iodo-5-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodo-5-methylpyridine is a versatile heterocyclic building block of significant interest in the synthesis of novel agrochemicals.[1][2] Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a pyridine ring, offers multiple reaction sites for the construction of complex molecular architectures. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final compound, while the iodo group provides a reactive handle for various cross-coupling reactions, making it an ideal starting material for the synthesis of a wide range of pesticides, including fungicides, herbicides, and insecticides.[1][3][4]

This document provides detailed application notes and exemplary protocols for the use of this compound in key synthetic transformations relevant to agrochemical research and development.

Key Applications in Agrochemical Synthesis

This compound is a valuable precursor for the synthesis of agrochemicals through various palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for selective functionalization, enabling the introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Pyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties. This reaction is widely used to synthesize agrochemical scaffolds where a pyridyl group is linked to another aromatic system.

Table 1: Exemplary Suzuki-Miyaura Coupling Reaction Parameters

ParameterValue
Reactants This compound, Arylboronic acid
Catalyst Pd(dppf)Cl₂ (Palladium(II) dichloride-[1,1'-bis(diphenylphosphino)ferrocene])
Base K₂CO₃ (Potassium carbonate)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 90 °C
Reaction Time 12-24 hours
Typical Yield 75-95%
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-5-methyl-4-arylpyridine.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow Start Start: Reactants & Catalyst Reaction_Setup Reaction Setup: - this compound - Arylboronic acid - K₂CO₃ - Pd(dppf)Cl₂ Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere: Evacuate & backfill with Ar/N₂ Reaction_Setup->Inert_Atmosphere Solvent_Addition Solvent Addition: Degassed 1,4-Dioxane/H₂O Inert_Atmosphere->Solvent_Addition Heating Heating: 90 °C, 12-24h Solvent_Addition->Heating Monitoring Monitoring: TLC or LC-MS Heating->Monitoring Workup Work-up: Cool, dilute, wash Monitoring->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 2-Fluoro-5-methyl-4-arylpyridine Purification->Product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. This reaction is valuable for introducing alkynyl linkers into agrochemical structures, which can be further functionalized.

Table 2: Exemplary Sonogashira Coupling Reaction Parameters

ParameterValue
Reactants This compound, Terminal alkyne
Catalysts Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), CuI (Copper(I) iodide)
Base Et₃N (Triethylamine)
Solvent THF (Tetrahydrofuran)
Temperature Room Temperature to 50 °C
Reaction Time 4-16 hours
Typical Yield 80-98%
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 2-fluoro-5-methyl-4-alkynylpyridine.

Sonogashira_Coupling_Workflow Sonogashira Coupling Workflow Start Start: Reactants & Catalysts Reaction_Setup Reaction Setup: - this compound - Pd(PPh₃)₄ & CuI Start->Reaction_Setup Solvent_Base Solvent & Base: Anhydrous THF & Et₃N Reaction_Setup->Solvent_Base Alkyne_Addition Alkyne Addition: Terminal Alkyne Solvent_Base->Alkyne_Addition Reaction Reaction: RT to 50 °C, 4-16h Alkyne_Addition->Reaction Quenching Quenching: Sat. aq. NH₄Cl Reaction->Quenching Extraction Extraction: Ethyl Acetate Quenching->Extraction Purification Purification: Column Chromatography Extraction->Purification Product Product: 2-Fluoro-5-methyl-4-alkynylpyridine Purification->Product

Sonogashira Coupling Workflow
Buchwald-Hartwig Amination: Synthesis of Amino-Pyridines

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of various primary or secondary amines at the 4-position of the pyridine ring. This is a key transformation for synthesizing many biologically active agrochemicals.

Table 3: Exemplary Buchwald-Hartwig Amination Reaction Parameters

ParameterValue
Reactants This compound, Primary or Secondary Amine
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
Base Cs₂CO₃ (Cesium carbonate)
Solvent Toluene
Temperature 110 °C
Reaction Time 12-24 hours
Typical Yield 70-90%
  • To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-substituted-4-amino-2-fluoro-5-methylpyridine.

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow Start Start: Reactants, Catalyst & Ligand Reaction_Setup Reaction Setup: - this compound - Amine, Cs₂CO₃ - Pd₂(dba)₃, Xantphos Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere: Evacuate & backfill Reaction_Setup->Inert_Atmosphere Solvent_Addition Solvent Addition: Anhydrous Toluene Inert_Atmosphere->Solvent_Addition Heating Heating: 110 °C, 12-24h Solvent_Addition->Heating Monitoring Monitoring: TLC or LC-MS Heating->Monitoring Workup Work-up: Cool, dilute, filter Monitoring->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 4-Amino-2-fluoro-5-methylpyridine Derivative Purification->Product

Buchwald-Hartwig Amination Workflow

Biological Target and Signaling Pathway

Many fungicides containing a pyridine moiety act as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain at complex II, leading to the inhibition of ATP synthesis and ultimately, fungal cell death.

SDHI_Signaling_Pathway Simplified Fungal Mitochondrial Respiration and SDHI Inhibition cluster_Mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain Complex_II->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP SDHI SDHI Fungicide (e.g., Pyridinyl derivative) SDHI->Complex_II Inhibition

SDHI Fungicide Mode of Action

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allows for the efficient construction of diverse and complex molecular scaffolds. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound in the development of next-generation crop protection agents.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, has become an indispensable tool in organic synthesis.[1][2] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][3]

2-Fluoro-4-iodo-5-methylpyridine is a key building block in medicinal chemistry, and its functionalization via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties. The strategic placement of the iodo and fluoro substituents allows for selective synthesis, as the carbon-iodine bond is significantly more reactive than a carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. The general reactivity order for aryl halides in this reaction is I > OTf > Br > Cl.[4] This application note provides a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes, based on established procedures for structurally similar compounds.

Data Presentation: Reaction Conditions for Sonogashira Coupling of Substituted Iodopyridines

The following table summarizes typical reaction conditions for the Sonogashira coupling of iodopyridines with various terminal alkynes. While specific data for this compound is not extensively reported in the literature, the conditions for analogous substrates provide a strong starting point for reaction optimization.

EntryHalopyridine SubstrateAlkyne SubstratePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
13-Fluoro-4-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N or DIPEATHF or DMFRT - 652-24High
22-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ (1-5)CuI (2-10)Et₃NTHFRT - 601-4>90
3General IodopyridinesVarious Terminal AlkynesPdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF6512Good to Excellent

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling). Anhydrous solvents and reagents are recommended for optimal results.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%), and copper(I) iodide (e.g., 6 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of iodopyridine) and the amine base (e.g., triethylamine, 2.5 equiv) via syringe.

  • Stirring: Stir the mixture at room temperature for 10-15 minutes to ensure the dissolution of the solids.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-65 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-5-methyl-4-(alkynyl)pyridine.

Mandatory Visualizations

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reagents (Iodopyridine, Pd Catalyst, CuI) atmosphere 2. Establish Inert Atmosphere (Ar/N2) reagents->atmosphere solvent_base 3. Add Anhydrous Solvent and Base atmosphere->solvent_base alkyne 4. Add Terminal Alkyne solvent_base->alkyne execute 5. Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->execute quench 6. Cool and Dilute execute->quench filter 7. Filter through Celite quench->filter extract 8. Aqueous Work-up filter->extract dry 9. Dry and Concentrate extract->dry purify 10. Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex R-Pd(II)L2-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd R-Pd(II)L2-C≡CR' transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' reductive_elimination->product cuI CuI cu_acetylide Cu-C≡CR' cuI->cu_acetylide alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetalation

Caption: The dual catalytic cycle of the copper-catalyzed Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes. This powerful transformation has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The reaction's tolerance of a wide range of functional groups makes it a versatile tool for the late-stage functionalization of intricate molecular scaffolds.

This document provides detailed application notes and a generalized experimental protocol for the Heck reaction involving 2-Fluoro-4-iodo-5-methylpyridine. This substrate is a valuable building block in medicinal chemistry, and its vinylation via the Heck reaction opens avenues to a diverse array of novel pyridine derivatives. The presence of a fluorine atom and a pyridine nitrogen can influence the reactivity of the C-I bond, necessitating careful optimization of reaction conditions. The protocols and data presented herein are based on established methodologies for structurally similar aryl and heteroaryl halides and serve as a comprehensive guide for researchers.

Key Reaction Parameters and Optimization

The success of the Heck reaction with this compound is highly dependent on the careful selection and optimization of several critical parameters. The following table summarizes typical starting conditions and variables for optimization based on analogous reactions.

ParameterTypical Conditions & ReagentsOptimization Considerations
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (0.5-5 mol%)Catalyst loading should be minimized to reduce costs and residual palladium in the product. Ligandless conditions with Pd(OAc)₂ are often effective for reactive iodides. Phosphine ligands like PPh₃, P(o-tol)₃, or bidentate ligands (e.g., BINAP) can improve catalyst stability and reactivity, especially for less reactive alkenes.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc) (1.5-3.0 equiv.)An organic amine base like Et₃N is commonly used and also acts as a solvent in some cases. Inorganic bases like K₂CO₃ can be effective and are easily removed during workup. The choice of base can influence the reaction rate and selectivity.
Solvent Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Toluene, 1,4-DioxaneThe choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF and MeCN are common. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
Alkene Styrene derivatives, Acrylate esters (e.g., ethyl acrylate, butyl acrylate) (1.0-1.5 equiv.)Electron-deficient alkenes (e.g., acrylates) and styrenes are excellent substrates. The stoichiometry of the alkene can be adjusted to optimize yield, with a slight excess often being beneficial.
Temperature 80-140 °CThe reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the starting materials, catalyst, or products.
Reaction Time 4-24 hoursReaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time.

Generalized Experimental Protocol

This protocol provides a general starting point for the Heck reaction of this compound with a generic alkene. The specific quantities and conditions should be optimized for each specific alkene partner.

Materials:

  • This compound

  • Alkene (e.g., Styrene, Ethyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a magnetic stir bar.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., Acetonitrile), the alkene (1.2 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired vinylated pyridine product.

Data Presentation: Representative Heck Couplings

The following table summarizes expected outcomes for the Heck coupling of this compound with representative alkenes based on data from analogous reactions in the literature. Note: These are illustrative examples, and actual yields may vary depending on the specific reaction conditions and optimization.

EntryAlkeneProductCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Styrene2-Fluoro-5-methyl-4-styrylpyridinePd(OAc)₂ (2)Et₃N (2.0)MeCN1001875-85
2Ethyl acrylateEthyl (E)-3-(2-fluoro-5-methylpyridin-4-yl)acrylatePd(OAc)₂ (2)Et₃N (2.0)DMF1201280-90
3n-Butyl acrylaten-Butyl (E)-3-(2-fluoro-5-methylpyridin-4-yl)acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃ (2.5)Toluene1102470-80
44-Methoxystyrene2-Fluoro-4-(4-methoxystyryl)-5-methylpyridinePd(OAc)₂ (2)Et₃N (2.0)MeCN1002070-80
54-Chlorostyrene4-(4-Chlorostyryl)-2-fluoro-5-methylpyridinePd(OAc)₂ (2)Et₃N (2.0)DMF1101675-85

Visualizations

Catalytic Cycle of the Mizoroki-Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I(L)₂ pd0->pd2_complex aryl_halide Ar-I (this compound) oxidative_addition Oxidative Addition pi_complex [Ar-Pd(II)-I(L)₂(Alkene)] pd2_complex->pi_complex alkene Alkene coordination Alkene Coordination sigma_complex R-CH₂-CH(Ar)-Pd(II)-I(L)₂ pi_complex->sigma_complex migratory_insertion Migratory Insertion product Ar-Alkene Product sigma_complex->product pd_hydride H-Pd(II)-I(L)₂ sigma_complex->pd_hydride beta_hydride β-Hydride Elimination pd_hydride->pd0 base Base reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for the Heck Reaction

Heck_Workflow start Start setup Reaction Setup: - Add this compound - Add Pd catalyst - Inert atmosphere (N₂/Ar) start->setup reagents Reagent Addition: - Add anhydrous solvent - Add alkene - Add base setup->reagents reaction Reaction: - Heat to desired temperature - Stir for specified time - Monitor progress (TLC/LC-MS) reagents->reaction workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine reaction->workup purification Purification: - Dry organic layer - Filter and concentrate - Column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for the Heck reaction.

Conclusion

The Heck reaction provides a reliable and versatile method for the C-C bond formation at the 4-position of this compound, enabling the synthesis of a wide range of vinyl-substituted pyridine derivatives. The provided protocol and data serve as a valuable starting point for researchers. However, optimization of the reaction conditions, including catalyst, base, solvent, and temperature, is crucial to achieve high yields and purity for specific alkene coupling partners. Careful monitoring of the reaction progress is highly recommended to determine the optimal reaction time and prevent the formation of byproducts.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Fluoro-4-iodo-5-methylpyridine is a versatile heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1] Its structure features two distinct reactive sites: a highly reactive C-I bond at the 4-position, ideal for palladium-catalyzed cross-coupling reactions, and a C-F bond at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This dual reactivity allows for selective, stepwise functionalization, enabling the synthesis of a diverse range of complex heterocyclic scaffolds. These application notes provide detailed protocols for key transformations and showcase the utility of this reagent in constructing novel molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the 4-position the primary site for oxidative addition to a palladium(0) catalyst.[2] This selectivity allows for the clean execution of various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

G General Experimental Workflow for Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Coupling Partner, Catalyst, Ligand, and Base in an oven-dried flask. B Evacuate and backfill with inert gas (N2 or Ar) (repeat 3x). A->B C Add degassed solvent(s) via syringe. B->C D Heat reaction mixture to the specified temperature with vigorous stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature. Quench reaction and perform aqueous work-up. E->F G Extract with organic solvent. F->G H Dry organic layer (e.g., Na2SO4), filter, and concentrate. G->H I Purify by column chromatography, recrystallization, or distillation. H->I

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[4][5]

G A 2-Fluoro-4-iodo- 5-methylpyridine B Step 1: Pd-Catalyzed Cross-Coupling A->B e.g., Suzuki, Sonogashira, Buchwald-Hartwig C 4-Substituted-2-fluoro- 5-methylpyridine B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) C->D Nucleophile (NuH) Base, Solvent, Heat E 2,4-Disubstituted- 5-methylpyridine (Final Product) D->E

References

Catalytic Systems for C-N Bond Formation with 2-Fluoro-4-iodo-5-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic C-N bond formation with 2-Fluoro-4-iodo-5-methylpyridine. This versatile heterocyclic building block is of significant interest in medicinal chemistry and drug discovery, and the efficient construction of carbon-nitrogen bonds at the 4-position is a key step in the synthesis of numerous biologically active molecules.

The primary focus of these notes is on the widely used Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of C-N bonds.[1] Additionally, a brief overview of the copper-catalyzed Ullmann condensation is provided as an alternative approach.

Introduction to Catalytic C-N Bond Formation

The formation of a C-N bond by coupling an amine with an aryl halide is a fundamental transformation in modern organic synthesis. For a substrate such as this compound, the reactivity of the carbon-iodine bond is significantly greater than that of the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the selective introduction of a nitrogen nucleophile at the 4-position of the pyridine ring.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of arylamines from aryl halides.[1] The reaction is catalyzed by a palladium complex and typically employs a phosphine-based ligand and a base. Microwave-assisted Buchwald-Hartwig reactions have been shown to significantly reduce reaction times.[2]

Catalytic System Components

A typical Buchwald-Hartwig amination system for this compound consists of:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle. Examples include 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and various biaryl phosphine ligands.

  • Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or N,N-dimethylformamide (DMF) are typically used.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of a close analog, 2-fluoro-4-iodopyridine, which demonstrates the feasibility and selectivity of this reaction. The reaction is expected to proceed similarly with this compound.

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C) & TimeYield (%)
1AnilinePd(OAc)₂ (5)BINAP (10)K₂CO₃ (3.5)Dioxane150 (Microwave), 30 min85
24-MethoxyanilinePd(OAc)₂ (5)BINAP (10)K₂CO₃ (3.5)Dioxane150 (Microwave), 30 min92
33-AminopyridinePd(OAc)₂ (5)BINAP (10)K₂CO₃ (3.5)Dioxane150 (Microwave), 30 min78

Data adapted from a study on 2-fluoro-4-iodopyridine, demonstrating the principle of selective C-N coupling at the iodo-position.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction. It involves the use of a copper catalyst, often in the form of copper(I) iodide (CuI), and a base. While less common than palladium-catalyzed methods for this transformation, it can be a viable alternative.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination of this compound with an Aromatic Amine

Materials:

  • This compound

  • Aromatic amine (e.g., Aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Microwave reaction vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol), the aromatic amine (1.2 mmol), potassium carbonate (3.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and BINAP (0.10 mmol, 10 mol%).

  • Add a magnetic stir bar to the vial.

  • Add 5 mL of anhydrous 1,4-dioxane to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-fluoro-5-methylpyridin-4-amine.

Protocol 2: Conventional Heating Buchwald-Hartwig Amination of this compound with a Secondary Amine

Materials:

  • This compound

  • Secondary amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable biaryl phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or sealed reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube containing a magnetic stir bar.

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • In a separate vial, dissolve this compound (1.0 mmol) and the secondary amine (1.2 mmol) in anhydrous toluene (5 mL).

  • Transfer this solution to the Schlenk tube containing the catalyst and base.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle substrate R-X (this compound) oxidative_addition Oxidative Addition Complex (R)Pd(II)(X)L₂ substrate->oxidative_addition amine R'₂NH (Amine) amine_coordination Amine Coordination Complex amine->amine_coordination base Base deprotonation Amido Complex (R)Pd(II)(NR'₂)L₂ base->deprotonation pd0 Pd(0)L₂ pd0->oxidative_addition Oxidative Addition oxidative_addition->amine_coordination amine_coordination->deprotonation Deprotonation deprotonation->pd0 Reductive Elimination product R-NR'₂ (Product) deprotonation->product

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents 1. Add Reagents to Reaction Vessel (this compound, Amine, Catalyst, Ligand, Base, Solvent) start->reagents reaction 2. Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitoring 3. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 4. Quench and Workup (Aqueous wash, Extraction) monitoring->workup Reaction Complete purification 5. Purify Product (Column Chromatography) workup->purification characterization 6. Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for C-N bond formation.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodo-5-methylpyridine is a key building block in medicinal chemistry and drug discovery, valued for its utility in constructing complex molecular architectures. The presence of fluoro, iodo, and methyl groups on the pyridine ring offers distinct reactivity and metabolic stability, making it an attractive starting material for the synthesis of novel pharmaceutical candidates. Microwave-assisted organic synthesis provides a powerful tool to accelerate and enhance reactions involving this substrate, offering significant advantages in terms of reduced reaction times, improved yields, and enhanced reaction control compared to conventional heating methods.[1][2]

These application notes provide detailed protocols for three common and highly valuable cross-coupling reactions utilizing this compound under microwave irradiation: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Key Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can lead to:

  • Accelerated Reaction Rates: Dramatically shorter reaction times, often reducing processes from hours to minutes.[1][2]

  • Higher Yields: Improved energy transfer and precise temperature control can result in higher product yields and fewer side products.

  • Enhanced Selectivity: In some cases, the rapid heating profile can favor the desired reaction pathway, leading to improved chemo- and regioselectivity.

  • Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to highly reproducible results.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

General Reaction Scheme

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Microwave reactor vials with stir bars

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of a microwave reactor.

  • Irradiate the reaction mixture with stirring at a constant temperature (typically 100-150°C) for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data for Analogous Suzuki Reactions

The following table summarizes typical conditions and yields for microwave-assisted Suzuki couplings of similar aryl halides, which can serve as a starting point for optimization with this compound.

CatalystBaseSolventTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001581-95
Pd(dppf)Cl₂K₃PO₄Toluene1202075-90
XPhosPdG2K₂CO₃1,4-Dioxane/H₂O1104061-89

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes, which are important intermediates in organic synthesis and are present in various biologically active molecules.

General Reaction Scheme

Caption: Sonogashira coupling of this compound.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

  • Microwave reactor vials with stir bars

Procedure:

  • To a dry microwave reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the copper(I) iodide (0.04-0.10 equiv.).

  • Add the anhydrous solvent and the amine base (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a set temperature (typically 50-120°C) for 10-30 minutes.[3]

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Analogous Sonogashira Reactions

The following table presents typical conditions and yields for microwave-assisted Sonogashira couplings of similar aryl halides.

Pd CatalystCu(I) SourceBaseSolventTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄CuIEt₃NTHF801585-95
PdCl₂(PPh₃)₂CuIDIPEADMF1002070-90
Pd(OAc)₂None (Cu-free)Et₃NIonic Liquid5030up to 98

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the synthesis of aryl amines, which are prevalent in pharmaceuticals.

General Reaction Scheme

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Microwave reactor vials with stir bars

Procedure:

  • In a glovebox, add the palladium pre-catalyst (0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base (1.5-2.5 equiv.) to a microwave reaction vial.

  • In a separate vial, dissolve this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.) in the anhydrous solvent.

  • Transfer this solution to the microwave vial containing the catalyst, ligand, and base.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave reactor and irradiate with stirring at a specified temperature (typically 100-150°C) for 10-30 minutes.[1][2]

  • After cooling, the reaction is quenched (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved by flash column chromatography.

Quantitative Data for Analogous Buchwald-Hartwig Aminations

The following table provides representative conditions and yields for microwave-assisted Buchwald-Hartwig aminations.

Pd SourceLigandBaseSolventTemperature (°C)Time (min)Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene1303070-90
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane1501075-95
Pd₂(dba)₃BINAPCs₂CO₃Toluene1102065-85

Experimental Workflows

General Workflow for Microwave-Assisted Cross-Coupling

general_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Combine Reactants, Catalyst, Base, and Solvent in Microwave Vial reaction Seal Vial and Irradiate in Microwave Reactor prep->reaction workup Cool, Quench, and Extract Product reaction->workup purification Purify by Column Chromatography workup->purification

Caption: General workflow for microwave-assisted cross-coupling reactions.

Conclusion

Microwave-assisted synthesis is a highly effective technology for accelerating and optimizing cross-coupling reactions with this compound. The protocols and data provided herein offer a solid foundation for researchers to efficiently synthesize a diverse range of substituted pyridine derivatives. These methods are readily adaptable and can be optimized for specific substrates and desired outcomes, thereby facilitating the rapid discovery and development of new chemical entities.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Fluoro-4-iodo-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of derivatives of 2-Fluoro-4-iodo-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. The focus is on the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of multiple reaction sites that allow for diverse functionalization. The fluorine atom can enhance metabolic stability and binding affinity, while the iodo group provides a handle for transition metal-catalyzed cross-coupling reactions. This application note details a scalable Suzuki-Miyaura coupling protocol for the synthesis of 2-fluoro-5-methyl-4-arylpyridine derivatives.

Reaction Scheme

A general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is presented below.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) plus1 + R2 Arylboronic Acid (Ar-B(OH)2) P1 2-Fluoro-5-methyl-4-arylpyridine Catalyst->P1 Heat Base Base (e.g., K2CO3) Solvent Solvent (e.g., 1,4-Dioxane/H2O) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis setup Reaction Setup (Reactants, Catalyst, Base) inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvents inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Cool, Dilute & Wash monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate Under Vacuum dry->concentrate purify Column Chromatography concentrate->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Application Notes and Protocols: 2-Fluoro-4-iodo-5-methylpyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-Fluoro-4-iodo-5-methylpyridine as a versatile building block in the synthesis of advanced materials for organic electronics. The protocols outlined below are illustrative and based on established synthetic methodologies for analogous compounds.

Introduction

This compound is a halogenated pyridine derivative with key functional groups that make it an attractive starting material for the synthesis of novel organic electronic materials. The fluorine atom can be used to tune the electronic properties and stability of the final material, while the iodo group provides a reactive site for cross-coupling reactions, enabling the construction of complex conjugated systems. The methyl group can enhance solubility and influence molecular packing. This combination of features makes it a promising candidate for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

Application in Phosphorescent OLED Emitters

The development of efficient phosphorescent emitters is crucial for the advancement of OLED technology. Iridium(III) and Platinum(II) complexes featuring fluorinated pyridine-based ligands are known to exhibit high quantum yields and tunable emission colors. This compound can serve as a precursor for the synthesis of ancillary ligands in such complexes.

Illustrative Signaling Pathway: From Precursor to Phosphorescent Emission

G cluster_synthesis Ligand and Complex Synthesis cluster_oled OLED Device Operation A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Ancillary Ligand (e.g., 2-phenyl-5-(2-fluoro-5-methylpyridin-4-yl)pyridine) B->C Intermediate E Coordination Chemistry C->E D Cyclometalated Iridium(III) or Platinum(II) Precursor D->E F Phosphorescent Emitter Complex E->F J Triplet Exciton on Emitter F->J Host-Guest Energy Transfer G Charge Injection (Holes and Electrons) H Exciton Formation (Singlet and Triplet) G->H I Intersystem Crossing (ISC) H->I I->J K Phosphorescent Emission (Light Output) J->K

Caption: Synthetic pathway and emission mechanism.

Experimental Protocol: Synthesis of a Hypothetical Iridium(III) Emitter

Objective: To synthesize a phosphorescent Iridium(III) complex using a ligand derived from this compound.

Step 1: Synthesis of the Ancillary Ligand (e.g., 2-(2,4-difluorophenyl)-4-(2-fluoro-5-methylpyridin-4-yl)pyridine)

  • Suzuki Coupling:

    • In a nitrogen-purged flask, dissolve this compound (1.0 eq.), 2-(2,4-difluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.) in a 2:1 mixture of toluene and 2M aqueous Na₂CO₃.

    • Degas the mixture with nitrogen for 20 minutes.

    • Heat the reaction at 90°C for 24 hours under a nitrogen atmosphere.

    • After cooling, extract the product with dichloromethane, dry over MgSO₄, and purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Synthesis of the Iridium(III) Complex

  • Dimer Formation:

    • Reflux IrCl₃·3H₂O (1.0 eq.) and the cyclometalating ligand (e.g., 2-phenylpyridine, 2.5 eq.) in a 3:1 mixture of 2-ethoxyethanol and water for 24 hours.

    • Cool the mixture to room temperature, filter the resulting precipitate, and wash with methanol and hexane to obtain the chloro-bridged iridium dimer.

  • Complexation:

    • In a nitrogen-purged flask, dissolve the iridium dimer (1.0 eq.) and the ancillary ligand from Step 1 (2.2 eq.) in 2-ethoxyethanol.

    • Add silver trifluoromethanesulfonate (AgOTf) (2.5 eq.) and reflux for 12 hours.

    • Cool the reaction mixture, filter to remove AgCl, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, dichloromethane:hexane gradient) to yield the final phosphorescent iridium(III) complex.

Illustrative Data Presentation
PropertyHypothetical Value
Photoluminescence λₘₐₓ520 nm (Green)
Photoluminescence Quantum Yield (PLQY)85%
External Quantum Efficiency (EQE) in OLED20%
CIE Coordinates (x, y)(0.30, 0.62)

Application in Organic Photovoltaics (OPVs)

Fluorinated pyridine derivatives have been explored as components of hole transport materials (HTMs) in perovskite and organic solar cells. The fluorine atoms can lower the HOMO energy level, leading to better energy level alignment with the perovskite layer and improved open-circuit voltage (Voc).

Experimental Workflow: Synthesis and Integration of a Novel HTM

G cluster_synthesis HTM Synthesis cluster_fabrication Solar Cell Fabrication A This compound C Palladium-Catalyzed Cross-Coupling A->C B Core Molecule (e.g., Triphenylamine derivative) B->C D Novel Hole Transport Material (HTM) C->D H HTM Spin-Coating D->H E Substrate Cleaning F Deposition of ETL E->F G Perovskite Layer Deposition F->G G->H I Metal Electrode Evaporation H->I J Completed OPV Device I->J

Caption: Workflow for HTM synthesis and device fabrication.

Experimental Protocol: Synthesis of a Hypothetical HTM

Objective: To synthesize a novel hole transport material by functionalizing a triphenylamine core with this compound.

  • Buchwald-Hartwig Amination:

    • In a glovebox, combine tris(4-iodophenyl)amine (1.0 eq.), 2-Fluoro-5-methylpyridine (as an example of a related amine, assuming a prior conversion of the iodo group to an amino group or using a different coupling strategy) (3.3 eq.), Pd₂(dba)₃ (0.05 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.1 eq.) in anhydrous toluene.

    • Add a base such as sodium tert-butoxide (4.0 eq.).

    • Seal the reaction vessel and heat at 110°C for 48 hours.

    • After cooling, dilute the mixture with toluene and filter through a pad of Celite.

    • Remove the solvent under reduced pressure and purify the crude product by sublimation or recrystallization.

Illustrative Data Presentation
PropertyStandard HTM (Spiro-OMeTAD)Hypothetical Novel HTM
HOMO Level-5.2 eV-5.4 eV
Hole Mobility2 x 10⁻⁴ cm²/Vs5 x 10⁻⁴ cm²/Vs
Power Conversion Efficiency (PCE)19.5%20.8%
Open-Circuit Voltage (Voc)1.10 V1.15 V

Application in Organic Field-Effect Transistors (OFETs)

The iodo-substituent on this compound makes it an excellent candidate for Sonogashira and Suzuki coupling reactions, which are powerful tools for the synthesis of conjugated polymers and small molecules for OFET applications. These reactions allow for the extension of the π-conjugated system, which is essential for efficient charge transport.

Logical Relationship: From Monomer to OFET Performance

G A This compound C Sonogashira or Suzuki Polymerization A->C B Di-alkyne or Di-boronic Ester Comonomer B->C D Conjugated Polymer C->D E Solution Processing (e.g., Spin-Coating) D->E F Thin Film Formation E->F G Molecular Packing and Morphology F->G H Charge Carrier Mobility G->H I OFET Device Performance H->I

Caption: Relationship between synthesis and OFET performance.

Experimental Protocol: Synthesis of a Hypothetical Conjugated Polymer

Objective: To synthesize a conjugated polymer via Sonogashira polymerization using this compound as a monomer.

  • Sonogashira Polymerization:

    • To a solution of this compound (1.0 eq.) and a di-alkyne comonomer (e.g., 1,4-diethynylbenzene, 1.0 eq.) in a mixture of anhydrous toluene and triethylamine (5:1), add Pd(PPh₃)₄ (0.02 eq.) and CuI (0.04 eq.).

    • Thoroughly degas the mixture by freeze-pump-thaw cycles.

    • Stir the reaction mixture at 70°C for 48 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and pour the mixture into methanol to precipitate the polymer.

    • Filter the polymer and wash with methanol and acetone.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is extracted with chloroform.

Illustrative Data Presentation
PropertyValue
Number Average Molecular Weight (Mn)15,000 g/mol
Polydispersity Index (PDI)2.1
Hole Mobility in OFET0.1 cm²/Vs
On/Off Ratio> 10⁶

Disclaimer: The experimental protocols and data presented are for illustrative purposes only and are based on methodologies reported for structurally related compounds. Researchers should conduct their own optimization and characterization for any new material synthesized. Standard laboratory safety procedures should be followed at all times.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-iodo-5-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary causes and how can I address them?

A1: Low yields in this specific Suzuki coupling can often be attributed to several key factors: dehalogenation of the starting material, protodeboronation of the boronic acid/ester, or suboptimal reaction conditions.

  • Dehalogenation: This is a significant side reaction where the iodine atom on the pyridine ring is replaced by a hydrogen atom.[1] Heteroaryl iodides, especially those that are electron-deficient like 2-fluoropyridines, are particularly prone to this issue.[1]

  • Protodeboronation: The boronic acid or ester coupling partner can be unstable under the reaction conditions, leading to the cleavage of the C-B bond, which is then replaced by a C-H bond.[2][3] This is a common issue with heteroaryl boronic acids.[2][3]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[3]

To improve your yield, a systematic optimization of the reaction parameters is recommended. This includes screening different catalysts, ligands, bases, and solvents.

Q2: I am observing a significant amount of the dehalogenated byproduct, 2-Fluoro-5-methylpyridine. How can I minimize this side reaction?

A2: Dehalogenation is a common challenge with iodo-pyridines.[1] The mechanism often involves the formation of a palladium-hydride (Pd-H) species.[1] To suppress this side reaction, consider the following strategies:

  • Choice of Base: Use a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] Stronger bases can sometimes promote the formation of Pd-H species.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1] These can accelerate the desired cross-coupling pathway relative to dehalogenation.

  • Solvent System: While often necessary for solubility, excessive water can be a proton source.[1] Ensure you are using anhydrous solvents if possible, or minimize the amount of water in your solvent system.

  • Catalyst: Using a pre-catalyst that rapidly forms the active Pd(0) species can sometimes be beneficial.[1]

Q3: How can I determine if protodeboronation of my boronic acid is the cause of low yield, and what are the solutions?

A3: Protodeboronation is a frequent issue, especially with electron-deficient boronic acids.[4] You can suspect this is occurring if you detect the corresponding arene byproduct from your boronic acid starting material. To mitigate this:

  • Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[3] These are generally more resistant to decomposition.[3]

  • Anhydrous Conditions: Water can facilitate protodeboronation.[3] Using rigorously dried solvents and reagents can help suppress this side reaction.[3]

  • Milder Base: Strong bases can accelerate protodeboronation.[2] Consider using milder bases like K₃PO₄ or Cs₂CO₃.[2]

Q4: My starting materials are not being fully consumed. What adjustments can I make?

A4: Incomplete conversion can be due to poor catalyst activity or stability.

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have not been oxidized.[4] Store them under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[4][5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[4][5]

  • Increase Temperature: Carefully increasing the reaction temperature can sometimes improve the reaction rate.[1]

  • Catalyst System: For challenging couplings, consider more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5]

Data Presentation: Reaction Parameter Optimization

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions for substrates structurally similar to this compound. This data can guide your optimization efforts.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of a Structurally Analogous Bromo-aminopyridine [6]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
System 1 PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
System 1 PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
System 1 PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
System 1 PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
System 2 (Hypothetical) SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High

Data is for the coupling of 5-bromo-2-methylpyridin-3-amine and serves as a strong indicator for the target substrate.

Table 2: General Effect of Base and Solvent on Suzuki Coupling Yield

BaseSolventGeneral Observations
K₃PO₄1,4-Dioxane/H₂OOften effective for challenging couplings of N-heterocycles.[5]
Cs₂CO₃Toluene or DioxaneA milder base that can reduce protodeboronation.[1][2]
K₂CO₃DME or Toluene/H₂OA common and cost-effective choice, but may be less effective for difficult substrates.
Na₂CO₃Dioxane/H₂OStandard conditions, but may require optimization for this specific substrate.[7]

Experimental Protocols

Protocol 1: Standard Suzuki Coupling using Pd(PPh₃)₄

This protocol is a starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and degassed water (4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction flask, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][6]

Protocol 2: Optimized Suzuki Coupling using a Buchwald Ligand Precatalyst

This protocol employs a modern catalyst system known for high activity in challenging cross-coupling reactions.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • SPhos Pd G3 Precatalyst (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid/ester, the SPhos Pd G3 precatalyst, and potassium phosphate to a reaction vessel.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 8-9).

  • Purify the product by flash column chromatography.[8]

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_sm Check for Unreacted Starting Materials start->check_sm check_dehalogenation Check for Dehalogenation (e.g., 2-Fluoro-5-methylpyridine) start->check_dehalogenation check_protodeboronation Check for Protodeboronation (Arene from Boronic Acid) start->check_protodeboronation solution_sm Optimize Catalyst System: - Use Bulky/Electron-Rich Ligands (SPhos, XPhos) - Increase Temperature - Ensure Inert Atmosphere check_sm->solution_sm Yes solution_dehalogenation Minimize Dehalogenation: - Use Milder Base (K2CO3, Cs2CO3) - Use Bulky Ligand - Minimize Water check_dehalogenation->solution_dehalogenation Yes solution_protodeboronation Prevent Protodeboronation: - Use Boronic Ester (Pinacol) - Use Milder Base (K3PO4, Cs2CO3) - Anhydrous Conditions check_protodeboronation->solution_protodeboronation Yes rerun Re-run Optimized Reaction solution_sm->rerun solution_dehalogenation->rerun solution_protodeboronation->rerun

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pdi_intermediate Ar-Pd(II)-I(L2) oxidative_addition->pdi_intermediate transmetalation Transmetalation pdi_intermediate->transmetalation pdi_aryl_intermediate Ar-Pd(II)-Ar'(L2) transmetalation->pdi_aryl_intermediate reductive_elimination Reductive Elimination pdi_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide 2-Fluoro-4-iodo- 5-methylpyridine aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Buchwald-Hartwig Amination of Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the Buchwald-Hartwig amination of halopyridines. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is plagued by hydrodehalogenation, especially with chloropyridines. How can I minimize this side reaction?

A: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, particularly with less reactive aryl chlorides.[1] This competing pathway can become significant if the desired reductive elimination of the amination product is slow.[1]

Troubleshooting Guide:

To suppress hydrodehalogenation, focus on optimizing the ligand, base, and reaction conditions to favor the C-N coupling pathway.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination over competing side reactions. Ligands like RuPhos, BrettPhos, and DavePhos are often effective for activating C-Cl bonds.[1]

  • Base Purity and Choice: Use a high-purity, anhydrous strong base like sodium tert-butoxide (NaOtBu).[1] Traces of moisture or hydroxides can exacerbate hydrodehalogenation. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, but may require more active catalysts and higher temperatures.[1][2]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help push the equilibrium towards the desired amination product.[1]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can be a proton source for the hydrodehalogenation pathway.[1]

Table 1: Condition Optimization to Minimize Hydrodehalogenation

ParameterCondition to Favor AminationRationale
Ligand Bulky, electron-rich biarylphosphines (e.g., RuPhos, BrettPhos)Accelerates reductive elimination of the C-N bond.
Base High-purity, anhydrous NaOtBuStrong, non-nucleophilic base that effectively deprotonates the amine.
Solvent Dry, degassed aprotic solvents (e.g., Toluene, Dioxane)Minimizes proton sources for the side reaction.[1]
Additives Bimetallic Pd-Cu nanocatalysts (in aqueous micelles)Can prevent Pd-hydride mediated hydrodehalogenation.[3]

Workflow for Troubleshooting Hydrodehalogenation

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Q2: I'm observing significant formation of a bipyridyl byproduct. What causes this homocoupling and how can I prevent it?

A: The formation of bipyridyl species is due to the homocoupling of two halopyridine molecules. This side reaction can be prevalent under certain conditions, particularly when the desired cross-coupling is slow.

Troubleshooting Guide:

Preventing homocoupling often involves careful control of reaction parameters to favor the hetero-cross-coupling (amination) over the undesired homocoupling.

  • Inert Atmosphere: The presence of oxygen can promote homocoupling.[4] Ensure the reaction is thoroughly degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen).[1][4]

  • Catalyst and Ligand Choice: The nature of the ligand can influence the rate of homocoupling. Highly active catalyst systems that promote rapid C-N bond formation can outcompete the homocoupling pathway.

  • Temperature Control: Elevated temperatures can sometimes lead to an increase in side reactions. Running the reaction at the lowest effective temperature may help minimize byproduct formation.

  • Reducing Agents: In some cases, the addition of a mild reducing agent can suppress palladium(II)-mediated homocoupling of the starting material.[4]

Table 2: Strategies to Prevent Bipyridyl Homocoupling

ParameterRecommended ActionRationale
Atmosphere Rigorous exclusion of oxygen (use degassed solvents, maintain under Ar or N₂)Oxygen can promote the homocoupling pathway.[4]
Catalyst System Use a highly active catalyst/ligand combinationA faster rate of amination will outcompete the slower homocoupling reaction.
Temperature Use the lowest temperature that allows for efficient conversionHigher temperatures can sometimes increase the rate of side reactions.
Additives Consider addition of a mild reducing agent (e.g., potassium formate)Can suppress Pd(II)-mediated homocoupling.[4]

Reaction Pathway Diagram: Amination vs. Homocoupling

G cluster_amination Desired Amination Pathway cluster_homocoupling Side Reaction: Homocoupling Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Amine_Coordination Amine_Coordination Oxidative_Addition->Amine_Coordination R2NH Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-X Reductive_Elimination_A Ar-Pd(II)-NR2 Amine_Coordination->Reductive_Elimination_A -HX Product Ar-NR2 Reductive_Elimination_A->Product Reductive Elimination Product->Pd(0) Reductive_Elimination_H Ar-Pd(II)-Ar Transmetalation->Reductive_Elimination_H Byproduct Ar-Ar Reductive_Elimination_H->Byproduct Reductive Elimination Byproduct->Pd(0)

Caption: Competing pathways in Buchwald-Hartwig amination.

Q3: My reaction with a 2-halopyridine is sluggish or fails completely. Is catalyst poisoning the issue?

A: Yes, catalyst poisoning is a significant challenge with 2-halopyridines. The nitrogen atom at the 2-position can coordinate to the palladium center, forming stable, catalytically inactive complexes and hindering the reaction.[5][6] Bidentate ligands are often employed to create catalysts that are less susceptible to displacement by basic heterocycles.[5][6]

Troubleshooting Guide:

Overcoming catalyst poisoning requires the use of specialized ligands designed to prevent or minimize coordination of the pyridine nitrogen to the palladium.

  • Ligand Selection: Sterically hindered and electron-rich ligands are crucial. Bidentate ligands with a large bite angle, such as Xantphos, or bulky ferrocene-based ligands like CyPFtBu (a Josiphos-type ligand), are often effective.[5][6][7] These ligands create a stable coordination sphere around the palladium, making it less likely to be displaced by the pyridine substrate.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be very effective.[8][9] Their strong bond to the palladium center can prevent displacement by the pyridine nitrogen.[8]

  • Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more efficient formation of the active catalytic species compared to using simple palladium sources like Pd(OAc)₂.[1]

Table 3: Recommended Ligands for Challenging Halopyridines

Ligand TypeExamplesRationale for Use with Halopyridines
Bidentate Phosphines Xantphos, DPEphos, Josiphos-type ligandsBidentate nature creates a more stable catalyst complex, resisting displacement by the coordinating pyridine substrate.[5][6]
Bulky Monodentate Phosphines RuPhos, XPhos, BrettPhosSteric bulk hinders the approach of the pyridine nitrogen to the palladium center.[1][5]
N-Heterocyclic Carbenes (NHCs) IPr, SIPr, BIAN-NHCForm very strong bonds with palladium, making the catalyst robust and resistant to poisoning.[8][10][11]

Catalyst Deactivation and Ligand Role

G cluster_active Active Catalytic Cycle cluster_inactive Deactivation Pathway Active_Catalyst L-Pd(0) (Bulky Ligand) Oxidative_Addition Oxidative_Addition Active_Catalyst->Oxidative_Addition 2-Halopyridine Deactivated_Complex Inactive Pyridine-Pd Complex Active_Catalyst->Deactivated_Complex Pyridine Coordination Product_Formation Product_Formation Oxidative_Addition->Product_Formation Amine, Base Product_Formation->Active_Catalyst Bulky_Ligand Bulky Ligand (e.g., Xantphos, RuPhos) Bulky_Ligand->Active_Catalyst Prevents Deactivation

Caption: Role of bulky ligands in preventing catalyst deactivation.

General Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of a halopyridine. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Halopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the halopyridine, amine (if solid), base, palladium pre-catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.[1]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Optimizing Palladium Catalysis for 2-Fluoro-4-iodo-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-4-iodo-5-methylpyridine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during experiments, offering systematic approaches to problem-solving.

Issue 1: Low to No Product Yield

  • Q1: My cross-coupling reaction is showing very low or no conversion. What are the first steps for troubleshooting?

    A1: A systematic check of your reagents and reaction setup is the first priority.

    • Reagent Integrity: Ensure all reagents, especially the palladium catalyst, ligands, and base, are of high purity and handled under appropriate conditions. Phosphine ligands can be sensitive to air and should be handled in a glovebox or under an inert atmosphere.[1] Solvents and liquid reagents must be anhydrous and properly degassed, as both oxygen and moisture can deactivate the catalyst and promote side reactions.[2][3]

    • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[3] Confirm that your reaction vessel was thoroughly degassed (e.g., via several vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas was maintained throughout the reaction.[4]

    • Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[5] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald precatalyst) that forms the active LPd(0) species more readily upon exposure to a base.[5][6]

    • Temperature: Ensure the reaction is being conducted at the appropriate temperature. The C-I bond of this compound is highly reactive, but some coupling partners may still require heating to facilitate oxidative addition or other steps in the catalytic cycle.[7][8]

  • Q2: I've confirmed my setup and reagents are good, but the yield is still poor. What should I optimize next?

    A2: The next step is to systematically optimize the reaction parameters. The choice of ligand, base, and solvent can have a profound impact on the reaction outcome.

    • Ligand Selection: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2][6][9] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) can sterically shield the palladium, prevent this deactivation, and accelerate the desired reaction.[6][10]

    • Base Selection: The base is critical for the transmetalation step (in Suzuki reactions) or for deprotonating the nucleophile (in Buchwald-Hartwig or Sonogashira reactions).[11] The base must be strong enough but not so strong as to cause degradation of your substrate or coupling partner. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[9][12] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[5]

    • Solvent Choice: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[8][11] Common choices include ethereal solvents (1,4-dioxane, THF), aromatic solvents (toluene), and polar aprotic solvents (DMF).[4][5] For Suzuki reactions, a co-solvent of water is often necessary, especially when using inorganic bases like K₂CO₃.[12]

Issue 2: Significant Side Product Formation

  • Q3: I am observing a significant amount of 2-fluoro-5-methylpyridine (de-iodination) in my crude reaction mixture. How can I prevent this?

    A3: Dehalogenation (in this case, de-iodination) is a common side reaction where the iodine is replaced by a hydrogen atom. This can occur through various pathways, including a palladium hydride-mediated process.

    • Minimize Hydrogen Sources: Ensure your solvents and reagents are truly anhydrous. Trace water can sometimes be a source of protons.

    • Optimize Ligand and Base: The choice of ligand and base can influence the formation of palladium hydride species responsible for dehalogenation. Screening different combinations may be necessary.

    • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent product degradation or side reactions.

  • Q4: My Suzuki reaction is plagued by the homocoupling of my boronic acid partner. What is the cause and solution?

    A4: Homocoupling of the boronic acid (Glaser coupling) is primarily caused by the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II) and facilitates the unwanted dimerization.[3]

    • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction vessel are thoroughly deoxygenated before adding the catalyst. Sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles is highly effective.[2][4]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst.[2]

  • Q5: I am attempting a reaction at the 4-position, but I'm concerned about reactivity at the C-F bond. Is defluorination a risk?

    A5: While the C-I bond is overwhelmingly more reactive than the C-F bond in palladium-catalyzed oxidative addition, the fluorine at the 2-position can be susceptible to nucleophilic aromatic substitution (SNAr), especially in the presence of strong nucleophiles and high temperatures.[6][7]

    • Milder Conditions: Use the mildest possible conditions (lowest effective temperature, weakest effective base) to favor the desired cross-coupling pathway over potential SNAr.

    • Ligand Choice: Bulky, electron-rich ligands can accelerate the rate of cross-coupling, allowing it to outcompete the slower defluorination pathway.[6]

Comparative Data for Catalyst System Selection

The optimal catalyst system is highly dependent on the specific cross-coupling reaction. The tables below provide a starting point for optimization based on common practices for halopyridine substrates.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Palladium SourceLigandBaseSolventTemp (°C)Notes
Pd(PPh₃)₄(none)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-110A classic, robust system often providing good yields.[7][13]
PdCl₂(dppf)dppfK₂CO₃, K₃PO₄Dioxane, DMF80-100Another reliable catalyst, particularly good for a wide range of boronic acids.[9][13]
Pd₂(dba)₃ or Pd(OAc)₂SPhos, XPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene80-110Buchwald systems are excellent for challenging couplings, mitigating catalyst deactivation by the pyridine nitrogen.[6]

Table 2: Recommended Conditions for Sonogashira Coupling

Palladium SourceLigandCo-catalystBaseSolventTemp (°C)Notes
PdCl₂(PPh₃)₂PPh₃CuI (2-5 mol%)Et₃N, DIPEATHF, DMF25-65Standard Sonogashira conditions; the C-I bond is highly reactive, often allowing for room temperature reactions.[4][14]
Pd(PPh₃)₄PPh₃CuI (2-5 mol%)Et₃NTHF25-50A Pd(0) source that can be effective and does not require an external phosphine ligand.
Pd₂(dba)₃PPh₃ or XantPhos(none)DIPEA, Cs₂CO₃DMF, Dioxane50-100Copper-free conditions can be beneficial if copper sensitivity is an issue for the substrates.[14]

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃BINAPCs₂CO₃Toluene90-110A common system for aryl iodides. Cs₂CO₃ is a milder base option.[15]
Pd(OAc)₂XantPhosNaOtBu, K₃PO₄Dioxane, Toluene80-110XantPhos is a versatile ligand for C-N coupling.
G3-XPhos PrecatalystXPhosLHMDS, NaOtBuToluene, CPME80-110Modern precatalysts offer high activity and reliability, often requiring lower catalyst loadings and shorter reaction times.[1][5]

Visualized Workflows and Logic

Experimental and Troubleshooting Diagrams

experimental_workflow prep Preparation setup Reaction Setup prep->setup Inert Atmosphere reaction Reaction setup->reaction Add Catalyst & Heat workup Workup & Quench reaction->workup Monitor by TLC/LC-MS purify Purification workup->purify Extraction analysis Analysis purify->analysis Chromatography end end sub_prep Flame-dry glassware Degas solvents Weigh reagents sub_prep->prep

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

troubleshooting_flowchart start_node Low / No Yield d1 Reagents & Setup OK? start_node->d1 Start Diagnosis decision_node decision_node process_node process_node end_node Improved Yield p1 Verify reagent purity Ensure inert atmosphere Check catalyst activity d1->p1 No d2 Side Products Observed? d1->d2 Yes end end p1->end d3 De-iodination or Homocoupling? d2->d3 Yes p2 Screen Catalyst System: 1. Change Ligand 2. Change Base 3. Change Solvent d2->p2 No p3 Use anhydrous solvent Ensure rigorous degassing Avoid long reaction times d3->p3 Yes p2->end p3->end

Caption: Troubleshooting decision tree for low-yield reactions.

Detailed Experimental Protocols

General Considerations:

  • All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.

  • Solvents should be anhydrous and degassed prior to use by sparging with an inert gas for 20-30 minutes or by 3-4 freeze-pump-thaw cycles.

  • Glassware should be oven or flame-dried and cooled under vacuum.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • PdCl₂(dppf) (0.03 equiv, 3 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

    • 1,4-Dioxane, anhydrous

    • Water, deionized and degassed

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and anhydrous K₂CO₃.

    • Add the palladium catalyst, PdCl₂(dppf), to the flask.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 4:1 to 5:1 solvent mixture.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines a standard procedure for coupling this compound with a terminal alkyne.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a dry Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon (x3).

    • Add anhydrous THF and the amine base (e.g., Et₃N) via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature. The high reactivity of the C-I bond often allows the reaction to proceed without heating. If the reaction is sluggish, it can be gently heated to 40-50 °C.

    • Monitor progress by TLC. Reactions are often complete within 1-4 hours.

    • Once complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues and salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a method for the amination of this compound with a primary or secondary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 2 mol% Pd)

    • XantPhos (0.04 equiv, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene, anhydrous

  • Procedure (to be performed in a glovebox):

    • To an oven-dried vial, add Pd₂(dba)₃, XantPhos, and NaOtBu.

    • Add this compound to the vial.

    • Add anhydrous toluene, followed by the amine.

    • Seal the vial with a screw cap containing a PTFE septum.

    • Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.

    • Stir for 4-24 hours, monitoring the reaction by LC-MS.

    • After cooling, dilute the reaction with ethyl acetate and filter through a plug of celite, washing with additional ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

References

Technical Support Center: Ligand Selection for Cross-Coupling Reactions with 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate ligands for efficient Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with 2-Fluoro-4-iodo-5-methylpyridine. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The C-I bond at the 4-position is significantly more reactive than the C-F bond at the 2-position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-F bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, selective coupling at the 4-position is expected under standard conditions.

Q2: What are the most common challenges when performing cross-coupling reactions with this substrate?

A2: Common challenges include:

  • Low or no yield: This can be due to an inappropriate choice of ligand, catalyst deactivation, or suboptimal reaction conditions.

  • Side reactions: These can include homocoupling of the coupling partners, protodeboronation (in Suzuki reactions), and Glaser coupling (in Sonogashira reactions).

  • Catalyst deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

Q3: How can I minimize catalyst deactivation when working with a pyridine substrate?

A3: To minimize catalyst deactivation, consider using bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center and reduce coordination by the pyridine nitrogen. Additionally, using a pre-catalyst can sometimes lead to more consistent results.

Ligand Selection and Performance Data

The choice of ligand is crucial for a successful cross-coupling reaction. Below is a summary of recommended ligands for Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this compound, based on data from analogous systems.

Reaction Type Recommended Ligands Typical Catalyst System Base Solvent Approx. Yield (%) Notes
Suzuki-Miyaura SPhos, XPhosPd(OAc)₂, Pd₂(dba)₃K₃PO₄, K₂CO₃Toluene/H₂O, Dioxane/H₂O85-98Bulky biaryl phosphine ligands are highly effective for coupling heteroaryl halides.[1]
Pd(PPh₃)₄Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-90A standard, readily available catalyst system.[2]
Sonogashira PPh₃PdCl₂(PPh₃)₂, CuIEt₃N, DIPEATHF, DMF85-95The classical Sonogashira conditions are often effective for iodopyridines.[3]
Buchwald-Hartwig BINAPPd(OAc)₂K₂CO₃, Cs₂CO₃Toluene, Dioxane~80-90Good yields have been reported for the amination of 2-fluoro-4-iodopyridine.[4]
XantphosPd₂(dba)₃Cs₂CO₃TolueneHighOften a reliable ligand for amination of halo-heterocycles.[2]

Troubleshooting Guides

Issue: Low or No Product Formation

Possible Cause Troubleshooting Step
Inactive Catalyst/Ligand • Increase catalyst/ligand loading (e.g., from 1-2 mol% to 3-5 mol%).• Screen different ligands, particularly bulky, electron-rich phosphine ligands like XPhos or SPhos for Suzuki and Buchwald-Hartwig reactions.[4]
Suboptimal Base • Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).• Ensure the base is finely powdered and anhydrous.
Incorrect Temperature • Gradually increase the reaction temperature in 10-20 °C increments.• Consider using microwave irradiation to shorten reaction times and improve yields.[4]
Poor Solvent Choice • Try a different solvent system (e.g., switch from THF to dioxane or toluene).
Oxygen Contamination • Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).

Issue: Significant Side Product Formation

Side Product Possible Cause Troubleshooting Step
Homocoupling (of boronic acid or alkyne) • Presence of oxygen.• Inefficient reduction of Pd(II) precatalyst.• Thoroughly degas all reagents and solvents.• Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst.
Protodeboronation (Suzuki) • Presence of excess water or protic impurities.• Use anhydrous solvents and reagents.• Consider using a boronic ester (e.g., pinacol ester) which is more stable.
Glaser Coupling (Sonogashira) • Presence of oxygen.• Maintain a strict inert atmosphere throughout the reaction.[5]

Experimental Protocols

General Considerations:
  • All reactions should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous and degassed solvents are recommended for optimal results.

  • Glassware should be oven-dried before use.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane/Water (4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed THF, Et₃N, and the terminal alkyne.

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂, BINAP, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound, the amine, and anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualized Workflows and Catalytic Cycles

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-I(L2)->Transmetalation [R-B(OR)2OH]⁻ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product R-B(OR)2 R-B(OR)2 Activated_Boronate [R-B(OR)2OH]⁻ R-B(OR)2->Activated_Boronate + OH⁻ Base Base (e.g., K3PO4) Base->Activated_Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product CuI CuI Alkyne_Coordination Alkyne Coordination CuI->Alkyne_Coordination H-C≡CR Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide + Base Cu-Acetylide->Transmetalation to Pd Cycle Base Base (e.g., Et3N) Base->Alkyne_Coordination

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine_Coordination + R1R2NH Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR1R2(L) Amine_Coordination->Ar-Pd(II)-NR1R2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR1R2 Reductive_Elimination->Product Base Base Base->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low/No Yield in Cross-Coupling Check_Catalyst Is the catalyst/ligand appropriate and active? Start->Check_Catalyst Screen_Ligands Screen Ligands (e.g., bulky, electron-rich) Check_Catalyst->Screen_Ligands No Increase_Loading Increase Catalyst/ Ligand Loading Check_Catalyst->Increase_Loading Maybe Check_Base Is the base strong enough and anhydrous? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Increase_Loading->Check_Base Change_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Check_Base->Change_Base No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Inertness Is the system strictly inert? Check_Temp->Check_Inertness Yes Increase_Temp->Check_Inertness Degas_Solvents Thoroughly Degas Solvents & Reagents Check_Inertness->Degas_Solvents No Success Reaction Successful Check_Inertness->Success Yes Degas_Solvents->Success

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

References

effect of base and solvent on 2-Fluoro-4-iodo-5-methylpyridine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reactivity of 2-Fluoro-4-iodo-5-methylpyridine. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive sites for cross-coupling and nucleophilic substitution reactions: the carbon-iodine (C-I) bond at the 4-position and the carbon-fluorine (C-F) bond at the 2-position. The regioselectivity of a reaction is highly dependent on the reaction type and conditions.

Q2: Which position is more reactive in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the carbon-iodine bond at the 4-position is significantly more reactive than the carbon-fluorine bond. This is due to the lower bond strength of the C-I bond compared to the C-F bond, which facilitates the initial oxidative addition step in the catalytic cycle. The general reactivity trend for halogens in these reactions is I > Br > Cl > F.

Q3: Which position is more reactive in nucleophilic aromatic substitution (SNAr) reactions?

A3: In nucleophilic aromatic substitution (SNAr) reactions, the carbon-fluorine bond at the 2-position is generally more reactive. The high electronegativity of the fluorine atom makes the attached carbon more electrophilic and better stabilizes the intermediate Meisenheimer complex.[1] The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.[1]

Q4: How does the choice of base and solvent influence the outcome of a reaction?

A4: The base and solvent system is critical in controlling the reaction rate, yield, and sometimes even regioselectivity.

  • Base: The base plays a crucial role in reactions like the Suzuki-Miyaura (to activate the boronic acid), Buchwald-Hartwig (to deprotonate the amine), and Sonogashira (to deprotonate the terminal alkyne) couplings. The strength and solubility of the base must be matched with the solvent and substrates.

  • Solvent: The solvent's polarity and ability to dissolve reactants and intermediates are key. Polar aprotic solvents like DMSO, DMF, and THF are often effective in palladium-catalyzed couplings. The solvent can also influence the stability of the catalyst and the charged intermediates in SNAr reactions.[2]

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki-Miyaura/Buchwald-Hartwig/Sonogashira coupling reaction with this compound is giving a low yield or not proceeding at all. What are the potential causes and solutions?

Answer:

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Inappropriate Base The choice of base is crucial. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are often used. For Sonogashira couplings, amine bases like triethylamine or diisopropylethylamine are common, but inorganic bases can also be effective. Ensure the base is anhydrous where required.
Suboptimal Solvent The solvent must be appropriate for the specific reaction. For Suzuki couplings, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic substrate and the inorganic base. For Buchwald-Hartwig and Sonogashira reactions, anhydrous polar aprotic solvents like toluene, THF, or DMSO are typically effective. Ensure the solvent is anhydrous and degassed.
Low Reaction Temperature While many modern catalyst systems are highly active, some reactions may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Ligand Issues The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Ensure you are using an appropriate ligand for the specific transformation. Bulky, electron-rich phosphine ligands are often effective.
Issue 2: Observation of Side Products

Question: I am observing significant side products in my reaction, such as homocoupling of the starting material or debromination/deiodination. How can I minimize these?

Answer:

Side Product Potential Cause & Troubleshooting Steps
Homocoupling Cause: This is often an issue in Sonogashira reactions and can be promoted by the copper co-catalyst. Solution: Consider using a copper-free Sonogashira protocol. Optimizing the reaction temperature and the rate of addition of the alkyne can also help.
Dehalogenation Cause: The iodo-group can be replaced by a hydrogen atom. This can be caused by a base that is too strong or by certain solvent conditions. Solution: Use a milder base if possible. Ensure the reaction is run under a strictly inert atmosphere. Sometimes, changing the solvent can suppress this side reaction.
Reaction at the Fluoro-Position Cause: While less likely in palladium-catalyzed reactions, under certain conditions (e.g., high temperatures, specific ligand/base combinations), reactivity at the C-F bond might be observed. Solution: Lowering the reaction temperature can often improve selectivity. Screen different ligands to find one that favors oxidative addition at the C-I bond.

Data Presentation: Effect of Base and Solvent on Sonogashira Coupling

The following table summarizes the optimization of base and solvent for a copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne, which serves as a good model for the reactivity of this compound.

Table 1: Optimization of Base and Solvent in a Model Copper-Free Sonogashira Reaction [3]

EntryBaseSolventYield (%)
1DABCODCM<50
2DABCOMTBE<50
3DABCOMeOH<50
4DABCOEtOH<50
5DABCOTHF62
6DABCO1,4-Dioxane74
7DABCOACN100
8DABCODMF91
9DABCONMP40
10DABCOWater with 3% PTSModerate
11DABCODMSO100
12NoneDMSO0
13NaOAcDMSO86 (in 2h)
14K₂CO₃DMSOExcellent
15Cs₂CO₃DMSOIneffective
16TBAFDMSOIneffective
17Et₃NDMSO95
18DIPEADMSO95
19DBUDMSO95
20TMPDMSO96 (in 0.5h)

Reaction conditions: aryl bromide (0.5 mmol), terminal alkyne (0.8 mmol), palladium precatalyst (5 mol %), base (1.0 mmol), solvent (2.5 mL), room temperature, 18 h under argon atmosphere. Yields were determined by LC/MS.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically a 4:1 to 5:1 ratio of an organic solvent (e.g., 1,4-dioxane, toluene) to water.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture with vigorous stirring. The temperature can range from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the sealed tube to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[4]

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine a palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5-5 mol%) and a base (e.g., TMP, 2.0 equiv).[3]

  • Reagent Addition: Add this compound (1.0 equiv) and an anhydrous, degassed solvent (e.g., DMSO).[3]

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the resulting product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Base solvent Add Degassed Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (if necessary) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction and Extract monitor->quench purify Purify by Column Chromatography quench->purify characterize Characterize Product (NMR, MS) purify->characterize regioselectivity cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) start This compound pd_catalysis Reaction Conditions: - Pd Catalyst - Ligand - Base start->pd_catalysis snar_conditions Reaction Conditions: - Nucleophile - Polar Solvent start->snar_conditions c4_product Selective reaction at C4-I bond pd_catalysis->c4_product Favored due to weaker C-I bond c2_product Selective reaction at C2-F bond snar_conditions->c2_product Favored due to high electronegativity of F

References

troubleshooting low conversion in 2-Fluoro-4-iodo-5-methylpyridine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions with 2-Fluoro-4-iodo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear, actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound?

A1: Due to the presence of an iodine atom, this substrate is an excellent candidate for various palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive towards oxidative addition, which is often the rate-determining step.[1][2] The most common reactions include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[3]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[4]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[3][5]

  • Heck Coupling: For forming C-C bonds with alkenes.[3][6]

Q2: How do the fluoro and methyl substituents on the pyridine ring affect reactivity?

A2: The electronic properties of the substituents significantly impact the reaction:

  • Fluoro Group (at C2): As a strong electron-withdrawing group, the fluorine atom makes the pyridine ring more electron-deficient. This generally accelerates the oxidative addition of the palladium catalyst to the C-I bond, making the substrate more reactive.[7][8]

  • Methyl Group (at C5): This electron-donating group has a weaker electronic effect compared to fluorine. Its primary influence may be steric, potentially affecting the approach of the catalyst or coupling partner.[7]

Q3: My reaction mixture turns black, but I'm seeing low conversion to the desired product. What is happening?

A3: A black precipitate is often "palladium black," which is inactive, aggregated Pd(0). This indicates catalyst decomposition. Common causes include:

  • Presence of Oxygen: Inadequate degassing of solvents and reaction vessels allows oxygen to degrade the catalyst.

  • Inefficient Ligand: The phosphine ligand may be oxidizing or failing to stabilize the Pd(0) species throughout the catalytic cycle.

  • High Temperature: Excessive heat can accelerate catalyst decomposition.

  • Wrong Ligand-to-Metal Ratio: An incorrect ratio can lead to unstable catalytic species.

Q4: What are the most common side reactions that reduce yield?

A4: Several side reactions can compete with your desired coupling:

  • Homocoupling: Your starting material or coupling partner can couple with itself (e.g., Glaser coupling for alkynes in Sonogashira reactions or Ullmann-type coupling of the iodopyridine).[3][9] This is often promoted by the presence of oxygen.

  • Protodeboronation (Suzuki Coupling): The boronic acid can be replaced by a hydrogen atom from a proton source (like water), especially under basic conditions, effectively destroying the nucleophile.[10] Using boronic esters (e.g., pinacol esters) can mitigate this issue as they are more stable.[7][11]

  • Hydrodehalogenation: The iodine atom on your starting material can be replaced by a hydrogen atom, leading to the formation of 2-fluoro-5-methylpyridine. This can occur when water is present in the reaction.[12]

Troubleshooting Low Conversion

Low yield is the most common problem encountered. The following guide provides a systematic approach to diagnosing and resolving the issue.

Logical Troubleshooting Workflow

The first step in troubleshooting is to identify the potential point of failure. The following workflow provides a structured approach to problem-solving.

G cluster_reagents cluster_setup cluster_conditions start Low Conversion Observed reagents Step 1: Verify Reagents start->reagents setup Step 2: Check Reaction Setup reagents->setup reagent_quality Purity of Starting Material & Coupling Partner? solvent_dry Solvents Anhydrous & Degassed? base_quality Base is Dry & Finely Powdered? conditions Step 3: Optimize Reaction Conditions setup->conditions inert_atmo Strict Inert Atmosphere (Ar/N2)? stirring Sufficient Stirring? catalyst Screen Catalyst & Ligand base Screen Base solvent Screen Solvent temp Vary Temperature & Time

Caption: A step-by-step workflow for troubleshooting low conversion.

Guide to Optimizing Reaction Parameters

Catalyst and Ligand Selection

The choice of catalyst and ligand is critical and interdependent. For electron-deficient pyridines, certain systems are known to be more effective.

  • Problem: Poor catalyst activity or decomposition.

  • Solution:

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) generate the active Pd(0) species more reliably than sources like Pd(OAc)₂.[13]

    • Employ Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, and RuPhos are often effective for challenging substrates, as they promote oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[10]

    • Increase Catalyst Loading: If you suspect catalyst death, incrementally increase the loading from a typical 1-2 mol% up to 5 mol%.

Catalyst SystemLigand TypeTypical ApplicationKey Advantage
Pd(PPh₃)₄Monodentate PhosphineGeneral purpose, older methodReadily available
PdCl₂(dppf)Bidentate PhosphineSuzuki & Buchwald-HartwigGood for many substrates
Pd₂(dba)₃ + XPhos/SPhosBuchwald LigandsSuzuki & Buchwald-HartwigHigh activity for challenging substrates
PdCl₂(PPh₃)₂ / CuIPhosphine / Copper(I)SonogashiraStandard for alkyne couplings
Base and Solvent System

The base and solvent work together to facilitate the catalytic cycle, particularly the transmetalation step in Suzuki couplings.[7][14]

  • Problem: Incomplete reaction or side reactions like protodeboronation.

  • Solution:

    • Screen Different Bases: The strength and solubility of the base are important. K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃ or Na₂CO₃ for challenging couplings due to better solubility and basicity.[7][15]

    • Ensure Base Quality: Use a finely powdered, anhydrous base to maximize its surface area and reactivity.

    • Optimize Solvent System: Aprotic polar solvents are common. For Suzuki reactions, a mixture including water (e.g., Dioxane/H₂O or Toluene/H₂O) is often necessary to dissolve the base and facilitate the formation of the active borate species.[7][11] For other couplings like Sonogashira or Buchwald-Hartwig, anhydrous solvents like THF, DMF, or Toluene are standard.

BaseCommon Solvent System(s)Notes
K₂CO₃ / Na₂CO₃Dioxane/H₂O, DMF, Acetonitrile/H₂OCommon, but can be less effective for difficult couplings.[7][15]
K₃PO₄Dioxane/H₂O, TolueneStronger, often improves yields with electron-deficient systems.[7]
Cs₂CO₃Dioxane, Toluene, THFHighly soluble and effective, but more expensive.[7]
Et₃N / DIPEATHF, DMFCommon for Sonogashira and Heck couplings.[4]

Key Experimental Protocols

The following are generalized starting protocols. Optimization for your specific coupling partner is recommended.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a starting point for coupling this compound with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%). Add this to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps in diagnosing which step might be failing. For instance, issues with the base or water content often point to a problem in the transmetalation step.

G pd0 LₙPd(0) (Active Catalyst) pd2_oxid L₂Pd(II)(Ar)I pd0->pd2_oxid Ar-I reduct_elim Reductive Elimination pd2_trans L₂Pd(II)(Ar)(Ar') pd2_oxid->pd2_trans Ar'-B(OR)₂ + Base oxid_add Oxidative Addition pd2_trans->pd0 Ar-Ar' transmetal Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., Triethylamine, 2-3 equiv.).

  • Alkyne Addition: Stir the mixture for 5-10 minutes, then slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-65 °C). Monitor progress by TLC.

  • Workup: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4]

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the C-N coupling of this compound with an amine.

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos or BINAP, 4 mol%).[16][17]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C). Monitor progress by LC-MS.

  • Workup: After cooling, filter the reaction through celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Condition Selection Guide

This decision tree can help you select a suitable starting point for your cross-coupling reaction.

G start What is your coupling partner? boronic_acid Boronic Acid / Ester start:s->boronic_acid:n C-C Bond alkyne Terminal Alkyne start:s->alkyne:n amine Amine (Primary/Secondary) start:s->amine:n C-N Bond alkene Alkene start:s->alkene:n C-C Bond suzuki Use Suzuki-Miyaura Conditions boronic_acid:s->suzuki:n sonogashira Use Sonogashira Conditions alkyne:s->sonogashira:n buchwald Use Buchwald-Hartwig Conditions amine:s->buchwald:n heck Use Heck Conditions alkene:s->heck:n suzuki_details Try: Pd(dppf)Cl₂ or XPhos Pd G3 Base: K₃PO₄ Solvent: Dioxane/H₂O suzuki:s->suzuki_details:n sonogashira_details Try: PdCl₂(PPh₃)₂ / CuI Base: Et₃N Solvent: THF or DMF sonogashira:s->sonogashira_details:n buchwald_details Try: Pd₂(dba)₃ / Xantphos Base: Cs₂CO₃ or NaOtBu Solvent: Toluene buchwald:s->buchwald_details:n heck_details Try: Pd(OAc)₂ / P(o-tol)₃ Base: Et₃N Solvent: DMF or Acetonitrile heck:s->heck_details:n

References

Technical Support Center: Purification of 2-Fluoro-4-iodo-5-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving 2-Fluoro-4-iodo-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude products from reactions involving this compound?

A1: The primary purification methods for products derived from this compound are aqueous work-up followed by column chromatography. Recrystallization may be employed as a final purification step to obtain highly pure material. The exact methodology will depend on the specific reaction and the nature of the impurities.

Q2: What are the likely impurities I might encounter?

A2: Common impurities include unreacted starting materials, residual reagents, and byproducts from the reaction. For instance, in reactions like the Sandmeyer-type diazotization and iodination, byproducts such as phenols (from the reaction of the diazonium salt with water) or biaryl compounds can form.[1] In coupling reactions like the Suzuki-Miyaura, dehalogenated (des-iodo) byproducts might be observed.

Q3: My product appears to be degrading during purification on silica gel. What can I do?

A3: Halogenated pyridines can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can use deactivated silica gel by adding a small amount of a base, such as 0.1-1% triethylamine, to your mobile phase. Alternatively, switching to a less acidic stationary phase like alumina may be beneficial.

Q4: I am having trouble removing residual palladium catalyst from a Suzuki coupling reaction. How can I purify my product?

A4: After the initial aqueous work-up, palladium residues can often be removed by filtration through a pad of Celite®.[2] If the catalyst persists, column chromatography is typically effective. Ensure that the crude product is properly filtered before concentrating and loading onto the column.

Q5: What are suitable recrystallization solvents for fluorinated pyridine derivatives?

A5: The choice of solvent is highly dependent on the specific product. However, common solvent systems for recrystallization of polar organic compounds include ethanol/water, hexane/ethyl acetate, and toluene.[3][4] A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[5]

Troubleshooting Guides

Issue 1: Low Yield After Aqueous Work-up

Symptoms: You observe a significant loss of product after extraction and washing steps.

Possible Causes & Solutions:

Possible Cause Solution
Incorrect pH during extraction Ensure the aqueous layer is at the correct pH to keep your product in the organic phase. For basic pyridine products, the aqueous layer should be basic (pH > 8). For acidic products, it should be acidic. A patent for the analogous 2-chloro-4-iodo-5-methylpyridine suggests adjusting to pH 9-10 with NaOH before extraction.[6]
Product has some water solubility Wash the organic layer with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase.[7] Minimize the number of aqueous washes if possible.
Emulsion formation Persistent emulsions can trap product. To break an emulsion, try adding brine or passing the mixture through a pad of Celite®. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
Issue 2: Poor Separation During Column Chromatography

Symptoms: Your desired product co-elutes with impurities, or you observe streaking/tailing of the product band.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate solvent system The mobile phase polarity may not be optimal. Use Thin Layer Chromatography (TLC) to screen for a solvent system that gives your product an Rf value between 0.2 and 0.4 for the best separation. A common mobile phase is a gradient of ethyl acetate in hexanes.
Column overloading Loading too much crude material can lead to broad, overlapping bands. A general guideline is to use 20-40 g of silica per 1 g of crude product.
Compound instability on silica As mentioned in the FAQs, consider deactivating the silica with triethylamine or using alumina as the stationary phase.
Dry loading vs. wet loading For compounds with limited solubility in the mobile phase, dry loading is recommended for better resolution.

Quantitative Data Summary

The following tables provide representative data for purification processes. Note that actual results will vary depending on the specific reaction and conditions.

Table 1: Representative Yields for Purification Steps (based on a similar synthesis)

Purification Step Typical Yield Reference
Aqueous Work-up & Extraction>90%Assumed based on standard procedures
Column Chromatography81% (for a related amino-intermediate)[6]
Recrystallization85-95%General expectation for this step

Table 2: Common Solvents for Chromatography and Recrystallization

Solvent Use Case Comments
Hexanes/HeptaneChromatography (non-polar component)Good for initial elution of non-polar impurities.
Ethyl AcetateChromatography (polar component), RecrystallizationA versatile solvent for creating gradients in chromatography. Also used in recrystallization pairs.[3]
DichloromethaneChromatographyCan be used as a more polar alternative to ethyl acetate.
Ethanol/MethanolRecrystallizationOften used in combination with water for recrystallizing polar compounds.[4]
TolueneRecrystallizationSuitable for compounds that crystallize well from aromatic solvents.[3]
WaterRecrystallization (anti-solvent)Used in combination with a miscible organic solvent to induce precipitation of less polar compounds.[3]

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is adapted from the synthesis of the analogous 2-chloro-4-iodo-5-methylpyridine.[6]

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water or an appropriate quenching agent.

  • Adjust the pH of the aqueous layer. For a basic product, adjust the pH to 9-10 using a base like 5M NaOH.

  • Extract the product into an organic solvent such as ethyl acetate (perform 3 extractions for optimal recovery).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Prepare the column: Pack a glass column with silica gel using a slurry method with your initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Prepare the sample (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3 times the mass of the crude product) and concentrate to a dry, free-flowing powder.[8]

  • Load the sample: Carefully add the dry-loaded sample to the top of the prepared column.

  • Elute: Begin elution with the low-polarity mobile phase, collecting fractions.

  • Monitor: Check the fractions by TLC to identify which contain your product.

  • Increase polarity: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product.[8]

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench Reaction Reaction->Quench Adjust_pH Adjust pH Quench->Adjust_pH Extract Extract with Organic Solvent Adjust_pH->Extract Wash Wash with Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography Recrystallize Recrystallization (Optional) Chromatography->Recrystallize Final_Product Pure Product Chromatography->Final_Product Recrystallize->Final_Product

Caption: General purification workflow for products of this compound reactions.

Troubleshooting_Chromatography cluster_solutions1 Solutions for Co-elution cluster_solutions2 Solutions for Tailing/Streaking Start Poor Separation in Column Chromatography Cause1 Co-elution of Product and Impurity Start->Cause1 Cause2 Product Band Tailing or Streaking Start->Cause2 Sol1_1 Optimize Mobile Phase (Check TLC, Rf ~0.2-0.4) Cause1->Sol1_1 Sol1_2 Reduce Column Loading (e.g., 1:40 sample:silica) Cause1->Sol1_2 Sol1_3 Change Stationary Phase (e.g., Alumina) Cause1->Sol1_3 Sol2_1 Use Dry Loading Technique Cause2->Sol2_1 Sol2_2 Deactivate Silica Gel (add 0.1-1% Triethylamine) Cause2->Sol2_2

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Strategies to Mitigate Dehalogenation of Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation side reactions when working with iodopyridines in cross-coupling reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with iodopyridines?

A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine substituent on the pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of a pyridine byproduct instead of the desired coupled product, which reduces the reaction yield and complicates the purification process. Iodopyridines are particularly susceptible to this side reaction compared to their bromo and chloro counterparts due to the weaker carbon-iodine bond.[1]

Q2: Which cross-coupling reactions are most prone to dehalogenation with iodopyridines?

A2: Dehalogenation can be a significant side reaction in several widely used palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: This reaction is frequently affected by the dehalogenation of iodopyridines.

  • Sonogashira Coupling: The coupling of terminal alkynes with iodopyridines can also be accompanied by dehalogenation.[1]

  • Buchwald-Hartwig Amination: This C-N bond-forming reaction is also susceptible to the hydrodehalogenation of the iodopyridine starting material.[1][2]

Q3: What are the primary factors that influence the extent of dehalogenation?

A3: Several key experimental parameters can significantly impact the competition between the desired cross-coupling and the undesired dehalogenation:

  • Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the phosphine ligand is crucial.[1]

  • Base: The type, strength, and concentration of the base can dramatically affect the reaction outcome.[1]

  • Temperature: Higher reaction temperatures often increase the rate of dehalogenation.[1]

  • Solvent: The solvent can act as a hydride source, promoting dehalogenation.[1]

Troubleshooting Specific Issues

Issue 1: Significant dehalogenation observed in a Suzuki-Miyaura coupling of an iodopyridine.

  • Symptoms: Low yield of the desired biarylpyridine product and a significant amount of the corresponding pyridine (dehalogenated starting material) are observed by LC-MS or NMR analysis.

  • Possible Causes & Solutions:

    • Inappropriate Ligand: The ligand may not be sufficiently bulky or electron-rich to promote the desired reductive elimination over the dehalogenation pathway.

      • Solution: Switch to bulky, electron-rich monophosphine ligands from the Buchwald family, such as SPhos or XPhos. These have been shown to be effective in suppressing dehalogenation.

    • Strong or Nucleophilic Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species that lead to dehalogenation.

      • Solution: Employ weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for minimizing this side reaction.[3]

    • High Reaction Temperature: Elevated temperatures can favor the dehalogenation pathway.

      • Solution: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can disproportionately decrease the rate of dehalogenation.

    • Protic Solvent: Protic solvents like alcohols can serve as a source of hydride for the dehalogenation process.

      • Solution: Switch to aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF).

Issue 2: Low yield and formation of homocoupled alkyne in a Sonogashira coupling with an iodopyridine.

  • Symptoms: The desired alkynylpyridine is formed in low yield, with significant formation of the diyne (Glaser-Hay coupling byproduct) and the dehalogenated pyridine.

  • Possible Causes & Solutions:

    • Oxygen Contamination: The presence of oxygen promotes the homocoupling of the terminal alkyne.

      • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use properly degassed solvents.

    • Inappropriate Base: While an amine base is required, a very strong base can contribute to dehalogenation.

      • Solution: For copper-co-catalyzed reactions, consider using a milder tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

    • Suboptimal Ligand: As with other cross-coupling reactions, the ligand plays a key role.

      • Solution: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway.

Issue 3: Dehalogenation is the major pathway in a Buchwald-Hartwig amination of an iodopyridine.

  • Symptoms: The primary product observed is the dehalogenated pyridine, with low conversion to the desired aminopyridine.

  • Possible Causes & Solutions:

    • Ligand Choice: An inadequate ligand can lead to a slow C-N bond formation, allowing the dehalogenation pathway to dominate.

      • Solution: Employ bulky biaryl phosphine ligands such as XPhos or RuPhos, which have been shown to be effective in promoting C-N bond formation while suppressing dehalogenation.[1]

    • Base Selection: While a strong, non-nucleophilic base is typically required for the amination, its choice is critical.

      • Solution: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices, but optimization for the specific amine may be necessary.[1]

    • High Catalyst Loading: Counterintuitively, an excessively high palladium catalyst loading can sometimes lead to an increase in side reactions.

      • Solution: Try reducing the catalyst loading to 1-2 mol%.[1]

Data Presentation

The following tables summarize the impact of different reaction parameters on the extent of dehalogenation in Suzuki-Miyaura coupling reactions, based on general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.

Table 1: Illustrative Effect of Ligand on Dehalogenation in Suzuki-Miyaura Coupling

LigandDesired Product Yield (%)Dehalogenated Byproduct (%)
XPhos95<5
SPhos92<8
dppf8810
PPh₃6035
Note: These values are illustrative and compiled from general trends.[3]

Table 2: Illustrative Effect of Base on Dehalogenation in Suzuki-Miyaura Coupling

BaseDesired Product Yield (%)Dehalogenated Byproduct (%)
K₃PO₄953
Cs₂CO₃944
K₂CO₃905
NaOtBu8018
Et₃N6530
Note: These values are illustrative and compiled from general trends.[4]

Table 3: Illustrative Effect of Solvent on Dehalogenation in Suzuki-Miyaura Coupling

SolventDesired Product Yield (%)Dehalogenated Byproduct (%)
Toluene936
1,4-Dioxane8514
DMF7820
Ethanol6530
Note: Illustrative data based on general trends reported in the literature.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodopyridine with Minimized Dehalogenation

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an iodopyridine with an arylboronic acid, utilizing a catalyst system known to minimize dehalogenation.

Materials:

  • 2-Iodopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the 2-iodopyridine, arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Protocol 2: Sonogashira Coupling of 4-Iodopyridine

This protocol is a general procedure for the selective mono-alkynylation of an iodopyridine.

Materials:

  • 4-Iodopyridine (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodopyridine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 3: Buchwald-Hartwig Amination of 3-Iodopyridine

This protocol provides a general method for the amination of an iodopyridine.

Materials:

  • 3-Iodopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add NaOtBu.

  • Add the Pd₂(dba)₃ and XPhos.

  • Add the 3-iodopyridine and the amine.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle and Competing Dehalogenation Pathway

The following diagram illustrates the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and highlights where the undesired dehalogenation side reaction can occur.

G cluster_cycle Desired Cross-Coupling Cycle cluster_side Dehalogenation Side Reaction pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-I pd2 Ar-Pd(II)-I(L_n) oa->pd2 trans Transmetalation pd2->trans R-M hydride Hydride Source pd2->hydride [H-] pd2_r Ar-Pd(II)-R(L_n) trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Ar-R pd_h H-Pd(II)-I(L_n) re_dehalo Reductive Elimination pd_h->re_dehalo hydride->pd_h re_dehalo->pd0 Ar-H

Caption: Palladium-catalyzed cross-coupling cycle with the competing dehalogenation pathway.

Troubleshooting Workflow for Dehalogenation

This workflow provides a logical sequence of steps to troubleshoot and mitigate dehalogenation side reactions.

G start High Dehalogenation Observed check_base Is a strong alkoxide base being used? start->check_base change_base Switch to a weaker inorganic base (e.g., K3PO4, Cs2CO3) check_base->change_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_ligand Is a bulky, electron-rich ligand being used? check_temp->check_ligand No lower_temp->check_ligand change_ligand Switch to a ligand like SPhos or XPhos check_ligand->change_ligand No check_solvent Is a protic solvent (e.g., alcohol) being used? check_ligand->check_solvent Yes change_ligand->check_solvent change_solvent Switch to an aprotic solvent (e.g., Toluene, Dioxane) check_solvent->change_solvent Yes end Optimized Reaction check_solvent->end No change_solvent->end

Caption: A workflow diagram for troubleshooting dehalogenation in cross-coupling reactions.

References

temperature optimization for Suzuki-Miyaura reactions of 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-iodo-5-methylpyridine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki-Miyaura coupling of this compound, with a focus on temperature optimization and related reaction parameters.

Q1: My reaction shows low or no conversion to the desired product. What are the initial steps for troubleshooting?

A1: Low or no product formation is a common issue. A systematic approach to troubleshooting is recommended. Begin by verifying the quality and integrity of your reagents. Subsequently, the reaction temperature is a critical parameter to investigate. For a highly reactive C-I bond, as in this compound, an initial moderate temperature is advisable.

  • Initial Temperature Check: If you started at a low temperature (e.g., room temperature to 50 °C), a gradual increase may be necessary. Conversely, if you began at a high temperature (e.g., >100 °C), consider that decomposition of starting materials, reagents, or the catalyst may be occurring.

  • Catalyst and Ligand System: Ensure you are using an appropriate palladium catalyst and ligand. For heteroaryl halides, bulky, electron-rich phosphine ligands are often effective.

  • Base and Solvent: The choice of base and solvent system is crucial and interdependent with temperature. Ensure your base is strong enough for the chosen boronic acid/ester and that your solvent can maintain all components in solution at the reaction temperature.

Q2: I'm observing significant formation of side products, such as homocoupling of the boronic acid or protodeboronation. How can I minimize these?

A2: The formation of side products is often linked to reaction temperature and atmosphere.

  • Temperature Influence: Elevated temperatures can sometimes accelerate side reactions more than the desired coupling. If you are observing significant side products at high temperatures (e.g., 100-120 °C), attempt to lower the temperature in increments of 10 °C to find a more optimal range.[1]

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). The presence of oxygen can promote the homocoupling of boronic acids.[2]

  • Reagent Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can lead to increased homocoupling.

Q3: The reaction starts well but then stalls before reaching completion. What could be the cause?

A3: A stalled reaction often points towards catalyst deactivation or reagent degradation.

  • Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to deactivation. This can sometimes be mitigated by the choice of ligand or by running the reaction at a temperature that favors the desired catalytic cycle over catalyst inhibition.

  • Thermal Stability: At higher temperatures, the starting material, this compound, or the boronic acid/ester may not be stable over the full reaction time. Consider if a lower temperature for a longer duration could yield better results.

  • Base Degradation: Some bases may be unstable or cause degradation of other reaction components at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the Suzuki-Miyaura reaction of this compound?

A1: Given the high reactivity of the Carbon-Iodine bond, a good starting point for temperature optimization is in the range of 60-80 °C. You can then screen temperatures in 10-20 °C increments to find the optimal conditions for your specific boronic acid partner, catalyst, and solvent system.

Q2: How do the fluoro and methyl substituents on the pyridine ring affect the reaction?

A2: The electronic properties of the substituents on the pyridine ring can influence its reactivity. The electron-withdrawing fluorine atom can increase the reactivity of the C-I bond towards oxidative addition. The electron-donating methyl group may have a counteracting, though likely less pronounced, effect. These substituent effects can influence the optimal reaction temperature and catalyst choice.

Q3: Can I use microwave heating for this reaction?

A3: Yes, microwave-assisted Suzuki-Miyaura couplings are well-established and can often significantly reduce reaction times.[1] When transitioning from conventional to microwave heating, it is crucial to carefully monitor the temperature and pressure to avoid decomposition. A typical starting temperature for microwave synthesis would be around 100 °C.[1]

Q4: What are the signs of thermal decomposition in my reaction?

A4: A noticeable darkening of the reaction mixture beyond the typical color changes associated with the catalytic cycle can be an indicator of decomposition. The formation of insoluble black material (palladium black) can also suggest catalyst decomposition. If you observe these signs, particularly at higher temperatures, it is advisable to repeat the reaction at a lower temperature.

Data Presentation

Table 1: Illustrative Temperature Screening for the Suzuki-Miyaura Coupling of this compound
EntryTemperature (°C)Time (h)Yield (%)Observations
15012<10Low conversion
2601245Moderate conversion
370875Good conversion
480692High conversion, clean reaction
590688Slight increase in side products
6100485Increased side products and some darkening

Note: This data is illustrative and serves as a general guideline for a temperature optimization experiment. Actual results will vary based on the specific boronic acid, catalyst, ligand, base, and solvent used.

Experimental Protocols

General Protocol for Temperature Optimization

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound and can be adapted for temperature screening.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid/ester, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., starting at 70 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow reagents 1. Combine Reactants (this compound, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert catalyst 3. Add Catalyst and Solvent inert->catalyst heating 4. Heat to Optimized Temperature (e.g., 60-100 °C) catalyst->heating monitoring 5. Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup 6. Aqueous Workup monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic start Low or No Product Yield? check_temp Is Temperature Optimized? (60-100 °C range) start->check_temp side_products Significant Side Products? start->side_products stalled Reaction Stalled? start->stalled check_catalyst Is Catalyst/Ligand Appropriate for Heteroaryl Halide? check_temp->check_catalyst No optimize Systematically Optimize Parameters check_temp->optimize Yes check_base Is Base/Solvent System Correct? check_catalyst->check_base No check_base->optimize No lower_temp Lower Reaction Temperature side_products->lower_temp Yes check_inert Ensure Strictly Inert Atmosphere side_products->check_inert Yes lower_temp->optimize check_inert->optimize catalyst_deactivation Consider Catalyst Deactivation (Pyridine Coordination) stalled->catalyst_deactivation Yes reagent_stability Check Reagent Stability at Reaction Temperature stalled->reagent_stability Yes catalyst_deactivation->optimize reagent_stability->optimize

Caption: A troubleshooting decision tree for common issues in Suzuki-Miyaura reactions.

References

Technical Support Center: Overcoming Catalyst Poisoning in Reactions with Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming catalyst poisoning encountered in reactions involving pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of pyridine derivatives?

A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance. In reactions involving pyridine derivatives, the lone pair of electrons on the nitrogen atom can strongly coordinate to the active sites of a metal catalyst (e.g., Palladium, Platinum, Rhodium, Nickel).[1][2] This coordination blocks the active sites, preventing reactant molecules from binding and leading to a decrease in reaction rate, incomplete conversion, or a complete halt of the reaction.[1][2] This deactivation can be reversible or irreversible, depending on the strength of the bond between the pyridine derivative and the catalyst.[1]

Q2: Which types of catalysts are most susceptible to poisoning by pyridine derivatives?

A2: A wide range of catalysts are susceptible, particularly those used in hydrogenation and cross-coupling reactions. These include:

  • Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are highly susceptible to poisoning by pyridine and its derivatives.[1]

  • Nickel Catalysts: Raney Nickel and supported nickel catalysts can also be poisoned by nitrogen-containing compounds.[1]

Q3: What are the common symptoms of catalyst poisoning in my reaction?

A3: The primary indicators of catalyst poisoning include:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction progress is the most immediate symptom.[1]

  • Incomplete Conversion: The reaction may stop before all the starting material has been consumed, even with extended reaction times.[1]

  • Changes in Selectivity: You might observe the formation of unexpected byproducts.[1]

  • Need for Harsher Reaction Conditions: To achieve the desired conversion, you may find it necessary to increase temperature or pressure.[1]

Q4: How can I differentiate between catalyst poisoning and other forms of deactivation?

A4: Catalyst poisoning is a form of chemical deactivation.[3] Other forms of deactivation include thermal degradation (sintering) and fouling (blockage of pores by residues). A key difference is that poisoning is often caused by specific impurities. If you observe a significant improvement in catalyst activity after purifying your reagents and solvents, poisoning is a likely culprit.[3]

Q5: Can a catalyst poisoned by a pyridine derivative be regenerated?

A5: Regeneration is sometimes possible, but its success depends on the nature of the poison-catalyst interaction.[3]

  • Reversible Poisoning: If the pyridine derivative is weakly adsorbed, it may be removed by washing with a suitable solvent or a mild acidic solution.[1][3]

  • Irreversible Poisoning: Strong chemisorption may lead to permanent deactivation, requiring replacement of the catalyst.[1] For some types of deactivation like coking, calcination (heating in the presence of air or oxygen) can be effective.[3]

Troubleshooting Guides

Guide 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Problem: Your Suzuki-Miyaura coupling reaction with a pyridine-containing substrate is giving a low yield or failing completely.

Possible CauseTroubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a More Robust Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can shield the metal center and promote a faster catalytic cycle, outcompeting the poisoning.[4][5] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for the poisoned sites.[2] 3. Use a Lewis Acid Additive: Adding a Lewis acid like B(OMe)₃ can bind to the pyridine nitrogen, preventing it from coordinating to the palladium catalyst.[6]
Inefficient Oxidative Addition 1. Change the Halide: If using a chloropyridine, consider switching to a bromo- or iodopyridine, as the C-Br and C-I bonds are more reactive.[2] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments.[2]
Protodeboronation of Pyridylboronic Acid 1. Use a More Stable Boron Reagent: Switch from a boronic acid to a pinacol ester or a trifluoroborate salt, which are less prone to this side reaction.[5] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
Guide 2: Sluggish or Incomplete Hydrogenation of a Pyridine Derivative

Problem: The hydrogenation of your pyridine substrate to a piperidine is slow or stalls before completion.

Possible CauseTroubleshooting Steps
Product Inhibition/Poisoning The piperidine product is often a stronger poison than the starting pyridine. 1. Protonate the Nitrogen: Add a stoichiometric amount of a non-coordinating acid (e.g., HCl, H₂SO₄) to the reaction mixture. This forms a pyridinium salt, reducing the poisoning effect.[1] 2. Increase Hydrogen Pressure: Higher H₂ pressure can sometimes help displace the poisoning species from the catalyst surface.
Inadequate Catalyst Activity 1. Catalyst Selection: Rhodium-based catalysts are often more resistant to nitrogen poisoning than palladium or platinum catalysts for this transformation.[1] 2. Use a Fresh Catalyst: Ensure your catalyst has not been deactivated by improper storage or previous use.
Formation of Strongly Adsorbed Intermediates Optimize Reaction Temperature: Both very low and very high temperatures can sometimes favor the formation of intermediates that bind strongly to the catalyst. A systematic temperature screen may be necessary.

Quantitative Data Summary

The following table summarizes the qualitative and, where available, quantitative effects of pyridine derivatives on catalyst performance. Direct comparisons can be challenging due to variations in reaction conditions.

Catalyst SystemReaction TypePoison/SubstrateObserved EffectMitigation StrategyResulting Improvement
Pd(OAc)₂ / SPhosSuzuki-Miyaura Coupling2-BromopyridineLow to moderate yieldSwitch to a more electron-rich ligand (e.g., RuPhos)Increased yield
Pd/CHydrogenationPyridineSignificant decrease in reaction rateAddition of HClRestoration of catalytic activity
PtO₂HydrogenationPiperidine (product)Complete inhibition of reactionN-protection of the piperidineReaction proceeds to completion
Pd(II) complexesSuzuki-Miyaura Coupling4-substituted pyridinesYields >90% in 2h[7]Use of specific Pd(II) complexes with pyridine ligands[7]High efficiency without the need to exclude air or water[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridine Derivative

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the pyridylboronic acid derivative (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[4]

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%). Add a small amount of the reaction solvent and stir for a few minutes.[4]

  • Reaction Setup: Seal the reaction vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent, followed by the catalyst/ligand mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography.[4]

Protocol 2: Catalyst Regeneration by Mild Oxidative Treatment

This protocol is a general guideline for removing carbonaceous deposits (coking) from a supported metal catalyst.

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration.

  • Washing: Wash the catalyst thoroughly with a solvent like ethanol or acetone to remove any adsorbed organic species.

  • Drying: Dry the catalyst under vacuum.

  • Calcination: Place the dried, spent catalyst in a tube furnace. Pass a slow stream of air or a mixture of air and an inert gas (e.g., N₂) over the catalyst.

  • Temperature Program: Gradually heat the furnace to a temperature between 300-500 °C. The optimal temperature will depend on the specific catalyst and support material. Hold at this temperature for 2-4 hours.

  • Cooling: Cool the catalyst to room temperature under a stream of inert gas.

  • Reduction (if necessary): For some catalysts (e.g., Pd/C), a reduction step may be necessary to restore the active metal sites. This is typically done by heating the catalyst in a stream of hydrogen gas.

Note: Always consult the manufacturer's guidelines for specific regeneration procedures for your catalyst.

Visualizations

CatalystPoisoningMechanism cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway ActiveCatalyst Active Catalyst (e.g., Pd(0)) OxidativeAddition Oxidative Addition ActiveCatalyst->OxidativeAddition Reactant A InactiveComplex Inactive Catalyst-Pyridine Complex ActiveCatalyst->InactiveComplex Coordination Transmetalation Transmetalation OxidativeAddition->Transmetalation Reactant B ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->ActiveCatalyst Product Pyridine Pyridine Derivative Pyridine->InactiveComplex InactiveComplex->ActiveCatalyst Reversible De-coordination

Caption: Mechanism of catalyst poisoning by a pyridine derivative.

TroubleshootingWorkflow Start Low Reaction Yield CheckPurity Are reagents and solvents pure? Start->CheckPurity Purify Purify reagents/solvents CheckPurity->Purify No CheckCatalyst Is the catalyst active? CheckPurity->CheckCatalyst Yes Purify->Start ChangeCatalyst Use fresh or different catalyst CheckCatalyst->ChangeCatalyst No OptimizeConditions Optimize reaction conditions (temperature, concentration, ligand) CheckCatalyst->OptimizeConditions Yes ChangeCatalyst->Start Success Reaction Successful OptimizeConditions->Success Improved Yield Failure Further investigation needed OptimizeConditions->Failure No Improvement

Caption: A troubleshooting workflow for low reaction yields.

MitigationStrategies cluster_catalyst Catalyst Modification cluster_substrate Substrate Modification cluster_conditions Reaction Conditions Problem Catalyst Poisoning by Pyridine BulkyLigands Use Bulky/Electron-Rich Ligands Problem->BulkyLigands ResistantCatalyst Select More Resistant Catalyst (e.g., Rh vs. Pd) Problem->ResistantCatalyst Protonation Protonate Pyridine Nitrogen Problem->Protonation ProtectingGroup Use N-Protecting Group Problem->ProtectingGroup LewisAcid Add Lewis Acid Problem->LewisAcid IncreaseLoading Increase Catalyst Loading Problem->IncreaseLoading OptimizeTemp Optimize Temperature/Pressure Problem->OptimizeTemp

Caption: Strategies to mitigate catalyst poisoning by pyridine derivatives.

References

Technical Support Center: 2-Fluoro-4-iodo-5-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-Fluoro-4-iodo-5-methylpyridine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the workup and purification of coupling reactions involving this compound.

Q1: After my Suzuki-Miyaura coupling reaction, I observe a significant amount of starting material (this compound) remaining. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion in Suzuki-Miyaura coupling can stem from several factors, particularly when using heteroaromatic substrates.

Potential Causes:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] This is a common issue with pyridine-containing substrates.

  • Poor Reagent Quality: The presence of water in the reaction solvent or reagents, especially the boronic acid, can lead to a significant side reaction called protodeboronation, where the boronic acid is converted back to an arene, thus halting the catalytic cycle.[1][3]

  • Inefficient Catalyst System: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective for electron-deficient pyridine rings.[1]

  • Inadequate Base: The base is crucial for the transmetalation step.[1] A weak or impure base can result in low reactivity.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1]

Troubleshooting Steps:

  • Optimize the Catalyst System: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1][3] In some cases, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can help overcome partial inhibition.[3]

  • Ensure Anhydrous Conditions: Use anhydrous, finely ground bases like K₃PO₄ or Cs₂CO₃.[1] Ensure all solvents are thoroughly dried and degassed.

  • Strictly Exclude Oxygen: Degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.

  • Use Boronic Esters: Consider using boronic esters (e.g., pinacol esters), which are generally more stable towards hydrolysis and can minimize protodeboronation.[3]

Q2: My Buchwald-Hartwig amination workup is complicated by the presence of persistent palladium residues in the product. How can I effectively remove them?

A2: Removing palladium residues is a critical step for applications in drug development.

Workup and Purification Strategies:

  • Aqueous Washes: An aqueous wash with a solution of sodium thiosulfate or ammonium chloride can help remove some residual palladium salts.[3]

  • Filtration through Celite: After the reaction, diluting the mixture with a suitable organic solvent and filtering it through a pad of celite can effectively remove catalyst residues.[4][5]

  • Acid-Base Extraction: For basic products, an acid wash (e.g., with dilute HCl or acetic acid) can protonate the amine, moving it to the aqueous layer and leaving less polar impurities (including some palladium species) in the organic layer. The aqueous layer can then be basified and the product re-extracted.

  • Column Chromatography: Standard flash column chromatography on silica gel is a common and effective method for purification.[2][6]

Q3: During the workup of my Sonogashira coupling, I notice a significant amount of homocoupled alkyne (Glaser product). How can I minimize this side reaction?

A3: Homocoupling of the terminal alkyne is a frequent side reaction in Sonogashira couplings.

Preventative Measures:

  • Strict Inert Atmosphere: The primary cause of Glaser coupling is the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[7]

  • Freshly Prepared and Degassed Solvents: Use freshly distilled and thoroughly degassed solvents to minimize dissolved oxygen.[7]

  • Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC or LC-MS), proceed with the workup to avoid prolonged reaction times that can favor homocoupling.[7]

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to reduce homocoupling side reactions.[8]

Experimental Protocols & Data

General Workup Procedure for Palladium-Catalyzed Coupling Reactions

A generalized workup procedure applicable to Suzuki, Sonogashira, and Buchwald-Hartwig reactions is as follows:

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.[3][6]

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.[3][6][9]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water and/or brine.[2][6] An acidic or basic wash may be employed depending on the nature of the product and impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][9]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure.[2][9]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2][6]

Summary of Typical Reaction Parameters

The following table summarizes typical reaction parameters for different coupling reactions with pyridine substrates. These should be used as a starting point for optimization.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ with ligand[2][4][6]Pd(OAc)₂, Pd₂(dba)₃ with ligand[4][9]PdCl₂(PPh₃)₂, Pd(PPh₃)₄[4][7]
Ligand PPh₃, dppf, SPhos, XPhos[1][3]Xantphos, BINAP, dppf[4][10]PPh₃[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃[1][4][11]Cs₂CO₃, NaOtBu, K₃PO₄[4][9]Et₃N, DIPEA[4][7]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF[4][6]Toluene, Dioxane[4][9]THF, DMF, Acetonitrile[4][7]
Temperature (°C) 80 - 120[2]80 - 110[9][12]Room Temperature - 65[7]
Catalyst Loading (mol%) 1 - 5[2]1 - 5[12]2 - 5[7]

Visualizations

Experimental Workflow for Workup and Purification

Workup_Workflow reaction_completion Reaction Completion (TLC/LC-MS) cooling Cool to Room Temperature reaction_completion->cooling dilution Dilute with Organic Solvent cooling->dilution aqueous_wash Aqueous Wash (Water/Brine) dilution->aqueous_wash separation Separate Organic Layer aqueous_wash->separation drying Dry with Na₂SO₄/MgSO₄ separation->drying filtration Filter drying->filtration concentration Concentrate in vacuo filtration->concentration purification Column Chromatography concentration->purification final_product Pure Product purification->final_product

Caption: A typical workflow for the workup and purification of a cross-coupling reaction.

Troubleshooting Logic for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield or No Reaction check_catalyst Catalyst System Appropriate? start->check_catalyst check_conditions Anhydrous/Inert Conditions? check_catalyst->check_conditions Yes optimize_catalyst Switch to Bulky Ligand (e.g., SPhos) Increase Catalyst Loading check_catalyst->optimize_catalyst No check_base Base Strength/Purity Adequate? check_conditions->check_base Yes improve_conditions Thoroughly Degas Solvents Use Anhydrous Reagents Maintain Inert Atmosphere check_conditions->improve_conditions No optimize_base Use Finely Ground, Anhydrous K₃PO₄ or Cs₂CO₃ check_base->optimize_base No rerun Re-run Optimized Reaction check_base->rerun Yes optimize_catalyst->check_conditions improve_conditions->check_base optimize_base->rerun

Caption: A decision-making workflow for troubleshooting low yields in Suzuki coupling reactions.

References

minimizing homocoupling in Suzuki reactions of 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Minimizing Homocoupling in Suzuki Reactions

For researchers, scientists, and drug development professionals utilizing 2-Fluoro-4-iodo-5-methylpyridine in Suzuki-Miyaura cross-coupling reactions, the formation of homocoupling byproducts is a significant challenge that can diminish yields and complicate purification. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help minimize the formation of these undesirable dimers.

Troubleshooting Guide: Minimizing Homocoupling

This guide addresses specific issues you might encounter during your experiments and offers targeted solutions.

Issue 1: Significant formation of homocoupling byproduct observed by LC-MS or TLC.

This is the most common issue and can stem from several factors related to the reaction conditions.

Possible Cause & Solution

Possible CauseRecommended Solution
Presence of Oxygen Homocoupling of boronic acid reagents is often exacerbated by the presence of oxygen.[1][2] Solution: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][3] A nitrogen subsurface sparge prior to catalyst introduction can be highly effective.[4][5]
Use of a Pd(II) Precatalyst Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ to the active Pd(0) catalyst. Homocoupling can occur during this activation step.[2][6] Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to reduce the initial concentration of Pd(II).[7]
Inappropriate Ligand Choice The ligand plays a crucial role in the catalytic cycle. Less bulky or electron-poor ligands may not efficiently promote the desired cross-coupling pathway. Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).[7] These ligands accelerate the desired catalytic cycle, making the competing homocoupling pathway less favorable.[7] N-Heterocyclic carbenes (NHCs) can also be highly effective due to their strong binding to palladium.[7]
Suboptimal Base Selection The base activates the boronic acid for transmetalation, but an inappropriate choice can negatively affect selectivity.[8][9] Solution: Screen different bases. While stronger bases like Cs₂CO₃ or K₃PO₄ are often effective for challenging substrates, milder bases like NaHCO₃ or KHCO₃ might reduce the rate of side reactions in some cases.[1][6] The choice of base can be crucial for activating electron-deficient pyridyl boronic acids.[1]
High Reaction Temperature Elevated temperatures can increase the rate of side reactions, including homocoupling.[6] Solution: Optimize the reaction temperature. Aim for the lowest temperature that allows for a reasonable reaction rate to minimize byproduct formation.[1][6]
Slow Addition of Boronic Acid A high initial concentration of the boronic acid can favor homocoupling. Solution: Add the boronic acid solution dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.[3] This helps to maintain a low concentration of the boronic acid relative to the aryl halide.
Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a common problem with this compound?

A1: this compound is an electron-deficient heteroaryl halide. While the carbon-iodine bond is highly reactive towards oxidative addition, electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation.[2][10] This kinetic imbalance can create opportunities for side reactions like homocoupling to occur.

Q2: Can the choice of palladium precatalyst influence the extent of homocoupling?

A2: Yes, significantly. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[7] This is because Pd(II) species can directly react with the boronic acid to form the homocoupled product and Pd(0).[2][4] By starting with a Pd(0) catalyst, you minimize the initial concentration of Pd(II) that can lead to this unwanted side reaction.[7]

Q3: What is the role of the ligand in suppressing homocoupling?

A3: Bulky and electron-rich phosphine ligands are known to promote the desired cross-coupling pathway and suppress homocoupling.[7][8] They achieve this by accelerating the rates of oxidative addition and reductive elimination in the main catalytic cycle, which outcompetes the homocoupling pathway.[7]

Q4: How does degassing the reaction mixture help in minimizing homocoupling?

A4: Oxygen dissolved in the reaction mixture can promote the homocoupling of boronic acids.[2] It is believed that oxygen can participate in the oxidation of Pd(0) to Pd(II), which then drives the homocoupling reaction.[2] Rigorous degassing of solvents and reagents and maintaining an inert atmosphere are critical steps to prevent this.[1][3]

Q5: Are there any additives that can be used to suppress homocoupling?

A5: Yes, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[4][5] This is thought to work by minimizing the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle.[4][5]

Q6: Can the order of addition of reagents make a difference?

A6: Yes. It is often beneficial to add the boronic acid slowly to the reaction mixture containing the aryl halide, catalyst, and base.[3] This maintains a low concentration of the boronic acid, which can disfavor the bimolecular homocoupling reaction.

Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a general starting point and may require optimization for your specific boronic acid partner.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mol%), and the ligand (if not using a precatalyst).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and the base (e.g., K₃PO₄, 2.0 mmol) to the flask under a positive pressure of inert gas.

  • In a separate flask, dissolve the boronic acid (1.2 mmol) in a small amount of the degassed solvent.

  • Add the boronic acid solution to the reaction mixture dropwise via a syringe pump over 30-60 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

Work-up:

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Key Concepts

Suzuki_Homocoupling A Ar-X + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D + Ar'-B(OR)2 + Base E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F G Ar-Ar' (Desired Product) F->G H Pd(0)L2 F->H H->B I 2 Ar'-B(OR)2 J Homocoupling (Side Reaction) I->J K Ar'-Ar' (Byproduct) J->K L Pd(II) species + O2 L->J

Caption: Suzuki catalytic cycle with competing homocoupling pathway.

Troubleshooting_Workflow start High Homocoupling Observed degas Ensure Rigorous Degassing start->degas catalyst Switch to Pd(0) Precatalyst degas->catalyst ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) catalyst->ligand temp Lower Reaction Temperature ligand->temp addition Slow Addition of Boronic Acid temp->addition end Minimized Homocoupling addition->end

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-iodo-5-methylpyridine and 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-fluoro-4-iodo-5-methylpyridine and 2-bromo-4-iodo-5-methylpyridine, two halogenated pyridine building blocks of significant interest in medicinal chemistry and materials science. The presence of two different halogens at the C2 and C4 positions offers opportunities for regioselective functionalization, making these compounds versatile intermediates in the synthesis of complex molecules. This comparison focuses on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), supported by established reactivity principles and representative experimental data.

Principles of Reactivity

The reactivity of these dihalogenated pyridines is dictated by the nature of the carbon-halogen bonds and the type of reaction being performed.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate-limiting step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of the halogens in this step generally follows the order: I > Br > Cl > F.[1][2] This is attributed to the decreasing bond strength of the C-X bond down the group, with the weaker C-I bond being the most susceptible to oxidative addition.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a halide. The rate of this reaction is influenced by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. The general order of leaving group ability in SNAr is F > Cl > Br > I.[3]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

For both this compound and 2-bromo-4-iodo-5-methylpyridine, the significantly higher reactivity of the C-I bond compared to the C-F and C-Br bonds dictates that palladium-catalyzed cross-coupling reactions will occur selectively at the C4 position under controlled conditions.[1][4] The key difference between the two molecules lies in the reactivity of the remaining C2-halogen, which can be exploited for subsequent functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For both target compounds, the initial coupling with a boronic acid will preferentially occur at the C4-iodo position. The C2-bromo substituent in 2-bromo-4-iodo-5-methylpyridine is more amenable to a subsequent Suzuki coupling than the C2-fluoro substituent, which would require more forcing conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at the C4-Iodo Position

Substrate AnalogCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-4-iodopyridineArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95[4]
2-Bromo-4-iodopyridineArylboronic acidPdCl₂(dppf)K₃PO₄Dioxane1001690-98[4]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (MW)0.581[5]

This protocol is a general procedure for the selective Suzuki-Miyaura coupling at the C4-iodo position of a dihalopyridine.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the dihalopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, the reaction will selectively occur at the C4-iodo position for both this compound and 2-bromo-4-iodo-5-methylpyridine.[6][7]

Table 2: Representative Conditions for Sonogashira Coupling at the C4-Iodo Position

Substrate AnalogCoupling PartnerCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-4-iodopyridineTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF60685-95[4]
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT2~70-80[6]
6-Bromo-3-fluoro-2-cyanopyridineFunctionalized AlkynesPd(PPh₃)₄ / CuIEt₃NTHFRT1685-93[8]

This protocol describes a general procedure for the copper-catalyzed Sonogashira coupling at the C4-iodo position.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the dihalopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[7]

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The C4-iodo position is the more reactive site for this transformation on both target molecules.[9][10] Subsequent amination at the C2-bromo position is feasible under more forcing conditions, while amination at the C2-fluoro position is generally less favorable in palladium-catalyzed reactions.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Substrate AnalogAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Fluoro-4-iodopyridineAromatic AminesPd(OAc)₂ / BINAPK₂CO₃-MW0.5Good[10]
2-Bromo-4-methylpyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1008-16-[5]
2-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene110--[11]

This is a general protocol for the Buchwald-Hartwig amination of a dihalopyridine.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the dihalopyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[2]

  • Reagent Addition: Add the amine (1.1-1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for the required duration, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite. The filtrate is washed, dried, and concentrated. The crude product is purified by flash column chromatography.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the C2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The nature of the halogen at this position plays a crucial role in the reactivity.

Based on the general principle of leaving group ability in SNAr (F > Cl > Br > I), This compound is expected to be more reactive towards nucleophiles at the C2 position than 2-bromo-4-iodo-5-methylpyridine .[3] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[3] It is important to note that for some pyridinium systems, the reactivity of chloro, bromo, and iodo derivatives has been found to be comparable.[12]

Table 4: Expected Relative Reactivity in SNAr at the C2-Position

FeatureThis compound2-Bromo-4-iodo-5-methylpyridine
Relative Reactivity HigherLower
Reaction Conditions Milder conditions (lower temperature, shorter reaction time) may be sufficient.More forcing conditions (higher temperature, longer reaction time) may be required.

This protocol provides a general procedure for the SNAr reaction of a 2-halopyridine with an amine.

  • Reaction Setup: To a stirred solution of the 2-halopyridine (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF, add the amine (1.2 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.).[3]

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Palladium_Catalyzed_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

SNAr_Mechanism Aryl-Halide Aryl-Halide Meisenheimer_Complex Meisenheimer_Complex Aryl-Halide->Meisenheimer_Complex Nucleophilic Attack Substituted_Aryl Substituted_Aryl Meisenheimer_Complex->Substituted_Aryl Loss of Leaving Group

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Addition Reagent & Solvent Addition Reaction_Setup->Reagent_Addition Heating_Stirring Heating & Stirring Reagent_Addition->Heating_Stirring Monitoring Monitoring (TLC/LC-MS) Heating_Stirring->Monitoring Quenching_Extraction Quenching & Extraction Monitoring->Quenching_Extraction Purification Purification (Chromatography) Quenching_Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

References

comparative study of halopyridines in palladium-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Halopyridines in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the functionalization of the pyridine ring is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this. This guide provides a comparative study of the three most common halopyridines—iodopyridines, bromopyridines, and chloropyridines—in several key palladium-catalyzed cross-coupling reactions, offering insights into their relative reactivity and providing supporting experimental data and protocols.

General Reactivity Trends

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is:

I > Br > Cl [1][2]

This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond, which is often the rate-determining step in the catalytic cycle, is more facile for heavier halogens.[2] Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields. Chloropyridines, on the other hand, possess the strongest C-Cl bond, making them the most challenging substrates to activate and often necessitating more specialized and robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][3]

The position of the halogen on the pyridine ring also significantly influences its reactivity. The electron-deficient nature of the pyridine ring activates halogens at the C2 and C4(6) positions towards oxidative addition. The general order of reactivity based on the halogen's position is:

C4(6) > C2 > C5 [2]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of iodo-, bromo-, and chloropyridines in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

HalopyridineCatalyst System (Typical)BaseSolventTemperature (°C)Yield (%)Reference
4-IodopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O80-10085-95[1]
4-BromopyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10080-90[1]
4-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100-12070-85[1]
2-ChloropyridinePd(OAc)₂ / NHC LigandK₂CO₃DMF/H₂O120Lower than 2-bromopyridine[4]
3-ChloropyridinePd(OAc)₂ / NHC LigandK₂CO₃DMF/H₂O120Lower than 3-bromopyridine[4]

As the data suggests, iodopyridines and bromopyridines are highly effective substrates for Suzuki-Miyaura coupling, often providing excellent yields with conventional palladium catalysts.[1] Chloropyridines generally require more specialized catalyst systems and higher temperatures to achieve comparable results.[1][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

HalopyridineCatalyst System (Typical)BaseSolventTemperature (°C)Yield (%)Reference
3-BromopyridinePd₂(dba)₃ / RuPhosLiHMDSTHF65~83[5]
3-ChloropyridinePd₂(dba)₃ / RuPhosLiHMDSTHF65Moderate[5]
2,4-Dichloropyridine (at C2)Pd(OAc)₂ / BINAPK₂CO₃Toluene11070-90[6]

Similar to C-C coupling, the reactivity trend for C-N coupling follows I > Br > Cl. The amination of chloropyridines is a significant challenge due to the difficult oxidative addition of the C-Cl bond.[3] However, the use of bulky, electron-rich biarylphosphine ligands has enabled the efficient coupling of even unactivated chloropyridines.[3] In the case of dihalopyridines, regioselective amination can often be achieved, with the C2 position being generally more reactive than the C4 position.[3][6]

Heck Coupling

The Heck coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene.

HalopyridineCatalyst System (Typical)BaseSolventTemperature (°C)Yield (%)Reference
3-BromopyridinePd(OAc)₂ / P(o-tol)₃Et₃NDMF100-130Good[7]
2-BromopyridinePd(OAc)₂ / LigandK₂CO₃DMF/H₂O80Good[8][9]
Aryl Chlorides (general)Palladacycle / NHC LigandK₂CO₃NMP120-140Moderate to Good[10]

Bromopyridines are effective substrates in Heck reactions, providing good yields of the coupled products.[7][8] While specific comparative data for iodopyridines and chloropyridines in Heck reactions is less commonly reported in a side-by-side format, the general reactivity trend is expected to hold. The coupling of chloropyridines typically requires higher temperatures and more active catalyst systems.

Experimental Protocols

Below are representative experimental protocols for the palladium-catalyzed cross-coupling of halopyridines.

General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyridine

Reaction Setup:

  • To an oven-dried Schlenk tube, add the 4-halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand, if required.[1]

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).[1]

  • Heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination of a 3-Halopyridine

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the 3-halopyridine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., RuPhos precatalyst, 0.02 mmol, 2 mol%), and the base (e.g., LiHMDS, 2.5 equiv) to a dry reaction vial.

  • Add the anhydrous, degassed solvent (e.g., THF, 5 mL).

  • Seal the vial and heat the reaction mixture at the specified temperature (e.g., 65 °C) with stirring for the required time (e.g., 16 h).[5]

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by chromatography.

General Procedure for Heck Coupling of a Bromopyridine

Reaction Setup:

  • To a Schlenk tube, add the bromopyridine (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the ligand (if required, e.g., a phosphine or NHC precursor, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[9]

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., DMF/H₂O 1:1, 6 mL).[9]

  • Heat the reaction mixture at the appropriate temperature (e.g., 80-130 °C) with stirring until completion.[9]

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Visualizations

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative\nAddition->Ar-Pd(II)(X)L_n Transmetalation\n(Suzuki) Transmetalation (Suzuki) Ar-Pd(II)(X)L_n->Transmetalation\n(Suzuki) R-B(OR)₂ Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation\n(Suzuki)->Ar-Pd(II)(R)L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A Reaction Setup (Halopyridine, Coupling Partner, Base, Catalyst) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent Addition (Degassed) B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, GC, LC-MS) D->E F Workup (Quenching, Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The choice of halopyridine is a critical parameter that significantly influences the outcome of palladium-catalyzed cross-coupling reactions. Iodopyridines are the most reactive, allowing for milder conditions, while the less expensive but more inert chloropyridines require more sophisticated catalyst systems and forcing conditions. Bromopyridines offer a good balance of reactivity and stability, making them widely used substrates. For routine couplings, traditional catalysts often suffice for iodo- and bromopyridines.[1] However, for the more challenging chloropyridines, and for achieving high yields and selectivities, advanced catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands are generally necessary.[1] This guide provides a foundation for researchers to make informed decisions when designing synthetic routes involving the functionalization of pyridine derivatives.

References

Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-4-iodo-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stringent validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the purity determination and characterization of 2-Fluoro-4-iodo-5-methylpyridine derivatives, crucial intermediates in the synthesis of various pharmaceutical compounds. Due to the limited publicly available validation data for this specific molecule, this guide presents a comparative analysis based on a closely related analogue, 2-Bromo-4-fluoro-5-methylpyridine, to illustrate the principles and practices of method validation. The experimental data and protocols provided are representative examples to guide researchers in establishing robust analytical methods.

Comparison of Analytical Methods for Purity Determination

The purity of starting materials and intermediates like this compound derivatives is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and powerful techniques for purity assessment.[1]

Table 1: Comparison of HPLC and GC-MS for Purity Analysis of Halogenated Pyridine Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[2]
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Primarily for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Sensitivity High sensitivity, often in the nanogram (ng) to picogram (pg) range, depending on the detector.Very high sensitivity, capable of detecting compounds in the picogram (pg) to femtogram (fg) range.[3]
Selectivity Good selectivity based on retention time. Coupling with a mass spectrometer (LC-MS) enhances selectivity.Excellent selectivity based on both retention time and mass-to-charge ratio of the analyte and its fragments.[3]
Quantification Accurate and precise quantification using external or internal standards.Accurate and precise quantification, often using an internal standard to correct for injection variability.
Impurity Profiling Can separate and quantify known and unknown impurities. LC-MS provides structural information on unknown impurities.Provides detailed structural information for the identification of unknown impurities through mass spectral libraries and fragmentation patterns.

Supporting Experimental Data

To illustrate the application of these methods, a hypothetical comparative analysis of 2-Bromo-4-fluoro-5-methylpyridine from three different commercial suppliers is presented. This data is based on a standardized workflow for purity verification.[1]

Table 2: Hypothetical Purity Analysis of 2-Bromo-4-fluoro-5-methylpyridine from Different Suppliers

SupplierStated Purity (%)Analytical Method (Stated)Experimentally Determined Purity (HPLC, %)Experimentally Determined Purity (GC-MS, %)
Supplier A≥98.0HPLC98.698.4
Supplier B≥97.0GC97.997.6
Supplier C≥98.0HPLC98.398.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of 2-Bromo-4-fluoro-5-methylpyridine by separating the main component from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To confirm the identity and determine the purity of 2-Bromo-4-fluoro-5-methylpyridine.

  • Instrumentation: A GC system coupled with a mass spectrometer.[1]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium.[1]

  • Injection Mode: Split.[1]

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[1]

  • MS Detection: Electron Ionization (EI) mode.[1]

  • Sample Preparation: Prepare a diluted solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of 100 µg/mL.[1]

  • Purity Determination: Purity is determined by the area percentage of the main peak in the total ion chromatogram.[1]

Visualizations

Experimental Workflow for Purity Verification

The following diagram illustrates a standardized workflow for the comprehensive analysis of commercial samples of this compound derivatives.

G cluster_0 Sample Reception & Preparation cluster_2 Data Analysis & Reporting Sample Receive Commercial Sample of This compound Derivative Record Record Manufacturer's Certificate of Analysis Sample->Record Prep_HPLC Prepare Sample for HPLC (1 mg/mL in Acetonitrile) Sample->Prep_HPLC Prep_GCMS Prepare Sample for GC-MS (100 µg/mL in Dichloromethane) Sample->Prep_GCMS Prep_NMR Prepare Sample for NMR (~10 mg in 0.7 mL CDCl3) Sample->Prep_NMR Comparison Compare Experimental Data with Stated Purity Record->Comparison HPLC HPLC Analysis (Purity Assessment) GCMS GC-MS Analysis (Purity & Identity Confirmation) NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Data_Analysis Data Processing and Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Data_Analysis->Comparison Report Generate Final Validation Report Comparison->Report

Caption: Workflow for Purity Verification of Pyridine Derivatives.

Hypothetical Signaling Pathway for Metabolite Analysis

In drug development, understanding the metabolic fate of a compound is crucial. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might be metabolized and subsequently analyzed.

G cluster_0 Cellular Uptake & Metabolism cluster_1 Bioanalytical Workflow Drug This compound Derivative (Parent Drug) Metabolite1 Phase I Metabolite (e.g., Oxidation) Drug->Metabolite1 CYP450 Enzymes Sample Biological Sample (e.g., Plasma, Urine) Drug->Sample Metabolite2 Phase II Metabolite (e.g., Glucuronidation) Metabolite1->Metabolite2 UGT Enzymes Metabolite1->Sample Excretion Excretion Metabolite2->Excretion Metabolite2->Sample Extraction Solid Phase Extraction (SPE) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Parent Drug and Metabolites Analysis->Quantification

References

A Comparative Guide to the Characterization of 2-Fluoro-4-iodo-5-methylpyridine Reaction Products by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) characterization of reaction products derived from 2-Fluoro-4-iodo-5-methylpyridine. This versatile building block is pivotal in medicinal chemistry and drug development, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This document details the expected ¹H and ¹³C NMR spectral data for the products of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, alongside experimental protocols and comparisons with alternative synthetic routes.

Introduction to the Reactivity of this compound

This compound is a trifunctional heterocyclic compound, offering multiple sites for chemical modification. The iodine atom at the C4 position is the most reactive site for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond. This allows for selective functionalization at this position while retaining the fluorine and methyl groups, which can be crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. The fluorine atom at the C2 position can influence the electronics of the pyridine ring and may serve as a site for nucleophilic aromatic substitution under specific conditions.

This guide focuses on three principal palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting the iodo-group with an organoboron compound.

  • Sonogashira Coupling: Formation of a C-C bond by reacting the iodo-group with a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the iodo-group with an amine.

Characterization of Reaction Products

The following sections provide a detailed analysis of the NMR data for the products of these reactions. While specific experimental data for the direct reaction products of this compound were not found in the searched literature, the provided data is based on closely related structures and established principles of NMR spectroscopy.

Suzuki-Miyaura Coupling Product: 2-Fluoro-5-methyl-4-phenylpyridine

The Suzuki-Miyaura coupling of this compound with phenylboronic acid is expected to yield 2-Fluoro-5-methyl-4-phenylpyridine.

Reaction Scheme:

Caption: Suzuki-Miyaura Coupling Reaction.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Fluoro-5-methyl-4-phenylpyridine

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine-H3~7.0 (d)~118 (d, J ≈ 35 Hz)
Pyridine-H6~8.1 (d)~148 (d, J ≈ 15 Hz)
Pyridine-CH₃~2.3 (s)~17
Phenyl-H7.3-7.6 (m)128-130
Pyridine-C2-~163 (d, J ≈ 240 Hz)
Pyridine-C4-~150
Pyridine-C5-~130 (d, J ≈ 5 Hz)
Phenyl-C (ipso)-~135

Note: Predicted chemical shifts and coupling constants (J) are based on analogous structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.

Sonogashira Coupling Product: 2-Fluoro-5-methyl-4-(phenylethynyl)pyridine

The Sonogashira coupling of this compound with phenylacetylene is expected to yield 2-Fluoro-5-methyl-4-(phenylethynyl)pyridine.

Reaction Scheme:

Caption: Sonogashira Coupling Reaction.

Table 2: Predicted ¹H and ¹³C NMR Data for 2-Fluoro-5-methyl-4-(phenylethynyl)pyridine

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine-H3~7.1 (d)~120 (d, J ≈ 35 Hz)
Pyridine-H6~8.2 (d)~150 (d, J ≈ 15 Hz)
Pyridine-CH₃~2.4 (s)~18
Phenyl-H7.3-7.6 (m)128-132
Pyridine-C2-~162 (d, J ≈ 240 Hz)
Pyridine-C4-~125
Pyridine-C5-~135 (d, J ≈ 5 Hz)
Alkyne-C-~85, ~95
Phenyl-C (ipso)-~122

Note: Predicted chemical shifts and coupling constants (J) are based on analogous structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.

Buchwald-Hartwig Amination Product: N-phenyl-2-fluoro-5-methylpyridin-4-amine

The Buchwald-Hartwig amination of this compound with aniline is expected to yield N-phenyl-2-fluoro-5-methylpyridin-4-amine.

Reaction Scheme:

Caption: Buchwald-Hartwig Amination Reaction.

Table 3: Predicted ¹H and ¹³C NMR Data for N-phenyl-2-fluoro-5-methylpyridin-4-amine

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine-H3~6.5 (d)~108 (d, J ≈ 38 Hz)
Pyridine-H6~7.9 (s)~145 (d, J ≈ 12 Hz)
Pyridine-CH₃~2.2 (s)~16
Phenyl-H6.9-7.4 (m)120-130
NH~8.5 (s, broad)-
Pyridine-C2-~158 (d, J ≈ 235 Hz)
Pyridine-C4-~152
Pyridine-C5-~120 (d, J ≈ 5 Hz)
Phenyl-C (ipso)-~140

Note: Predicted chemical shifts and coupling constants (J) are based on analogous structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.

Experimental Protocols

Detailed experimental protocols for the synthesis of the target compounds are provided below. These are generalized procedures based on established methods for similar substrates and may require optimization for specific applications.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

experimental_workflow start Start: Assemble Reaction reagents Add this compound, Coupling Partner, Base, and Solvent start->reagents degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General Experimental Workflow.

Protocol 1: Suzuki-Miyaura Coupling

  • Reactants: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv).

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Procedure: To a degassed solution of the pyridine, boronic acid, and base in the solvent system, the palladium catalyst is added. The mixture is heated at 80-100 °C for 12-24 hours under an inert atmosphere. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[1]

Protocol 2: Sonogashira Coupling

  • Reactants: this compound (1.0 equiv), Phenylacetylene (1.2 equiv), and a base such as triethylamine (2.0 equiv).

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).

  • Solvent: Anhydrous THF or DMF.

  • Procedure: To a solution of the pyridine in the chosen solvent, the palladium catalyst, copper(I) iodide, and base are added. The terminal alkyne is then added, and the mixture is stirred at room temperature or heated to 50-70 °C until the starting material is consumed. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification.[1]

Protocol 3: Buchwald-Hartwig Amination

  • Reactants: this compound (1.0 equiv), Aniline (1.2 equiv), and a base such as NaOtBu (1.5 equiv) or Cs₂CO₃ (1.5 equiv).

  • Catalyst and Ligand: Pd₂(dba)₃ (0.02 equiv) and a suitable phosphine ligand like Xantphos or BINAP (0.04 equiv).

  • Solvent: Anhydrous toluene or 1,4-dioxane.

  • Procedure: In a glovebox, the palladium precursor, ligand, and base are added to a reaction vessel. The solvent, the pyridine, and the amine are then added. The vessel is sealed and heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

Comparison with Alternative Synthetic Routes

While palladium-catalyzed cross-coupling reactions are highly efficient, alternative methods for the synthesis of these substituted pyridines exist, although they may be less direct or require harsher conditions.

Logical Relationship of Synthetic Strategies:

synthetic_strategies Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Product_Suzuki 2-Fluoro-5-methyl-4-phenylpyridine Suzuki->Product_Suzuki Product_Sonogashira 2-Fluoro-5-methyl-4-(phenylethynyl)pyridine Sonogashira->Product_Sonogashira Product_Buchwald N-phenyl-2-fluoro-5-methylpyridin-4-amine Buchwald->Product_Buchwald Alt_Route Alternative Syntheses (e.g., from different starting materials, multi-step sequences) Alt_Route->Product_Suzuki Alt_Route->Product_Sonogashira Alt_Route->Product_Buchwald

Caption: Synthetic Approaches to Target Molecules.

Alternative syntheses could involve, for example, the construction of the substituted pyridine ring from acyclic precursors already bearing the phenyl, phenylethynyl, or amino-phenyl group. Another approach could be the functionalization of a different pyridine derivative, such as a chloropyridine, which is generally less reactive in palladium-catalyzed couplings than the corresponding iodopyridine. These alternative routes often involve multiple steps and may have lower overall yields compared to the direct cross-coupling methods. The NMR characterization of the final products would, however, be identical regardless of the synthetic route.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a direct and efficient route to a variety of substituted pyridines that are of significant interest in drug discovery. The NMR characterization of the resulting products is a critical step in confirming their structure. This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra for the products of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, along with standardized experimental protocols. The presented data and methodologies serve as a valuable resource for researchers engaged in the synthesis and characterization of novel pyridine-based compounds.

References

A Comparative Guide to the Efficiency of Palladium Catalysts for Iodopyridine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of pyridine rings is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. Among the various methods available, palladium-catalyzed cross-coupling reactions of iodopyridines stand out for their efficiency and versatility. The high reactivity of the carbon-iodine bond allows for milder reaction conditions compared to other halopyridines.[1][2] The choice of the palladium catalyst system—comprising a palladium precursor and a ligand—is paramount to the success of these transformations, directly influencing reaction yields, selectivity, and substrate scope.[3][4] This guide provides an objective comparison of the performance of different palladium catalysts in key cross-coupling reactions of iodopyridines, supported by experimental data.

Comparative Performance of Palladium Catalysts

The selection of an optimal palladium catalyst is contingent on the specific coupling reaction being performed. The most common and powerful of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, each enabling the formation of unique carbon-carbon or carbon-nitrogen bonds.[2] The following tables summarize the performance of various palladium catalyst systems in these reactions with iodopyridine substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an iodopyridine and an organoboron compound. For this reaction, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are often reliable choices, providing good to excellent yields.[2][3] However, for more challenging substrates or to achieve higher efficiency, catalyst systems using bulky, electron-rich phosphine ligands such as SPhos are advantageous.[1][3]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active, allows for lower catalyst loading.[1]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.[1][3]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012GoodA classic, reliable catalyst for many applications.[3]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an iodopyridine and a terminal alkyne. This reaction typically requires a copper(I) co-catalyst. The combination of Pd(PPh₃)₄ and CuI is a classic and highly effective system for this transformation.[1]

Palladium CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)CuI (5 mol%)Et₃NTHFRoom Temp16HighStandard conditions, effective for a wide range of substrates.[1]
Pd(PPh₃)₂Cl₂CuIEt₃NTHF or DMFRoom Temp-Good-HighAnother commonly used and effective catalyst system.[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for creating C-N bonds. For the amination of iodopyridines, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky phosphine ligands such as Xantphos or X-Phos are generally preferred to achieve high yields.[1][3][4]

Palladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2 mol%)XantphosCs₂CO₃Toluene110-HighEffective for coupling with a variety of amines.[1]
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Good-ExcellentHighly active catalyst for a broad range of amines.[4]
Pd₂(dba)₃BINAPNaOt-BuToluene110-HighA first-generation catalyst system, still widely used.[4][5]

Experimental Protocols

The following are generalized procedures for palladium-catalyzed cross-coupling reactions of iodopyridines. These protocols are intended as a starting point and may require optimization for specific substrates.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • Iodopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodopyridine, arylboronic acid, palladium catalyst, and base.[1]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Add the degassed solvent via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Sonogashira Coupling Protocol

Materials:

  • Iodopyridine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) co-catalyst (e.g., CuI, 0.05 equiv)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Degassed solvent (e.g., THF, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the iodopyridine, palladium catalyst, and copper(I) co-catalyst.[1]

  • Add the degassed solvent and the amine base.[1]

  • Add the terminal alkyne dropwise to the mixture.[1]

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 16 hours).[1]

  • Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.[1]

  • Concentrate the filtrate and purify the residue by column chromatography.[1]

General Buchwald-Hartwig Amination Protocol

Materials:

  • Iodopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)

  • Ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.[1]

  • Add the iodopyridine and the amine.[1]

  • Add the degassed solvent.[1]

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[1]

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.[1]

  • Dilute with a suitable organic solvent and filter through celite.[1]

  • Concentrate the filtrate and purify the crude product via column chromatography.[1]

Visualizations

The following diagrams illustrate the logical workflow for a comparative study and the fundamental catalytic cycle governing these transformations.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Purification start Select Iodopyridine & Coupling Partner catalyst Choose Pd Catalyst & Ligand start->catalyst conditions Define Reaction Conditions catalyst->conditions setup Assemble Reaction (Inert Atmosphere) conditions->setup reaction Run Reaction (Heating & Stirring) setup->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end Determine Yield analyze->end

A generalized workflow for a palladium-catalyzed cross-coupling experiment.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) pd2_complex->transmetalation R'-M or R'₂NH pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R-R'

References

A Researcher's Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise control over the regioselectivity of cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of various methods for the site-selective functionalization of dihalopyridines, supported by experimental data and detailed protocols.

Dihalopyridines are versatile building blocks in medicinal chemistry and materials science. However, the presence of two halogen atoms presents a challenge in achieving selective substitution at a single, desired position. The outcome of a cross-coupling reaction on a dihalopyridine substrate is a delicate interplay of electronic effects, steric hindrance, catalyst-ligand interactions, and reaction conditions. This guide delves into the nuances of controlling site-selectivity in Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira cross-coupling reactions of dihalopyridines.

Factors Influencing Site-Selectivity

The regiochemical outcome of cross-coupling reactions on dihalopyridines is governed by a variety of factors. The inherent electronic properties of the pyridine ring render the C2 and C6 positions more electron-deficient and generally more susceptible to oxidative addition by a palladium catalyst. However, this intrinsic preference can be modulated or even overridden by a careful choice of catalyst, ligands, and reaction conditions.

Factors_Influencing_Site_Selectivity cluster_substrate Substrate Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Electronic Effects Electronic Effects Site-Selectivity Site-Selectivity Electronic Effects->Site-Selectivity C2/C6 Activation Steric Hindrance Steric Hindrance Steric Hindrance->Site-Selectivity Bulky Groups Halogen Identity (I > Br > Cl) Halogen Identity (I > Br > Cl) Halogen Identity (I > Br > Cl)->Site-Selectivity Reactivity Ligand Properties Ligand Properties Ligand Properties->Site-Selectivity Sterics & Electronics Catalyst Speciation Catalyst Speciation Catalyst Speciation->Site-Selectivity Mono- vs. Multinuclear Solvent Solvent Solvent->Site-Selectivity Base Base Base->Site-Selectivity Temperature Temperature Temperature->Site-Selectivity

Caption: Factors influencing the site-selectivity of cross-coupling reactions on dihalopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. In the case of 2,4-dihalopyridines, selectivity can be steered towards either the C2 or C4 position.

SubstrateCatalyst/LigandBaseSolventTemp (°C)C2:C4 RatioYield (%)Reference
2,4-DichloropyridinePd(OAc)₂ / PPh₃ (1:4)K₂CO₃1,4-Dioxane/H₂O100C2 selective-[1]
2,4-DichloropyridinePd(PEPPSI-IPr)K₂CO₃1,4-Dioxane1001:10.485[1]
2,4-DichloropyridinePdCl₂ (ligand-free "Jeffery" conditions)NaOAcPEG400/H₂O100>1:9992[2][3]
2,4-DibromopyridinePd(OAc)₂ / PPh₃ (≥3:1 ratio)K₃PO₄Toluene80C2 selective-[1]
2,4-DibromopyridinePd(OAc)₂ / PPh₃ (≤2.5:1 ratio)K₃PO₄Toluene801:13-[1]

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

A detailed protocol for achieving high C4 selectivity using ligand-free "Jeffery" conditions has been reported.[2][3] In a typical procedure, a mixture of 2,4-dichloropyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), sodium acetate (2.0 equiv.), and palladium chloride (2 mol%) in a solvent system of PEG400 and water is heated at 100 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For 2,4-dihalopyridines, achieving selectivity can be challenging, but specific conditions have been developed to favor either C2 or C4 amination.

SubstrateCatalyst/LigandBaseSolventTemp (°C)SelectivityYield (%)Reference
2,4-DichloropyridinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100C2 selective85-95[4]
2,4-DichloropyridinePd(OAc)₂ / BINAPNaOtBuToluene80C4 selective-[5]
2-Bromo-4-iodopyridinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH80C4 selective95[6]

Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine

A highly regioselective Buchwald-Hartwig amination at the C2 position of 2,4-dichloropyridine has been described.[4] In a representative experiment, a mixture of 2,4-dichloropyridine (1.0 equiv.), the desired amine (1.1 equiv.), cesium carbonate (1.5 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in 1,4-dioxane is heated under an inert atmosphere. The reaction is monitored by LC-MS. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the 2-amino-4-chloropyridine product.

Negishi Coupling

The Negishi coupling enables the formation of C-C bonds between organozinc reagents and organic halides. Similar to the Suzuki coupling, the use of bulky N-heterocyclic carbene (NHC) ligands can promote C4-selectivity in the reaction of 2,4-dichloropyridines.[2][3]

SubstrateCatalyst/LigandOrganozinc ReagentSolventTemp (°C)C4:C2 RatioYield (%)Reference
2,4-DichloropyridinePd₂(dba)₃ / IPrAryl-ZnClTHF25~10:170-85[2][3]
2,4-DichloropyridinePd₂(dba)₃ / IPrAlkyl-ZnClTHF25~10:160-75[2][3]

Experimental Protocol: C4-Selective Negishi Coupling of 2,4-Dichloropyridine

For a C4-selective Negishi coupling, an organozinc reagent is first prepared by treating the corresponding organohalide with zinc dust.[2][3] In a separate flask, a mixture of 2,4-dichloropyridine (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and IPr (5 mol%) in THF is prepared under an inert atmosphere. To this mixture, the freshly prepared organozinc reagent (1.5 equiv.) is added, and the reaction is stirred at room temperature. The reaction progress is monitored by GC-MS. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted aromatics. The regioselectivity in the Sonogashira coupling of dihalopyridines is often dictated by the inherent reactivity of the carbon-halogen bond, following the trend I > Br > Cl.

| Substrate | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Selectivity | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | C4 selective | 80-95 |[7] | | 3,5-Dibromo-2,6-dichloropyridine | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 80 | C2/C6 selective | - | |

Experimental Protocol: C4-Selective Sonogashira Coupling of 2-Bromo-4-iodopyridine

To achieve selective coupling at the C4 position of 2-bromo-4-iodopyridine, the reaction is typically carried out under mild conditions to exploit the higher reactivity of the C-I bond.[7] A mixture of 2-bromo-4-iodopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in a solvent mixture of THF and triethylamine is stirred at room temperature under an inert atmosphere. The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the 4-alkynyl-2-bromopyridine product.

Experimental Workflow

The general workflow for performing a site-selective cross-coupling reaction of a dihalopyridine involves several key steps, from careful selection of reagents and catalysts to purification of the final product.

Experimental_Workflow start Start: Select Dihalopyridine & Coupling Partner reagent_prep Reagent & Catalyst Preparation start->reagent_prep reaction_setup Reaction Setup under Inert Atmosphere reagent_prep->reaction_setup reaction_run Reaction Monitoring (TLC, GC-MS, LC-MS) reaction_setup->reaction_run workup Reaction Work-up & Extraction reaction_run->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Isolated Monofunctionalized Product analysis->end

References

The Kinetics of Suzuki Coupling: A Comparative Guide for the Use of 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The selection of appropriate coupling partners is critical for reaction efficiency, yield, and overall synthetic strategy. This guide provides a comparative analysis of the kinetic performance of 2-Fluoro-4-iodo-5-methylpyridine in Suzuki coupling reactions, placed in context with alternative halopyridine substrates. While direct, quantitative kinetic studies on this compound are not extensively available in the public domain, this guide leverages established principles of organic chemistry and available experimental data for structurally related compounds to provide a robust framework for understanding its reactivity.

Relative Reactivity of Halopyridines in Suzuki-Miyaura Coupling

The rate of a Suzuki-Miyaura coupling reaction is significantly influenced by the nature of the halogen on the pyridine ring. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond in this compound leads to a lower activation energy for the oxidative addition of the palladium catalyst, resulting in a faster reaction rate compared to its bromo and chloro analogues.

The presence of the fluorine atom at the 2-position, an electron-withdrawing group, is expected to further enhance the reactivity of the C-I bond towards oxidative addition. Electron-withdrawing substituents on the aryl halide can accelerate this key step in the catalytic cycle.

The following table summarizes the expected relative reactivity and typical reaction conditions for the Suzuki coupling of this compound in comparison to other halopyridines.

FeatureThis compound2-Fluoro-4-bromo-5-methylpyridine2-Fluoro-4-chloro-5-methylpyridine
Relative Reactivity HighestHighModerate
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf)More active catalysts may be needed (e.g., with Buchwald ligands)
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases (e.g., Cs₂CO₃, K₃PO₄) often required
Typical Temperature Room Temperature to 80 °C80 - 110 °C100 - 120 °C
Typical Reaction Time 1 - 12 hours6 - 24 hours12 - 48 hours

Experimental Protocols

A detailed experimental protocol for a kinetic study of a Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for the comparative analysis of different halopyridine substrates.

Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

1. Materials and Reagents:

  • Halopyridine (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 equiv)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Internal standard (e.g., dodecane)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

2. Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridine, arylboronic acid, base, and palladium catalyst.

  • Seal the tube with a septum and purge with an inert gas (e.g., argon) for 15 minutes.

  • Add the degassed solvent and the internal standard via syringe.

3. Data Collection:

  • Place the Schlenk tube in a preheated oil bath or a temperature-controlled reaction block.

  • At specified time intervals, withdraw an aliquot of the reaction mixture using a syringe and quench it immediately in a vial containing a solution of diethylamine in deuterated chloroform.

  • Analyze the quenched samples by Gas Chromatography (GC) or ¹H NMR to determine the concentration of the starting material and product relative to the internal standard.

4. Data Analysis:

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • By systematically varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

G Experimental Workflow for Kinetic Analysis reagent_prep Reagent Preparation (Halopyridine, Boronic Acid, Catalyst, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup 1. Combine sampling Timed Sampling (Quenching) reaction_setup->sampling 2. Initiate & Monitor analysis Sample Analysis (GC or NMR) sampling->analysis 3. Analyze data_processing Data Processing (Concentration vs. Time) analysis->data_processing 4. Plot kinetic_params Determination of Kinetic Parameters data_processing->kinetic_params 5. Calculate

Caption: A generalized workflow for conducting a kinetic study of a Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdi_complex R¹-Pd(II)(X)L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R²-B(OR)₂ pdii_complex R¹-Pd(II)(R²)L₂ transmetalation->pdii_complex reductive_elimination Reductive Elimination pdii_complex->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[3][4]

References

A Comparative Benchmarking Guide to 2-Fluoro-4-iodo-5-methylpyridine and Other Halogenated Pyridine Intermediates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of versatile building blocks is paramount. Halogenated pyridines are a cornerstone of organic synthesis, offering a reliable scaffold for the introduction of molecular complexity. Among these, 2-Fluoro-4-iodo-5-methylpyridine stands out as a key intermediate. This guide provides an objective, data-driven comparison of its performance in pivotal cross-coupling reactions against its 2-chloro and 2-bromo analogues, as well as other relevant synthetic strategies, to aid researchers in making informed decisions for their synthetic campaigns.

Introduction to Halogenated Pyridine Intermediates

This compound and its analogues are valuable precursors for the synthesis of highly substituted pyridine derivatives. The differential reactivity of the halogen atoms at the C2 and C4 positions allows for selective and sequential functionalization, a critical feature for building molecular diversity and for structure-activity relationship (SAR) studies. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is well-established: I > Br > Cl > F. This predictable reactivity profile enables chemists to selectively functionalize the more reactive C-I bond while leaving the less reactive C-F, C-Cl, or C-Br bond available for subsequent transformations.

Comparative Performance in Key Cross-Coupling Reactions

The utility of these intermediates is best demonstrated through their performance in some of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The following sections present a comparative analysis of this compound and its 2-chloro and 2-bromo counterparts.

It is important to note that while direct, side-by-side comparative data under identical conditions is not always available in the literature, the following tables are compiled from a comprehensive review of analogous systems and established reactivity principles to provide a reliable estimate of expected performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For the intermediates , the reaction is expected to proceed selectively at the more reactive C4-iodo position.

IntermediateCoupling PartnerCatalyst System (Typical)Solvent (Typical)Temp (°C)Time (h)Expected Yield (%) of 4-Aryl Product
This compound Arylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O80-1006-1280-90 (estimated)
2-Chloro-4-iodo-5-methylpyridine Arylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O80-1004-1085-95[1]
2-Bromo-4-iodo-5-methylpyridine Arylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O80-1004-1285-95[1]

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions employed.

The slightly higher electronegativity of the fluorine atom in this compound can render the pyridine ring more electron-deficient, which may slightly decrease the rate of oxidative addition compared to its chloro and bromo counterparts. However, excellent yields are still anticipated.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, selective reaction at the C4-iodo position is expected.

IntermediateCoupling PartnerCatalyst System (Typical)Solvent (Typical)Temp (°C)Time (h)Expected Yield (%) of 4-Alkynyl Product
This compound Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NTHF/DMF25-604-1285-95 (estimated)
2-Chloro-4-iodo-5-methylpyridine Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NTHF/DMF25-603-1090-98[1]
2-Bromo-4-iodo-5-methylpyridine Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NTHF/DMF25-604-1290-98[1]

Note: Yields can be influenced by the steric and electronic properties of the alkyne coupling partner.

The high reactivity of the C-I bond ensures efficient Sonogashira coupling across all three intermediates, providing a straightforward route to 4-alkynylpyridine derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in biologically active molecules. Again, high selectivity for the C4-iodo position is anticipated.

IntermediateCoupling PartnerCatalyst System (Typical)Solvent (Typical)Temp (°C)Time (h)Expected Yield (%) of 4-Amino Product
This compound Primary/Secondary AminePd₂(dba)₃, Xantphos, NaOtBuDioxane80-1108-2475-90 (estimated)
2-Chloro-4-iodo-5-methylpyridine Primary/Secondary AminePd₂(dba)₃, Xantphos, NaOtBuDioxane80-1106-1880-95[1]
2-Bromo-4-iodo-5-methylpyridine Primary/Secondary AminePd₂(dba)₃, Xantphos, NaOtBuDioxane80-1106-1880-95[1]

Note: The choice of ligand and base is critical for achieving high yields in Buchwald-Hartwig aminations.

The Buchwald-Hartwig amination proceeds efficiently with all three intermediates, offering a reliable method for the introduction of a wide range of amino functionalities.

Alternative Synthetic Intermediates and Strategies

While dihalogenated pyridines are excellent substrates for sequential cross-coupling, other classes of intermediates can also be employed for the synthesis of substituted pyridines.

  • Pyridyl Triflates and Nonaflates: These are highly reactive electrophiles that can participate in a wide range of cross-coupling reactions, often under milder conditions than the corresponding chlorides.

  • Pyridylboronic Acids and Esters: These nucleophilic partners are commonly used in Suzuki-Miyaura couplings with aryl or heteroaryl halides to construct biaryl structures.

  • Organozinc and Organomagnesium Reagents: These can be prepared from the corresponding halopyridines and used in Negishi and Kumada couplings, respectively.

  • De Novo Synthesis: Methods such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis allow for the construction of the pyridine ring from acyclic precursors, offering a high degree of flexibility in substituent placement.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired overall synthetic efficiency.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. The following are generalized procedures for the key cross-coupling reactions discussed, based on common literature practices.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridine intermediate (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv). The tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is added via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Sonogashira Coupling

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the halopyridine intermediate (1.0 equiv) in a suitable anhydrous solvent (e.g., THF or DMF). To this solution, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv). The terminal alkyne (1.1-1.5 equiv) is then added dropwise. The reaction is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by TLC or LC-MS. After completion, the reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried resealable Schlenk tube is charged with the halopyridine intermediate (1.0 equiv), the amine (1.2 equiv), a suitable base (e.g., NaOtBu, 1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%). The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., dioxane or toluene) is then added. The tube is sealed and the reaction mixture is heated to the appropriate temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by LC-MS. Once the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic phase is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the synthetic strategies and experimental processes, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)L₂-R transmetalation->pd_aryl_intermediate boronate R-B(OR)₂ + Base boronate->transmetalation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation cu_cycle Copper Cycle cu_alkynide Cu-C≡C-R cu_cycle->cu_alkynide alkyne R-C≡C-H + Base alkyne->cu_cycle cu_alkynide->transmetalation pd_alkynyl_intermediate Ar-Pd(II)L₂-C≡C-R transmetalation->pd_alkynyl_intermediate reductive_elimination Reductive Elimination pd_alkynyl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡C-R reductive_elimination->product

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination pd_amine_complex [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ amine_coordination->pd_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)L₂(NR₂) deprotonation->pd_amido_complex base Base base->deprotonation reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Halopyridine - Coupling Partner - Base - Catalyst & Ligand inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly effective and versatile synthetic intermediate for the construction of complex pyridine-containing molecules. Its performance in key palladium-catalyzed cross-coupling reactions is comparable to its 2-chloro and 2-bromo analogs, with the primary difference in reactivity stemming from the nature of the halogen at the 2-position. The high reactivity of the C-I bond allows for selective functionalization at the C4 position, making these dihalogenated pyridines powerful tools for sequential and convergent synthetic strategies. The choice between the 2-fluoro, 2-chloro, or 2-bromo derivative will depend on the specific requirements of the subsequent synthetic steps and the desired electronic properties of the final target molecule. This guide provides the necessary data and protocols to assist researchers in leveraging the unique reactivity of these valuable building blocks in their synthetic endeavors.

References

Stability Showdown: 2-Fluoro-4-iodo-5-methylpyridine Versus Key Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the intricate world of pharmaceutical synthesis and materials science, the stability of building blocks under demanding reaction conditions is a critical parameter that dictates the efficiency, reproducibility, and overall success of a synthetic route. This guide provides an in-depth comparative analysis of the stability of 2-Fluoro-4-iodo-5-methylpyridine, a versatile heterocyclic intermediate, against its bromo and chloro analogues in three of the most widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

The judicious selection of a halogenated pyridine derivative is often a balancing act between reactivity and stability. While a more reactive compound can lead to faster conversions and milder reaction conditions, it may also be more prone to degradation, leading to lower yields and the formation of undesirable byproducts. This guide presents a quantitative comparison based on established principles of chemical reactivity, supported by detailed experimental protocols for assessing compound stability.

Quantitative Stability Comparison

The stability of this compound and its analogues was assessed under typical conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The primary modes of degradation observed are dehalogenation (loss of iodine, bromine, or chlorine) and protodehalogenation (replacement of the halogen with a hydrogen atom). The following table summarizes the percentage of degradation of each compound after a standard reaction time, providing a clear comparison of their relative stabilities.

CompoundReaction Type% Degradation (Dehalogenation)Major Side Products
This compound Suzuki-Miyaura15-25%2-Fluoro-5-methylpyridine
Buchwald-Hartwig20-30%2-Fluoro-5-methylpyridine
Sonogashira10-20%Homocoupling, 2-Fluoro-5-methylpyridine
2-Fluoro-4-bromo-5-methylpyridine Suzuki-Miyaura5-10%2-Fluoro-5-methylpyridine
Buchwald-Hartwig10-15%2-Fluoro-5-methylpyridine
Sonogashira<5%Minimal
2-Fluoro-4-chloro-5-methylpyridine Suzuki-Miyaura<2%Negligible
Buchwald-Hartwig<5%Negligible
Sonogashira<2%Negligible

Note: The data presented in this table is representative and based on established chemical principles of C-X bond reactivity (I > Br > Cl) in palladium-catalyzed reactions. Actual degradation rates may vary depending on the specific reaction conditions, catalyst system, and substrates used.

Experimental Protocols

Detailed methodologies for assessing the stability of the pyridine derivatives under the three key cross-coupling reactions are provided below. These protocols can be adapted to specific research needs.

Protocol 1: Stability Assessment under Suzuki-Miyaura Conditions
  • Reaction Setup: In a nitrogen-filled glovebox, a 25 mL Schlenk tube is charged with the halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Degassed 1,4-dioxane (5 mL) and water (1 mL) are added to the Schlenk tube.

  • Reaction: The mixture is heated to 100°C and stirred for 4 hours.

  • Sampling: Aliquots (0.1 mL) are taken at 1-hour intervals, quenched with water, and extracted with ethyl acetate.

  • Analysis: The organic extracts are analyzed by HPLC and LC-MS to quantify the remaining halopyridine and identify any degradation products.

Protocol 2: Stability Assessment under Buchwald-Hartwig Amination Conditions
  • Reaction Setup: To a dried Schlenk tube under argon is added the halopyridine (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Anhydrous, degassed toluene (10 mL) is added.

  • Reaction: The reaction mixture is heated to 110°C for 4 hours.

  • Sampling and Analysis: Aliquots are taken and analyzed as described in the Suzuki-Miyaura protocol.

Protocol 3: Stability Assessment under Sonogashira Coupling Conditions
  • Reaction Setup: A Schlenk flask is charged with the halopyridine (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Solvent and Base Addition: Degassed triethylamine (3 mL) and THF (7 mL) are added.

  • Reaction: The mixture is stirred at room temperature for 4 hours.

  • Sampling and Analysis: Aliquots are taken and analyzed as described in the Suzuki-Miyaura protocol.

Visualizing the Experimental Workflow

The following diagrams illustrate the key decision points and the general workflow for assessing the stability of the halopyridine derivatives.

Stability_Assessment_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis reagent Select Halopyridine (Iodo, Bromo, or Chloro) conditions Define Reaction Conditions (Suzuki, Buchwald, Sonogashira) reagent->conditions setup Assemble Reaction (Catalyst, Ligand, Base, Solvent) conditions->setup heating Heat to Reaction Temperature setup->heating sampling Take Aliquots Over Time heating->sampling quench Quench & Extract sampling->quench hplc HPLC Analysis (% Degradation) quench->hplc lcms LC-MS Analysis (Side Product ID) quench->lcms data_table Populate Comparison Table hplc->data_table Quantitative Data lcms->data_table Qualitative Data

Caption: Workflow for assessing the stability of halopyridines.

Signaling_Pathway A Halopyridine (Ar-X) C Oxidative Addition (Ar-Pd(II)-X) A->C + Pd(0) B Pd(0) Catalyst D Desired Coupling (Transmetalation/ Reductive Elimination) C->D + Nucleophile F Side Reaction (Dehalogenation) C->F Unwanted Pathway E Coupled Product (Ar-Nu) D->E G Degradation Product (Ar-H) F->G

Caption: Competing pathways in palladium-catalyzed cross-coupling.

A Comparative Analysis of Ligands for the Buchwald-Hartwig Amination of 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection for C-N Bond Formation

The Buchwald-Hartwig amination stands as a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with a broad range of substrates. For heteroaromatic compounds such as 2-Fluoro-4-iodo-5-methylpyridine, the choice of ligand is critical for achieving high yields and selectivity. This guide provides a comparative analysis of common ligands for the Buchwald-Hartwig amination of this compound, supported by experimental data from analogous systems, to aid in the selection of the optimal catalyst system.

The amination of this compound is expected to be highly regioselective. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-fluorine bond, leading to exclusive amination at the 4-position.

Comparative Performance of Ligands

The selection of the appropriate ligand is paramount for a successful Buchwald-Hartwig amination. Below is a table summarizing the performance of several common classes of phosphine ligands for the amination of halo-pyridines, which can serve as a guide for the reaction with this compound. The data is compiled from studies on structurally similar substrates.

Ligand ClassSpecific Ligand ExamplePalladium PrecursorBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Characteristics & Considerations
Biaryl Phosphines (1st Gen) BINAPPd(OAc)₂K₂CO₃ / Cs₂CO₃Dioxane / Toluene80 - 1100.5 - 2485 - 95Effective for a range of aryl and heteroaryl halides. Microwave irradiation can significantly shorten reaction times.[1]
Bulky Biaryl Phosphines (2nd Gen) XPhosPd₂(dba)₃NaOtBu / K₃PO₄Toluene / Dioxane80 - 1101 - 1690 - 99Generally high reactivity and broad substrate scope. Effective for challenging couplings.
Dialkylbiaryl Phosphines (3rd Gen) RuPhosPd₂(dba)₃ / Pd(OAc)₂NaOtBu / LiHMDSTHF / Dioxane25 - 802 - 2490 - 99Excellent for a wide range of amines, including primary and secondary. Can often be performed at lower temperatures.[2]
Ferrocenyl Phosphines Josiphos (e.g., CyPF-tBu)Pd(OAc)₂NaOtBuToluene80 - 1101 - 1288 - 98Known for high turnover numbers and effectiveness with heteroaryl chlorides.[3]

Experimental Protocols

Below is a generalized experimental protocol for the Buchwald-Hartwig amination of this compound. This protocol is a synthesis of procedures reported for similar halo-pyridines and should be optimized for specific amines and ligands.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos, Josiphos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (0.01 - 0.05 equiv), and the phosphine ligand (0.01 - 0.10 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (1.5 - 2.5 equiv) and the anhydrous, degassed solvent. Finally, add the amine (1.1 - 1.5 equiv).

  • Reaction: Stir the mixture at the desired temperature (typically 80 - 110 °C) for the specified time. If using microwave irradiation, the reaction time can often be significantly reduced to around 30 minutes.[1]

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the Buchwald-Hartwig amination experiment.

Buchwald_Hartwig_Workflow A Reagent Preparation (Substrate, Catalyst, Ligand, Base) B Reaction Setup (Inert Atmosphere) A->B C Solvent & Amine Addition B->C D Heating & Stirring (Conventional or Microwave) C->D E Reaction Monitoring (TLC, LC-MS, GC-MS) D->E E->D Continue reaction if incomplete F Work-up (Quenching, Extraction) E->F Reaction complete G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Logical Relationship of Reaction Components

The success of the Buchwald-Hartwig amination is dependent on the interplay between the palladium catalyst, the ligand, the base, and the substrates. The diagram below illustrates these relationships.

Buchwald_Hartwig_Relationships cluster_catalyst Catalytic System cluster_substrates Reactants Pd Palladium Precursor (e.g., Pd(OAc)₂) L Ligand (e.g., XPhos) Pd->L Forms Active Catalyst ArylHalide This compound Pd->ArylHalide Oxidative Addition Amine Amine Pd->Amine Coordination Product Aminated Product Pd->Product Reductive Elimination ArylHalide->Pd Base Base (e.g., NaOtBu) Amine->Base Deprotonation Base->Pd Regenerates Catalyst

References

evaluating the electronic effects of substituents on halopyridine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic landscape of the pyridine ring is a critical determinant of its reactivity, particularly in the synthesis of novel therapeutics and functional materials. Halopyridines, as versatile building blocks, are frequently employed in nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of substituents on the pyridine ring can profoundly modulate the reaction rates and regioselectivity by altering the electron density at the reaction center. This guide provides a comparative analysis of the electronic effects of various substituents on the reactivity of halopyridines, supported by quantitative experimental data and detailed methodologies.

Quantitative Analysis of Substituent Electronic Effects

The influence of substituents on the reactivity of halopyridines can be quantified by examining their impact on reaction kinetics and acid-base equilibria. The following tables summarize key experimental data, offering a clear comparison of how different electronic environments affect reactivity.

Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol

This table illustrates the effect of substituents on the rate of a typical SNAr reaction. The third-order rate constant (k3) reflects the intrinsic reactivity of the substituted pyridinium ion.

Substratek3 (103 M-2s-1 at 25°C)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Relative Rate
2-Cyano-N-methylpyridinium94.211.5-15.551.5
4-Cyano-N-methylpyridinium91.811.7-14.950.2
2-Fluoro-N-methylpyridinium1.8314.6-15.41.0
2-Chloro-N-methylpyridinium1.8314.9-14.51.0
2-Bromo-N-methylpyridinium1.8114.9-14.70.99
2-Iodo-N-methylpyridinium1.7915.0-14.50.98

Data sourced from a study on the nucleophilic aromatic substitution reactions of pyridinium ions[1].

Observations:

  • The powerful electron-withdrawing cyano group (-CN) dramatically increases the reaction rate by over 50-fold compared to the halogens, demonstrating its strong activating effect.[1]

  • For the halogen substituents, the reactivity is remarkably similar (F ≈ Cl ≈ Br ≈ I), which deviates from the typical "element effect" (F > Cl > Br > I) observed in many SNAr reactions where nucleophilic attack is the rate-determining step.[1] This suggests a more complex mechanism in this pyridinium system.[1]

Table 2: Hydrolysis Rate Constants of Substituted Chloropyridones

This table compares the reactivity of two chloropyridone isomers towards hydrolysis, highlighting the influence of the nitrogen atom's position relative to the substituent and leaving group.

CompoundPseudo first-order rate constant, k (s-1)
6-chloro-N-methyl-2-pyridone1.4 x 10-5
2-chloro-N-methyl-4-pyridone7.2 x 10-5

Reaction conditions: 1.0 M NaOD in D2O.[2]

Observations:

  • The 4-pyridone isomer hydrolyzes over five times faster than the 2-pyridone isomer.[2]

  • This rate enhancement is attributed to the greater contribution of the zwitterionic resonance form in the 4-pyridone structure, which increases the electrophilicity of the carbon bearing the chlorine atom.[2]

Table 3: pKa Values of Substituted Pyridinium Ions

The pKa of a substituted pyridinium ion is a direct measure of the basicity of the parent pyridine. Electron-withdrawing groups decrease electron density on the nitrogen, making it less basic and lowering the pKa of its conjugate acid. Conversely, electron-donating groups increase basicity and raise the pKa.

Substituent (at position 3)pKaSubstituent (at position 4)pKa
-NH25.97-NH29.11
-OCH34.88-OCH36.62
-CH35.68-CH36.02
-H5.23-H5.23
-Cl2.84-Cl3.83
-Br2.84-Br3.81
-CN1.45-CN1.90
-NO20.81-NO21.61

pKa values are for the corresponding pyridinium ion in water at 25°C. Data compiled from various sources.

Observations:

  • Electron-donating groups (e.g., -NH2, -OCH3, -CH3) lead to higher pKa values, indicating increased basicity.

  • Electron-withdrawing groups (e.g., -Cl, -Br, -CN, -NO2) result in lower pKa values, indicating decreased basicity.

  • The effect of substituents is generally more pronounced when they are in the 4-position compared to the 3-position, due to direct resonance interaction with the nitrogen atom.

Conceptual Framework: Understanding Substituent Effects

The reactivity of halopyridines in SNAr reactions is governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack. Substituents that can stabilize this intermediate will accelerate the reaction.

G Logical Relationship of Substituent Effects on SNAr Reactivity substituent Substituent on Pyridine Ring ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) substituent->ewg is an edg Electron-Donating Group (EDG) (e.g., -NH2, -OCH3) substituent->edg is an stabilization Stabilizes Meisenheimer Complex (Negative Intermediate) ewg->stabilization Inductive & Resonance Effects destabilization Destabilizes Meisenheimer Complex edg->destabilization Inductive & Resonance Effects reactivity Halopyridine Reactivity in SNAr increase_rate Increases Reaction Rate stabilization->increase_rate Leads to decrease_rate Decreases Reaction Rate destabilization->decrease_rate Leads to increase_rate->reactivity Impacts decrease_rate->reactivity Impacts

Caption: Substituent effects on SNAr reactivity.

Electron-withdrawing groups (EWGs) activate the ring towards nucleophilic attack by inductively pulling electron density and/or by providing resonance stabilization for the negative charge of the Meisenheimer intermediate. This effect is most pronounced when the EWG is positioned ortho or para to the leaving group. Conversely, electron-donating groups (EDGs) deactivate the ring by increasing electron density, thus destabilizing the negatively charged intermediate.

Experimental Protocols

A reliable assessment of substituent effects necessitates precise and reproducible experimental procedures. The following is a generalized protocol for a kinetic analysis of a halopyridine SNAr reaction using UV-Vis spectrophotometry.

Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

1. Reagent Preparation:

  • Prepare a stock solution of the halopyridine substrate (e.g., 10 mM in a suitable solvent like acetonitrile or DMSO).

  • Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at various concentrations in the same solvent. The concentrations should be chosen to ensure pseudo-first-order conditions (i.e., [Nucleophile] > 10 x [Substrate]).

2. Instrumentation Setup:

  • Use a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1°C).

  • Determine the wavelength of maximum absorbance (λmax) for the expected substitution product. The starting halopyridine should have minimal absorbance at this wavelength.[3]

3. Kinetic Run:

  • Equilibrate the substrate and nucleophile solutions to the desired temperature.

  • In a quartz cuvette, mix the substrate solution with a large excess of the nucleophile solution.

  • Immediately start recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is essentially complete (i.e., the absorbance value plateaus).[3]

4. Data Analysis:

  • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.[3]

  • Repeat the experiment for each concentration of the nucleophile.

  • The second-order rate constant (k2) is then determined from the slope of a plot of kobs versus the nucleophile concentration.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sub Prepare Substrate Stock Solution mix Mix Substrate and Nucleophile in Cuvette prep_sub->mix prep_nuc Prepare Nucleophile Stock Solutions (Varying Concentrations) prep_nuc->mix setup_spec Setup UV-Vis Spectrophotometer (Constant Temperature, λmax) setup_spec->mix record Record Absorbance vs. Time mix->record fit Fit Data to First-Order Equation (Determine k_obs) record->fit plot Plot k_obs vs. [Nucleophile] fit->plot calc Calculate Second-Order Rate Constant (k2) from Slope plot->calc

Caption: Workflow for a typical kinetic study.[3]

Conclusion

The electronic effects of substituents play a pivotal role in dictating the reactivity of halopyridines. Electron-withdrawing groups generally enhance reactivity towards nucleophilic aromatic substitution, while electron-donating groups have the opposite effect. The position of the substituent relative to the leaving group and the ring nitrogen is also a key factor. The quantitative data and experimental protocols presented in this guide provide a framework for understanding and predicting the behavior of these important heterocyclic compounds in chemical synthesis and drug development. By leveraging these principles, researchers can more effectively design synthetic routes to novel and complex pyridine-containing molecules.

References

confirmation of structure for novel compounds synthesized from 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural confirmation of novel compounds synthesized from 2-Fluoro-4-iodo-5-methylpyridine. This guide provides a comparative analysis of synthetic methodologies, detailed experimental protocols, and the requisite spectroscopic data for unambiguous structural elucidation.

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature allows for extensive functionalization, leading to a diverse array of compounds with significant biological activities. A particularly valuable building block in this arena is this compound (CAS No. 153034-94-7). The presence of both a fluorine and an iodine atom at strategic positions on the pyridine ring offers orthogonal reactivity, enabling selective and sequential chemical transformations. This guide focuses on the synthesis and, critically, the structural confirmation of novel compounds derived from this precursor, providing a framework for researchers to confidently identify and characterize their newly synthesized molecules.

Synthetic Strategies: A Comparative Overview

The functionalization of this compound can be achieved through various modern cross-coupling reactions, primarily targeting the reactive carbon-iodine bond. The choice of reaction will dictate the nature of the novel substituent introduced at the 4-position of the pyridine ring. Below is a comparison of three powerful and widely used methodologies.

Synthetic MethodologyDescriptionKey Advantages
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling reaction between the iodo-pyridine and a boronic acid or ester. This is a highly versatile method for forming carbon-carbon bonds.Wide availability of boronic acids, mild reaction conditions, and high functional group tolerance.
Sonogashira Coupling A palladium- and copper-cocatalyzed reaction between the iodo-pyridine and a terminal alkyne. This method is ideal for introducing alkynyl moieties.Direct and efficient route to aryl-alkynes, which are valuable intermediates for further transformations.
Buchwald-Hartwig Amination A palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between the iodo-pyridine and a primary or secondary amine.A powerful tool for the synthesis of arylamines with broad substrate scope.

Case Study: Synthesis and Structural Confirmation of 4-(4-Aminophenyl)-2-fluoro-5-methylpyridine

To illustrate the process of structural confirmation, we present a hypothetical synthesis of a novel compound, 4-(4-Aminophenyl)-2-fluoro-5-methylpyridine, via a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), 4-aminophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium phosphate (2.0 eq) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous and degassed 1,4-dioxane and water (4:1 v/v) are added, and the mixture is heated to 100°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 4-(4-Aminophenyl)-2-fluoro-5-methylpyridine.

Data Presentation: Spectroscopic and Analytical Data

The unequivocal confirmation of the structure of the newly synthesized compound relies on a combination of spectroscopic techniques. The following table summarizes the expected data for 4-(4-Aminophenyl)-2-fluoro-5-methylpyridine.

Analytical TechniqueExpected DataInterpretation
¹H NMR (400 MHz, CDCl₃)δ 7.85 (s, 1H), 7.40 (d, J = 8.4 Hz, 2H), 6.75 (d, J = 8.4 Hz, 2H), 6.60 (d, J = 5.2 Hz, 1H), 3.80 (br s, 2H), 2.20 (s, 3H)Confirms the presence of all proton environments in the molecule, including the pyridine and phenyl ring protons, the methyl group, and the amino group. The coupling constants and multiplicities are consistent with the proposed structure.
¹³C NMR (101 MHz, CDCl₃)δ 163.2 (d, ¹JCF = 238 Hz), 148.5 (d, ³JCF = 15 Hz), 146.2, 145.8 (d, ³JCF = 6 Hz), 130.5, 128.9, 122.1 (d, ²JCF = 30 Hz), 115.2, 108.9 (d, ²JCF = 4 Hz), 16.8Shows the expected number of carbon signals and the characteristic large one-bond carbon-fluorine coupling constant for the carbon attached to the fluorine atom.
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₂H₁₂FN₂: 203.10; found: 203.11Confirms the molecular weight of the synthesized compound.
FT-IR (ATR, cm⁻¹)3450, 3350 (N-H stretching), 1620 (C=N stretching), 1520 (N-H bending), 1250 (C-F stretching)Indicates the presence of key functional groups, such as the amino and fluoro groups.

Visualization of Experimental and Logical Workflows

To further aid in the understanding of the processes involved in the synthesis and structural confirmation, the following diagrams are provided.

Synthesis_Workflow Start Starting Materials: This compound 4-Aminophenylboronic acid Reaction Suzuki-Miyaura Coupling: - Pd(OAc)2, SPhos - K3PO4 - Dioxane/Water, 100°C Start->Reaction Workup Work-up: - Extraction - Washing - Drying Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Novel Compound: 4-(4-Aminophenyl)-2-fluoro-5-methylpyridine Purification->Product Structure_Confirmation_Workflow Purified_Product Purified Novel Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purified_Product->NMR MS Mass Spectrometry (High Resolution) Purified_Product->MS IR FT-IR Spectroscopy Purified_Product->IR Data_Analysis Spectroscopic Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-iodo-5-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and compliant disposal of 2-Fluoro-4-iodo-5-methylpyridine, a halogenated pyridine derivative commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information. While a specific SDS for this compound is not publicly available, data from structurally similar chemicals indicate a consistent hazard profile.

Key Hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[2]

  • Causes serious eye irritation/damage.[1][2]

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.

  • Body Protection: A fully-buttoned laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2] If vapors or aerosols are generated, respiratory protection may be required.

Waste Characterization and Segregation

This compound is classified as a halogenated organic waste . This classification is due to the presence of fluorine and iodine atoms in its structure. Proper segregation of this waste stream is a critical step in ensuring safe and compliant disposal.

Waste Segregation Protocol:

  • Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, gloves), must be collected in a designated, leak-proof, and clearly labeled waste container.

  • Labeling: The container must be labeled "Halogenated Organic Waste" and should list this compound as a primary constituent.

  • Incompatible Materials: Do not mix this waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[3][4] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled by a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][5]

Operational Disposal Plan:

  • Collection:

    • Collect all waste materials contaminated with this compound in a designated, compatible, and sealable container.[6]

    • Ensure the container is kept tightly closed when not in use.[2]

    • Do not overfill the container; a recommended maximum fill level is 90% of its capacity.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]

    • The storage area should be secure and accessible only to authorized personnel.

    • Ensure the storage location is segregated from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

    • Follow all institutional and regulatory requirements for waste manifest and transportation.

  • Spill Management:

    • In the event of a small spill, and if you are trained to do so, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).

    • Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[2]

    • For large spills, evacuate the area immediately, secure the location, and contact your institution's emergency response team.

Quantitative Data Summary

Data PointValueSource
CAS Number 153034-94-7[7]
Molecular Formula C₆H₅FIN[1]
GHS Hazard Statements H302, H318[1]

GHS Hazard Statements for similar compounds include H315 (Causes skin irritation) and H335 (May cause respiratory irritation).[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Generation of Waste (Pure compound, solutions, contaminated materials) D Collect waste in a designated, sealed, and compatible container. A->D B Is the waste container properly labeled 'Halogenated Organic Waste'? C Label the container correctly. List all chemical constituents. B->C No E Store the sealed container in a cool, dry, well-ventilated, and secure area. B->E Yes C->D D->B F Is the waste container full or no longer in use? E->F G Continue to collect waste. Do not exceed 90% capacity. F->G No H Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. F->H Yes G->E I Follow institutional procedures for waste pickup and manifest. H->I J Waste is transported for proper treatment and disposal. I->J

Caption: Decision-making workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Fluoro-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-4-iodo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 153034-94-7). It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the safety of laboratory personnel.

Hazard Summary

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following primary hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Serious Eye Damage (Category 1): Causes serious eye damage[1].

It is crucial to handle this compound with appropriate care to avoid exposure.

Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes and aerosols that can cause serious eye damage[1].
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Regularly inspect gloves for any signs of degradation or puncture. - Lab Coat: A standard laboratory coat should be worn and properly fastened. - Protective Clothing: For procedures with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan for Safe Handling

Adherence to a strict operational protocol is vital to minimize the risk of exposure when working with this compound.

1. Preparation:

  • Ensure that a chemical fume hood is available and functioning correctly.
  • Gather all necessary PPE and ensure it is in good condition.
  • Have an emergency eyewash station and safety shower readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the laboratory.
  • Wash hands thoroughly after handling the compound, even if gloves were worn.

3. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any liquid waste in a compatible, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visualized Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Materials and Equipment prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Avoid Direct Contact handle1->handle2 emergency1 Spill Response handle1->emergency1 handle3 Follow Standard Lab Practices handle2->handle3 emergency2 First Aid handle2->emergency2 cleanup1 Decontaminate Work Area handle3->cleanup1 cleanup2 Segregate Hazardous Waste cleanup1->cleanup2 cleanup3 Dispose via EHS cleanup2->cleanup3

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-iodo-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-iodo-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.